Fenoxaprop-ethyl, (-)-
Description
Fenoxaprop ethyl is an aromatic ether.
Fenoxaprop-ethyl (organic nitrate combined with L-arginine), is an oral proprietary nitrate therapeutic shown to induce coronary vasodilation while overcoming the significant problem of drug tolerance. Fenoxaprop-ethyl has been investigated to treat chronic angina, the chest pain that occurs from inadequate blood flow to the coronary arteries around the heart.
Fenoxaprop Ethyl can cause developmental toxicity according to The Environmental Protection Agency (EPA).
ACCLAIM (organic nitrate combined with L-arginine), is an oral proprietary nitrate therapeutic shown to induce coronary vasodilation while overcoming the significant problem of drug tolerance. ACCLAIM treat chronic angina, the chest pain that occurs from inadequate blood flow to the coronary arteries around the heart.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-[4-[(6-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy]propanoate | |
|---|---|---|
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InChI |
InChI=1S/C18H16ClNO5/c1-3-22-17(21)11(2)23-13-5-7-14(8-6-13)24-18-20-15-9-4-12(19)10-16(15)25-18/h4-11H,3H2,1-2H3 | |
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InChI Key |
PQKBPHSEKWERTG-UHFFFAOYSA-N | |
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Canonical SMILES |
CCOC(=O)C(C)OC1=CC=C(C=C1)OC2=NC3=C(O2)C=C(C=C3)Cl | |
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Molecular Formula |
C18H16ClNO5 | |
| Record name | FENOXAPROP ETHYL | |
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DSSTOX Substance ID |
DTXSID2032392 | |
| Record name | Fenoxaprop-ethyl | |
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Molecular Weight |
361.8 g/mol | |
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Physical Description |
Coarse light beige to brown powder. Selective herbicide., Colorless solid; [HSDB] Light beige to brown solid; [CAMEO] | |
| Record name | FENOXAPROP ETHYL | |
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| Record name | Fenoxaprop-ethyl | |
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Boiling Point |
200 °C @ 100 pa | |
| Record name | FENOXAPROP-ETHYL | |
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Solubility |
Solubility @ 20 °C: >0.5% in hexane; >1% in cyclohexane, ethanol, 1-octanol; >20%in ethyl acetate; >30% in toluene; >50% in acetone; solubility in water @ 25 °C: 0.9 mg/l | |
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Vapor Pressure |
0.00000001 [mmHg], 0.19 X 10-5 Pa @ 20 °C | |
| Record name | Fenoxaprop-ethyl | |
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Color/Form |
Colorless solid | |
CAS No. |
66441-23-4, 113776-20-8 | |
| Record name | FENOXAPROP ETHYL | |
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| Record name | Fenoxaprop-ethyl | |
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| Record name | Fenoxaprop-ethyl [ISO] | |
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| Record name | Ethyl 2-[4-[(6-chlorobenzoxazol-2-yl)oxy]phenoxy]propionate | |
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| Record name | Ethyl (2S)-(+)-2-[4-(6-chlorobenzoxazol-2-yloxy)phenoxy]propanoate | |
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| Record name | FENOXAPROP-ETHYL | |
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Melting Point |
84-85 °C | |
| Record name | FENOXAPROP-ETHYL | |
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Foundational & Exploratory
An In-depth Technical Guide to the (-)-Isomer of Fenoxaprop-ethyl
This technical guide provides a comprehensive overview of the (-)-isomer of Fenoxaprop-ethyl, a chiral herbicide. The document is intended for researchers, scientists, and professionals in drug development and agrochemical industries, offering detailed information on its chemical structure, properties, biological activity, and analytical methodologies.
Introduction to Fenoxaprop-ethyl and its Stereoisomerism
Fenoxaprop-ethyl is a selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate class.[1] It is widely utilized for the control of annual and perennial grass weeds in a variety of broadleaf crops.[1] The molecule possesses a chiral center, resulting in the existence of two enantiomers: the R-(+)-isomer and the S-(-)-isomer.[2][3][4] The herbicidal activity is primarily associated with the R-(+)-enantiomer, commercially known as Fenoxaprop-P-ethyl, while the S-(-)-isomer is considered significantly less active.[2][4][5] This guide focuses specifically on the chemical and biological characteristics of the S-(-)-isomer of Fenoxaprop-ethyl.
Chemical Structure and Properties
The S-(-)-isomer of Fenoxaprop-ethyl, while less common commercially, shares the same molecular formula and mass as its R-(+)-counterpart. The key difference lies in the spatial arrangement of the atoms around the chiral carbon.
Quantitative Chemical Data
The following table summarizes the key chemical and physical properties of Fenoxaprop-ethyl. It's important to note that most physical properties are identical for both enantiomers.[6]
| Property | Value | Reference |
| IUPAC Name | ethyl (2S)-2-[4-[(6-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy]propanoate | N/A |
| Molecular Formula | C₁₈H₁₆ClNO₅ | [7][8] |
| Molecular Weight | 361.8 g/mol | [7][8] |
| CAS Registry Number | 66441-23-4 (for racemic mixture) | [7] |
| Appearance | White to off-white crystalline solid | N/A |
| Melting Point | 84-85 °C (for racemic mixture) | N/A |
| Water Solubility | Low | [2] |
Biological Activity and Mode of Action
The two enantiomers of Fenoxaprop-ethyl exhibit significant differences in their biological activity. The S-(-)-isomer is considered the herbicidally inactive form.[5][6] The potent herbicidal effects are attributed to the R-(+)-isomer (Fenoxaprop-P-ethyl), which acts as an inhibitor of the acetyl-CoA carboxylase (ACCase) enzyme.[2][9] This enzyme is crucial for the biosynthesis of fatty acids in grasses.[1][9] By blocking this pathway, Fenoxaprop-P-ethyl disrupts the formation of cell membranes, leading to the cessation of growth and eventual death of the susceptible grassy weeds.[1] Broadleaf plants are generally tolerant because the ACCase enzyme in their cytoplasm is structurally different and insensitive to this class of herbicides.
Enantioselective Environmental Behavior
Research has shown that the two enantiomers of Fenoxaprop-ethyl behave differently in the environment, particularly in soil. Studies on the enantioselective degradation have demonstrated that the herbicidally inactive S-(-)-enantiomer degrades at a faster rate in soil compared to the active R-(+)-enantiomer.[5][6][10] This enantioselective degradation is primarily attributed to microbial processes.[5][10] Furthermore, Fenoxaprop-ethyl is relatively stable in terms of its configuration in soil, with no significant interconversion between the S-(-) and R-(+) forms observed during incubation studies.[5][6]
Experimental Protocols
Enantioselective Analysis by Chiral HPLC
The separation and quantification of the enantiomers of Fenoxaprop-ethyl are typically achieved using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.
Methodology:
-
Sample Preparation: Soil or plant samples containing Fenoxaprop-ethyl are extracted using an appropriate organic solvent, such as acetonitrile or acetone. The extract is then cleaned up using solid-phase extraction (SPE) to remove interfering substances.
-
Chiral HPLC Separation: The purified extract is injected into an HPLC system equipped with a chiral column. An amylose tri-(3,5-dimethylphenylcarbamate) (ADMPC) column is commonly used for this separation.[5][6][10]
-
Mobile Phase: The mobile phase typically consists of a mixture of n-hexane and isopropanol, often with a small amount of trifluoroacetic acid to improve peak shape.[3]
-
Detection: The separated enantiomers are detected using a UV detector, typically at a wavelength of 238 nm.
-
Quantification: The concentration of each enantiomer is determined by comparing the peak areas to those of known analytical standards of the pure enantiomers.
Synthesis and Resolution
The commercial production of Fenoxaprop-P-ethyl, the active R-enantiomer, involves stereospecific synthesis methods to ensure a high enantiomeric purity.[11][12] One common approach involves the use of a chiral starting material, such as R-(+)-2-(4-hydroxyphenoxy) propionic ester, which is then reacted with 2,6-dichlorobenzoxazole.[11][13] These synthetic routes are designed to produce the desired R-(+)-isomer directly, minimizing the formation of the inactive S-(-)-isomer.
Conclusion
The S-(-)-isomer of Fenoxaprop-ethyl is the herbicidally inactive enantiomer of this widely used herbicide. While sharing identical physical properties with its active counterpart, the R-(+)-isomer, its biological activity is negligible. The primary significance of the S-(-)-isomer lies in the context of environmental fate, where it exhibits faster microbial degradation in soil. The development of stereospecific synthetic methods for Fenoxaprop-P-ethyl has largely rendered the use of the racemic mixture obsolete, focusing on the delivery of the active ingredient in a more efficient and environmentally conscious manner. Understanding the properties and behavior of the inactive S-(-)-isomer is crucial for comprehensive environmental risk assessments and for optimizing the formulation and application of Fenoxaprop-based herbicides.
References
- 1. What Is Fenoxaprop-ethyl 98% TC and How Is It Used in Weed Management? [jindunchemical.com]
- 2. Fenoxaprop-P-ethyl (Ref: AE F046360) [sitem.herts.ac.uk]
- 3. Fenoxaprop-P-ethyl [cipac.org]
- 4. Fenoxaprop-ethyl [sitem.herts.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Fenoxaprop-ethyl | C18H16ClNO5 | CID 47938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Fenoxaprop-P-ethyl | C18H16ClNO5 | CID 91707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemicalwarehouse.com [chemicalwarehouse.com]
- 10. Enantioselective environmental behavior of the chiral herbicide fenoxaprop-ethyl and its chiral metabolite fenoxaprop in soil. | Semantic Scholar [semanticscholar.org]
- 11. CN102070550B - Method for synthesizing fenoxaprop-p-ethyl - Google Patents [patents.google.com]
- 12. Fenoxaprop-p-ethyl and preparation method thereof - Eureka | Patsnap [eureka.patsnap.com]
- 13. CN102351808A - New method for synthesizing fenoxaprop-P-ethyl - Google Patents [patents.google.com]
Stereospecific Properties of Fenoxaprop-ethyl: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fenoxaprop-ethyl is a chiral herbicide widely used for the post-emergence control of grass weeds. Its biological activity is highly dependent on its stereochemistry, with the R-(+)-enantiomer, known as fenoxaprop-P-ethyl, being the herbicidally active isomer. The S-(-)-enantiomer is considered inactive. This technical guide provides an in-depth analysis of the stereospecific properties of fenoxaprop-ethyl, covering its differential biological activity, metabolic fate, and environmental degradation. Detailed experimental protocols for chiral separation and bioactivity assessment are provided, alongside quantitative data and visual representations of key pathways and workflows to support research and development in this area.
Introduction
Fenoxaprop-ethyl, chemically known as (±)-ethyl 2-[4-[(6-chloro-2-benzoxazolyl)oxy]phenoxy]propanoate, possesses a single chiral center, leading to the existence of two enantiomers: R-(+)-fenoxaprop-ethyl and S-(-)-fenoxaprop-ethyl. The herbicidal efficacy of fenoxaprop-ethyl is almost exclusively attributed to the R-enantiomer, which acts as a potent inhibitor of the acetyl-CoA carboxylase (ACCase) enzyme in target grass species.[1] This enzyme is crucial for fatty acid biosynthesis, and its inhibition leads to the disruption of cell membrane formation and ultimately plant death.[1] The S-enantiomer is significantly less effective as a herbicide.[1]
Upon entering the plant or soil, fenoxaprop-ethyl is rapidly hydrolyzed to its corresponding acid, fenoxaprop, which is also chiral and represents the biologically active form of the herbicide.[2] The stereospecificity of fenoxaprop-ethyl extends to its metabolism and environmental degradation, with microorganisms preferentially degrading the inactive S-enantiomer.[3] Understanding these stereospecific properties is critical for optimizing herbicidal formulations, assessing environmental impact, and conducting accurate risk assessments.
Stereoselective Bioactivity and Mode of Action
The primary mode of action of fenoxaprop-ethyl is the inhibition of the ACCase enzyme, a critical enzyme in the biosynthesis of fatty acids.[1] The R-enantiomer of its active metabolite, fenoxaprop acid, is a more potent inhibitor of ACCase than the S-enantiomer.[2] This stereoselectivity at the target site is the basis for the differential herbicidal activity between the two enantiomers.
Signaling Pathway: ACCase Inhibition
The inhibition of ACCase by R-fenoxaprop disrupts the production of malonyl-CoA, a key building block for fatty acid synthesis. This leads to a cascade of effects, including the cessation of lipid production, loss of cell membrane integrity, and ultimately, cell death in the meristematic tissues of susceptible grasses.
Stereoselective Metabolism and Degradation
Fenoxaprop-ethyl undergoes stereoselective metabolism in various organisms and degradation in the environment. The primary metabolic pathway is the hydrolysis of the ethyl ester to form fenoxaprop acid.
Environmental Fate
In soil and aquatic environments, the degradation of fenoxaprop-ethyl and its primary metabolite, fenoxaprop acid, is enantioselective and primarily driven by microbial activity.[3]
-
Fenoxaprop-ethyl (FE): The herbicidally inactive S-(-)-enantiomer of fenoxaprop-ethyl degrades faster than the active R-(+)-enantiomer in soil and water-sediment microcosms.[4][5] In these systems, fenoxaprop-ethyl has a very short half-life, often less than one day.[5]
-
Fenoxaprop Acid (FA): The degradation of fenoxaprop acid is also enantioselective, with the S-(-)-enantiomer degrading more rapidly than the R-(+)-enantiomer in soil.[3][4] In some soils, an inversion of the S-(-)-enantiomer to the herbicidally active R-(+)-enantiomer has been observed.[3][4]
Table 1: Enantioselective Degradation Half-lives of Fenoxaprop Acid in Different Soils
| Soil Type | Enantiomer | Half-life (t1/2) in days | Reference |
| Soil 1 | S-(-)-Fenoxaprop Acid | 2.03 | [3][4] |
| R-(+)-Fenoxaprop Acid | 2.42 | [3][4] | |
| Soil 2 | S-(-)-Fenoxaprop Acid | 5.17 | [3][4] |
| R-(+)-Fenoxaprop Acid | 20.39 | [3][4] | |
| Soil 3 | S-(-)-Fenoxaprop Acid | 3.47 | [4] |
| R-(+)-Fenoxaprop Acid | 10.21 | [4] |
In Vivo Metabolism
Stereoselective metabolism of fenoxaprop-ethyl has also been observed in animal studies. In rabbits, fenoxaprop-ethyl is rapidly degraded to fenoxaprop acid. The subsequent metabolism of fenoxaprop acid is stereoselective, with the S-(-)-enantiomer being eliminated faster from plasma and various tissues than the R-(+)-enantiomer. A conversion of S-(-)-fenoxaprop acid to R-(+)-fenoxaprop acid has also been noted in rabbit plasma.
Metabolic Pathway of Fenoxaprop-ethyl
Stereoselective Ecotoxicity
Table 2: Acute Toxicity of Fenoxaprop-P-ethyl and its Metabolites to Aquatic Organisms
| Compound | Organism | Endpoint (48h EC50) | Value (µmol/L) | Reference |
| Fenoxaprop-P-ethyl (FE) | Daphnia magna | EC50 | 14.3 | |
| Fenoxaprop Acid (FA) | Daphnia magna | EC50 | 43.8 | |
| CDHB* | Daphnia magna | EC50 | 49.8 | |
| EHPP** | Daphnia magna | EC50 | 333.1 | |
| Fenoxaprop-P-ethyl | Rainbow Trout | LC50 (96h) | 0.46 mg/L | [3] |
| Fenoxaprop-P-ethyl | Bluegill Sunfish | LC50 (96h) | 0.58 mg/L | [3] |
*CDHB: 6-chloro-2,3-dihydrobenzoxazol-2-one **EHPP: ethyl 2-(4-hydroxyphenoxy)propanoate
Experimental Protocols
Chiral Separation by High-Performance Liquid Chromatography (HPLC)
The enantiomers of fenoxaprop-ethyl and fenoxaprop acid can be effectively separated and quantified using HPLC with a chiral stationary phase.
-
Objective: To separate and quantify the R-(+) and S-(-) enantiomers of fenoxaprop-ethyl and fenoxaprop acid.
-
Instrumentation: A standard HPLC system with UV detection is suitable.
-
Chiral Column: Polysaccharide-based chiral stationary phases are commonly used. For example, an amylose tris-(3,5-dimethylphenylcarbamate) (ADMPC) coated column.[3][4]
-
Mobile Phase: A typical mobile phase for normal-phase separation consists of a mixture of isooctane and 2-propanol with a small amount of trifluoroacetic acid.[6]
-
Detection: UV detection at an appropriate wavelength (e.g., 238 nm).
-
Procedure:
-
Prepare standard solutions of the racemic mixture and, if available, the individual enantiomers in the mobile phase.
-
Prepare the sample by extracting the analytes from the matrix (e.g., soil, water, tissue) using a suitable solvent and clean-up procedure.
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standards and samples onto the HPLC system.
-
Identify the enantiomer peaks based on the retention times of the standards.
-
Quantify the concentration of each enantiomer by comparing the peak areas with the calibration curve generated from the standards.
-
Acetyl-CoA Carboxylase (ACCase) Inhibition Assay
This in vitro assay measures the inhibitory effect of fenoxaprop enantiomers on ACCase activity. A common method is a malachite green colorimetric functional assay.
-
Objective: To determine the concentration of fenoxaprop enantiomers that inhibits 50% of ACCase activity (IC50).
-
Principle: The assay measures the production of ADP, a byproduct of the ACCase-catalyzed reaction, which is then quantified colorimetrically.
-
Materials:
-
Partially purified ACCase enzyme extract from a susceptible plant species.
-
Assay buffer (e.g., 0.1 M Tricine, pH 8.0, containing KCl, MgCl₂, DTT, BSA, NaHCO₃, and ATP).
-
Substrate: Acetyl-CoA.
-
Test compounds: R-fenoxaprop, S-fenoxaprop, and racemic fenoxaprop solutions.
-
Malachite green reagent.
-
Microplate reader.
-
-
Procedure:
-
Prepare a reaction mixture containing the enzyme extract, assay buffer, and a series of concentrations of the test compounds in a microplate.
-
Initiate the enzymatic reaction by adding acetyl-CoA to each well.
-
Incubate the plate at a controlled temperature (e.g., 32°C) for a specific time.
-
Stop the reaction by adding an acid solution.
-
Add the malachite green reagent to each well to react with the ADP produced.
-
Measure the absorbance at a specific wavelength (e.g., 620 nm) using a microplate reader.
-
Calculate the percentage of ACCase inhibition for each concentration of the test compound relative to a control without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Conclusion
The biological activity, metabolism, and environmental fate of fenoxaprop-ethyl are fundamentally linked to its stereochemistry. The R-(+)-enantiomer is the active herbicidal agent, while the S-(-)-enantiomer is largely inactive. This stereoselectivity is evident in its mode of action, with the R-enantiomer being a more potent inhibitor of ACCase. Furthermore, the degradation of fenoxaprop-ethyl and its primary metabolite, fenoxaprop acid, in the environment is a stereoselective process, with a preference for the degradation of the less active S-enantiomer. These stereospecific properties have significant implications for the development of more effective and environmentally benign herbicidal formulations. A thorough understanding of the differential behavior of fenoxaprop-ethyl enantiomers is essential for accurate environmental risk assessment and regulatory decision-making. Future research should focus on elucidating the specific enzymatic pathways involved in the stereoselective degradation and obtaining more comprehensive comparative toxicity data for the individual enantiomers on a wider range of non-target organisms.
References
- 1. Peer review of the pesticide risk assessment of the active substance fenoxaprop‐P‐ethyl - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evolution of toxicity upon hydrolysis of fenoxaprop-p-ethyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bmbri.ca [bmbri.ca]
- 4. researchgate.net [researchgate.net]
- 5. Influence of toxicity and dissipation of racemic fenoxaprop and its R-enantiomer in Scenedesmus obliquus suspension by cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Technical Guide to the Biological Activity of S-(-)-Fenoxaprop-ethyl
This in-depth technical guide provides a comprehensive overview of the biological activity of S-(-)-fenoxaprop-ethyl, a selective post-emergence herbicide. Tailored for researchers, scientists, and professionals in drug development, this document delves into its mechanism of action, metabolic pathways, and the basis of its selective herbicidal effects. The guide summarizes key quantitative data, details experimental protocols, and visualizes complex biological processes to facilitate a deeper understanding of this important agrochemical.
Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase
S-(-)-fenoxaprop-ethyl is the herbicidally active R-enantiomer of fenoxaprop-ethyl.[1] Its primary mode of action is the inhibition of the enzyme Acetyl-CoA Carboxylase (ACCase).[2][3] ACCase is a critical enzyme in the biosynthesis of fatty acids, catalyzing the first committed step: the carboxylation of acetyl-CoA to malonyl-CoA.[2] This process is fundamental for the formation of lipids, which are essential for building cell membranes and storing energy.[2][4]
In susceptible grass species, S-(-)-fenoxaprop-ethyl acts as a potent inhibitor of the plastidic ACCase.[2] Following absorption, the ethyl ester is rapidly hydrolyzed to the biologically active fenoxaprop acid, which then binds to the carboxyltransferase (CT) domain of the ACCase enzyme.[5] This binding event blocks the production of malonyl-CoA, leading to a cessation of fatty acid synthesis. The disruption of lipid metabolism results in the breakdown of cell membrane integrity, inhibition of growth, and ultimately, cell death in the target weed.[4] Symptoms in susceptible plants include chlorosis (yellowing) of new leaves, followed by necrosis and the characteristic "dead heart" symptom where the growing point dies.[6]
The selectivity of S-(-)-fenoxaprop-ethyl between susceptible grasses and tolerant broadleaf crops is attributed to differences in the structure of their respective ACCase enzymes.[2] Broadleaf plants possess a heteromeric form of ACCase that is structurally different from the homomeric ACCase found in grasses, rendering it insensitive to this class of herbicides.[2]
References
- 1. How Very-Long-Chain Fatty Acids Could Signal Stressful Conditions in Plants? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. epa.gov [epa.gov]
- 3. Detoxification of Fenoxaprop-P-Ethyl Herbicide: A Study on Physiological and Metabolic Adaptation of Anabaena laxa and Nostoc muscorum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. archive.lib.msu.edu [archive.lib.msu.edu]
- 5. 18.4 Herbicides that Interfere with PPO (A Cell Membrane Disrupter SOA) – Principles of Weed Control [ohiostate.pressbooks.pub]
- 6. researchgate.net [researchgate.net]
Unraveling the Molecular Intrigue: A Technical Guide to the Mechanism of Action of Aryloxyphenoxypropionate Herbicides
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Aryloxyphenoxypropionate (AOPP) herbicides, a critical class of selective post-emergence graminicides, exert their phytotoxic effects by targeting a pivotal enzyme in plant metabolism: acetyl-CoA carboxylase (ACCase). This technical guide provides a comprehensive exploration of the molecular mechanisms underpinning the action of AOPP herbicides. It delves into the intricate details of their interaction with ACCase, the basis of their selectivity, and the quantitative measures of their inhibitory potency. Detailed experimental protocols for key assays and visual representations of the involved pathways are provided to facilitate a deeper understanding and further research in this domain.
The Core Mechanism: Inhibition of Acetyl-CoA Carboxylase
The primary mode of action of aryloxyphenoxypropionate herbicides is the potent and specific inhibition of acetyl-CoA carboxylase (ACCase; EC 6.4.1.2).[1][2][3] ACCase is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA.[4][5] This reaction is the first committed and rate-limiting step in the biosynthesis of fatty acids.[1]
Fatty acids are fundamental components of cell membranes, storage lipids, and signaling molecules. By inhibiting ACCase, AOPP herbicides effectively shut down the production of malonyl-CoA, thereby halting fatty acid synthesis.[6] This disruption of lipid biosynthesis leads to a cascade of cellular-level consequences, including the failure to produce new membranes required for cell growth and division, ultimately resulting in the death of the plant.[1][7] The meristematic regions, areas of active growth, are particularly susceptible to the effects of AOPP herbicides.[7][8]
The Target Enzyme: Structure and Isoforms
In the plant kingdom, ACCase exists in two distinct molecular forms: a homomeric and a heteromeric form.[5][9]
-
Homomeric ACCase: This form consists of a single large polypeptide (around 220-240 kDa) that contains all three functional domains: biotin carboxylase (BC), biotin carboxyl carrier protein (BCCP), and carboxyltransferase (CT). It is primarily located in the cytoplasm.
-
Heteromeric ACCase: This form is composed of multiple, distinct subunits that are encoded by different genes. It is typically found in the plastids of most plants.
The selectivity of AOPP herbicides is largely attributed to the structural differences between the ACCase isoforms present in various plant groups.[2][7]
Basis of Selectivity: Grasses vs. Broadleaf Weeds
AOPP herbicides are highly effective against most grass species (graminaceous plants) while exhibiting excellent tolerance in broadleaf crops.[2] This selectivity stems from the fact that grasses possess a susceptible, homomeric form of ACCase in their chloroplasts, the site of de novo fatty acid synthesis.[3] In contrast, most broadleaf plants have a resistant, heteromeric form of ACCase in their plastids.[9] The cytoplasmic homomeric ACCase in broadleaf plants is significantly less sensitive to AOPP herbicides.[9]
Molecular Interaction: Binding to the Carboxyltransferase Domain
Detailed biochemical and structural studies have revealed that AOPP herbicides bind to the carboxyltransferase (CT) domain of the homomeric ACCase.[10] The CT domain is responsible for transferring the carboxyl group from biotin to acetyl-CoA. By binding to this domain, AOPPs competitively inhibit the binding of the acetyl-CoA substrate.[10]
Crystal structure analysis of the yeast ACCase CT domain in complex with AOPP herbicides like diclofop and haloxyfop has provided atomic-level insights into the binding mechanism.[11] The herbicide molecule occupies the active site at the dimer interface of the CT domain, preventing the productive binding of acetyl-CoA.[5][11]
Quantitative Inhibition of ACCase
The potency of AOPP herbicides is quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). These values vary depending on the specific herbicide, the plant species, and the presence of resistance-conferring mutations.
| Herbicide | Plant Species | Biotype | IC50 (µM) | Ki (µM) | Reference |
| Quizalofop | Wheat (Triticum aestivum) | Susceptible | 0.486 | - | [2] |
| Quizalofop | Wheat (Triticum aestivum) | Resistant (1 mutant allele) | 1.85 | - | [2] |
| Quizalofop | Wheat (Triticum aestivum) | Resistant (2 mutant alleles) | 19.3 | - | [2] |
| Haloxyfop | Wheat (Triticum aestivum) | Susceptible | 0.968 | - | [2] |
| Haloxyfop | Wheat (Triticum aestivum) | Resistant (1 mutant allele) | 0.763 | - | [2] |
| Haloxyfop | Wheat (Triticum aestivum) | Resistant (2 mutant alleles) | 1.15 | - | [2] |
| Fenoxaprop-p-ethyl | Wild Oat (Avena fatua) | Susceptible | - | - | [7] |
| Fenoxaprop-p-ethyl | Wild Oat (Avena fatua) | Resistant | - | - | [7] |
| Fluazifop-p-butyl | Southern Crabgrass (Digitaria ciliaris) | Susceptible | 0.5 | - | [12] |
| Fluazifop-p-butyl | Southern Crabgrass (Digitaria ciliaris) | Resistant (R1) | 8.9 | - | [12] |
| Fluazifop-p-butyl | Southern Crabgrass (Digitaria ciliaris) | Resistant (R2) | 17.1 | - | [12] |
Experimental Protocols
Extraction of Plant ACCase
This protocol describes the extraction of ACCase from fresh plant tissue for subsequent activity assays.
Materials:
-
Fresh young leaf tissue
-
Liquid nitrogen
-
Extraction Buffer: 100 mM Tricine-KOH (pH 8.0), 0.5 M glycerol, 50 mM KCl, 1 mM EDTA, 1 mM DTT, and 1 mM PMSF.
-
Mortar and pestle
-
Cheesecloth
-
Centrifuge and centrifuge tubes
Procedure:
-
Harvest 5-10 g of fresh, young leaf tissue and immediately freeze in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Add 20 mL of ice-cold extraction buffer to the powdered tissue and continue grinding until a homogenous slurry is formed.
-
Filter the homogenate through four layers of cheesecloth into a pre-chilled centrifuge tube.
-
Centrifuge the filtrate at 30,000 x g for 30 minutes at 4°C.
-
Carefully collect the supernatant, which contains the crude ACCase extract. Store on ice and use immediately for activity assays.
Spectrophotometric ACCase Activity Assay
This assay measures ACCase activity by coupling the production of ADP to the oxidation of NADH in a pyruvate kinase/lactate dehydrogenase system.
Materials:
-
Crude ACCase extract
-
Assay Buffer: 100 mM Tricine-KOH (pH 8.3), 50 mM KCl, 2 mM MgCl₂, 1 mM DTT.
-
Substrate Solution: 10 mM ATP, 2 mM acetyl-CoA, 15 mM NaHCO₃.
-
Coupling System: 0.2 mM NADH, 2 mM phosphoenolpyruvate, 5 units of pyruvate kinase, and 5 units of lactate dehydrogenase in assay buffer.
-
Spectrophotometer capable of reading at 340 nm.
Procedure:
-
In a cuvette, combine 800 µL of assay buffer, 100 µL of the coupling system, and 50 µL of the crude ACCase extract.
-
Incubate the mixture for 2 minutes at 30°C to allow the temperature to equilibrate.
-
Initiate the reaction by adding 50 µL of the substrate solution and mix immediately.
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
-
Calculate the rate of reaction from the linear portion of the absorbance curve. One unit of ACCase activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of malonyl-CoA per minute.
Colorimetric ACCase Activity Assay (Malachite Green Assay)
This assay quantifies the inorganic phosphate (Pi) released from the ATP hydrolysis that accompanies the carboxylation of acetyl-CoA.
Materials:
-
Crude ACCase extract
-
Assay Buffer: 100 mM Tricine-KOH (pH 8.0), 15 mM KCl, 3 mM MgCl₂, 1 mM DTT, 0.01% BSA, 120 mM NaHCO₃, 25 mM ATP.
-
Acetyl-CoA solution: 4.5 mM.
-
Malachite Green Reagent: Mix 5 ml of 0.045% (w/v) malachite green hydrochloride with 1.44 ml of 8.5 mM ammonium molybdate in 4 M HCl and 0.104 ml of 10% (v/v) Triton X-100.
-
96-well microplate and plate reader.
Procedure:
-
In each well of a 96-well plate, add 25 µL of the crude enzyme extract.
-
Add 25 µL of the AOPP herbicide solution at various concentrations (for inhibition studies) or buffer for control.
-
Add 150 µL of the assay buffer.
-
Start the reaction by adding 25 µL of the acetyl-CoA solution.
-
Incubate the plate at 30°C for 20 minutes.
-
Stop the reaction by adding 25 µL of the malachite green reagent.
-
After 15 minutes of color development, measure the absorbance at 630 nm.
-
Construct a standard curve using known concentrations of inorganic phosphate to quantify the amount of Pi produced.
Visualizing the Mechanism and Workflows
Signaling Pathway of AOPP Herbicide Action
Caption: AOPP herbicide action pathway from application to plant death.
Experimental Workflow for ACCase Inhibition Assay
Caption: Workflow for determining AOPP herbicide inhibition of ACCase.
Logical Relationship of ACCase Isoforms and Herbicide Selectivity
Caption: Basis of AOPP herbicide selectivity between grasses and broadleaf plants.
References
- 1. static.igem.org [static.igem.org]
- 2. Biochemical and structural characterization of quizalofop-resistant wheat acetyl-CoA carboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Plant acetyl-CoA carboxylase: structure, biosynthesis, regulation, and gene manipulation for plant breeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 7. biorxiv.org [biorxiv.org]
- 8. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 9. cambridge.org [cambridge.org]
- 10. scielo.br [scielo.br]
- 11. newprairiepress.org [newprairiepress.org]
- 12. bioone.org [bioone.org]
The Discovery and Synthesis of Fenoxaprop-ethyl: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Fenoxaprop-ethyl, a member of the aryloxyphenoxypropionate class of herbicides, stands as a significant post-emergence solution for the selective control of annual and perennial grass weeds in a multitude of broadleaf crops. This technical guide delves into the core aspects of its discovery, detailing the evolution from a racemic mixture to the commercially prevalent, more active R-enantiomer, fenoxaprop-P-ethyl. A comprehensive overview of its synthesis is provided, including detailed experimental protocols for the key chemical transformations. The herbicide's mechanism of action, centered on the inhibition of the acetyl-CoA carboxylase (ACCase) enzyme, is elucidated through a description of the affected biochemical pathways. Furthermore, this guide presents a compilation of quantitative data on its herbicidal efficacy, crop safety, and toxicological profile, structured for clarity and comparative analysis.
Discovery and Development
Fenoxaprop-ethyl was first registered in 1987 and introduced by the American Hoechst Corporation.[1] Initially, it was commercialized as a racemic mixture of its two stereoisomers. Subsequent research revealed that the herbicidal activity is primarily attributed to the R-enantiomer, leading to the development and commercialization of fenoxaprop-P-ethyl, which is the more biologically active form.[2] This selective action against grassy weeds without harming broadleaf crops has made it a valuable tool in modern agriculture.[3]
Synthesis of Fenoxaprop-P-ethyl
The commercial synthesis of fenoxaprop-P-ethyl is a multi-step process that involves the preparation of key intermediates followed by their condensation to form the final product. The primary route involves the reaction of 2,6-dichlorobenzoxazole with R-(+)-2-(4-hydroxyphenoxy)propionic acid or its ethyl ester.
Synthesis of Key Intermediates
2.1.1. Synthesis of 2,6-dichlorobenzoxazole
One common method for the synthesis of 2,6-dichlorobenzoxazole involves the chlorination of 6-chlorobenzoxazolone.
-
Experimental Protocol:
-
To a reaction vessel, add 6-chlorobenzoxazolone and a suitable solvent such as toluene.
-
Slowly add a chlorinating agent, for example, phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂), while maintaining the temperature at 60°C for 30 minutes.
-
After the initial reaction, the mixture is refluxed for several hours to ensure complete conversion.
-
The solvent is then removed under reduced pressure.
-
The crude product is purified by vacuum distillation or recrystallization to yield 2,6-dichlorobenzoxazole.
-
2.1.2. Synthesis of R-(+)-2-(4-hydroxyphenoxy)propionic acid
This chiral intermediate can be synthesized via the hydrolysis of its corresponding methyl ester.
-
Experimental Protocol:
-
Dissolve Methyl (R)-(+)-2-(4-hydroxyphenoxy)propanoate in an aqueous solution of sodium hydroxide.
-
Stir the mixture at room temperature (20°C) for approximately 3 hours.
-
After the hydrolysis is complete, acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the product.
-
The resulting solid is filtered, washed with water, and dried to obtain R-(+)-2-(4-hydroxyphenoxy)propionic acid.
-
Final Condensation to Fenoxaprop-P-ethyl
The final step involves the etherification reaction between the two key intermediates.
-
Experimental Protocol:
-
In a four-neck flask equipped with a stirrer, thermometer, and condenser, dissolve 2,6-dichlorobenzoxazole (0.2 mol) and R-(+)-2-(4-hydroxyphenoxy) ethyl propionate (0.2 mol) in acetonitrile (400 ml).
-
Add anhydrous potassium carbonate (0.3 mol) to the mixture.
-
Heat the mixture to reflux temperature with stirring and maintain for approximately 35 hours.
-
After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
The resulting residue is then dissolved in ethanol and decolorized with activated carbon.
-
The solution is filtered, and the filtrate is cooled to induce crystallization.
-
The white needle-like crystals of fenoxaprop-P-ethyl are collected by filtration and dried. The reported melting point is 80-84°C, with a purity of 94% and a molar yield of 85%.
-
Mechanism of Action
Fenoxaprop-ethyl is a selective, systemic herbicide that is absorbed primarily through the leaves of grass weeds.[4] It is translocated within the plant to the sites of active growth. The herbicidal activity of fenoxaprop-ethyl is due to its inhibition of the enzyme acetyl-CoA carboxylase (ACCase).[2] This enzyme catalyzes the first committed step in fatty acid biosynthesis. The inhibition of ACCase disrupts the production of lipids, which are essential components of cell membranes and for energy storage. This leads to a cessation of growth, followed by chlorosis and necrosis of the weed, ultimately resulting in its death within two to three weeks.[1][5]
Caption: Mode of action pathway for fenoxaprop-ethyl.
Quantitative Data
Herbicidal Efficacy
The efficacy of fenoxaprop-P-ethyl has been evaluated in numerous field trials against a variety of grass weeds in different crops.
| Weed Species | Crop | Application Rate (g a.i./ha) | Weed Control Efficiency (%) | Reference |
| Echinochloa colona, Echinochloa crus-galli | Transplanted Rice | 86.25 | >90 | [5] |
| Phalaris minor | Wheat | 120 | >90 | [6] |
| Avena ludoviciana | Wheat | 150-240 | >90 | [6] |
| Grassy Weeds (general) | Onion | 78.75 | Significant reduction | [7] |
| Echinochloa glabrescens, E. crus-galli | Summer Rice | 90-100 | Effective reduction | [8] |
Crop Safety and Yield
Fenoxaprop-P-ethyl exhibits excellent selectivity in broadleaf crops. While some transient phytotoxicity like yellowing or stunting has been observed at higher application rates, the crops typically recover without a significant impact on yield.[5][9]
| Crop | Application Rate (g a.i./ha) | Effect on Crop | Yield Outcome | Reference |
| Transplanted Rice | 86.25 | Minor transient phytotoxicity | Markedly improved yield | [5][9] |
| Late Sown Wheat | 100-120 | Safe | Significantly higher grain yield | [6] |
| Onion | 56.25 - 78.75 | No phytotoxic effect | Increased bulb yield | [7] |
| Summer Rice | 100 | Safe | Statistically at par with hand weeding | [8] |
Toxicological Data
| Test | Organism | Result | Reference |
| Avian Oral LD50 | Bobwhite quail | >2510 mg/kg | [1] |
| Avian Dietary LC50 | Mallard duck | >5620 ppm | [1] |
| Aquatic Toxicity (Fish) | Bluegill sunfish | 310 ppb | [1] |
| Aquatic Toxicity (Invertebrate) | Daphnia magna | 3.18 ppm | [1] |
| Mammalian LD50 (oral) | Rat | 3150-4000 mg/kg | [10] |
| Accepted Daily Intake (ADI) | Human | 0.0025 mg/kg/day | [10] |
Enzyme Inhibition Data
Experimental Workflows
Caption: General workflow for the synthesis of fenoxaprop-P-ethyl.
Conclusion
Fenoxaprop-ethyl, particularly its R-enantiomer, remains a cornerstone in the management of grass weeds in broadleaf cropping systems. Its discovery marked a significant advancement in selective herbicide technology. The synthesis, though multi-stepped, is well-established and provides a high-purity product. The targeted mode of action on the ACCase enzyme provides a clear biochemical basis for its efficacy and selectivity. The quantitative data presented underscores its effectiveness at relatively low application rates, with a generally favorable safety profile for the treated crops. Continued research into its application and the management of weed resistance will ensure the longevity of this important agricultural tool.
References
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. Fenoxaprop-P-ethyl (Ref: AE F046360) [sitem.herts.ac.uk]
- 3. datamintelligence.com [datamintelligence.com]
- 4. dnr.wisconsin.gov [dnr.wisconsin.gov]
- 5. pub.isa-india.in [pub.isa-india.in]
- 6. isws.org.in [isws.org.in]
- 7. isws.org.in [isws.org.in]
- 8. isws.org.in [isws.org.in]
- 9. pub.isa-india.in [pub.isa-india.in]
- 10. bmbri.ca [bmbri.ca]
- 11. biorxiv.org [biorxiv.org]
- 12. The role of altered acetyl-CoA carboxylase in conferring resistance to fenoxaprop-P-ethyl in Chinese sprangletop (Leptochloa chinensis (L.) Nees) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ars.usda.gov [ars.usda.gov]
An In-depth Technical Guide to the Physicochemical Properties of (-)-Fenoxaprop-ethyl
This technical guide provides a comprehensive overview of the core physicochemical properties of the levorotatory isomer of fenoxaprop-ethyl, referred to as (-)-fenoxaprop-ethyl or the S-enantiomer. This document is intended for researchers, scientists, and professionals in drug development and related fields. It is important to note that while fenoxaprop-ethyl is a chiral herbicide, the majority of commercially available data pertains to the racemic mixture or the herbicidally active R-(+)-enantiomer, fenoxaprop-P-ethyl. Data specifically for the S-(-)-enantiomer is limited, and this guide will present available information for the racemate and the R-enantiomer for comparative purposes.
Core Physicochemical Data
The following tables summarize the key physicochemical properties of fenoxaprop-ethyl (racemic mixture) and fenoxaprop-P-ethyl (R-enantiomer). These values provide a baseline for understanding the behavior of the individual enantiomers.
Table 1: General and Physical Properties
| Property | Fenoxaprop-ethyl (Racemic) | Fenoxaprop-P-ethyl (R-enantiomer) | Data Source |
| Molecular Formula | C₁₈H₁₆ClNO₅ | C₁₈H₁₆ClNO₅ | [1] |
| Molecular Weight | 361.8 g/mol | 361.8 g/mol | [1] |
| Physical State | Colorless to light beige solid | White to off-white crystalline solid | [1],[2] |
| Melting Point | 84-85 °C | 79-84 °C | [1],[3] |
| Boiling Point | Decomposes before boiling | >300 °C | [1],[3] |
| Vapor Pressure | 1.87 x 10⁻⁴ mPa (20 °C) | 0.11 Pa (100 °C) | [4],[2] |
Table 2: Solubility and Partition Coefficients
| Property | Fenoxaprop-ethyl (Racemic) | Fenoxaprop-P-ethyl (R-enantiomer) | Data Source |
| Water Solubility | 0.9 mg/L (25 °C) | 0.7 mg/L (20 °C) | [1] |
| Solubility in Organic Solvents | Soluble in acetone, toluene, ethyl acetate | Soluble in DMSO (≥ 100 mg/mL) | [1],[3] |
| Octanol-Water Partition Coefficient (log Kow) | 4.28 | 4.58 | [4] |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties are outlined below, based on internationally recognized guidelines.
Determination of Melting Point
The melting point is determined using the capillary method.
Protocol:
-
A small, finely powdered sample of the substance is packed into a thin-walled capillary tube, sealed at one end.
-
The capillary tube is placed in a heating apparatus, such as a Thiele tube or a digital melting point apparatus, alongside a calibrated thermometer.
-
The temperature is raised gradually (approximately 1-2 °C per minute) as the melting point is approached.
-
The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.,[5],[6],[7],[8]
Determination of Water Solubility (OECD Guideline 105)
The flask method is suitable for substances with solubility above 10⁻² g/L.
Protocol:
-
An excess amount of the test substance is added to a flask containing purified water.
-
The flask is agitated at a constant temperature (e.g., 20 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
The solution is then centrifuged or filtered to remove undissolved particles.
-
The concentration of the substance in the clear aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).[9],[10],[11],[12],[13]
Determination of Vapor Pressure (OECD Guideline 104)
The dynamic (Cottrell's method) or static methods can be used.
Protocol (Dynamic Method):
-
The substance is heated in a system where the pressure is controlled.
-
The boiling temperature at a given pressure is measured.
-
The vapor pressure at different temperatures is determined by measuring the boiling points at various pressures.
-
The data is used to construct a vapor pressure curve.[14],[15],[16],[17],[18]
Determination of Octanol-Water Partition Coefficient (log Kow) (OECD Guideline 107 - Shake Flask Method)
This method determines the distribution of a substance between n-octanol and water.
Protocol:
-
A solution of the test substance in either n-octanol or water is prepared.
-
A known volume of this solution is placed in a flask with a known volume of the other immiscible solvent (pre-saturated with each other).
-
The flask is shaken vigorously for a set period to allow for partitioning equilibrium to be reached.
-
The mixture is then centrifuged to separate the two phases.
-
The concentration of the substance in both the n-octanol and water phases is determined by an appropriate analytical method.
-
The partition coefficient (Kow) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logarithm of this value is log Kow.[19],[20],[21],[22],[23]
Enantiomer Separation and Analysis (HPLC)
To analyze the individual enantiomers of fenoxaprop-ethyl, a chiral HPLC method is employed.
Protocol:
-
A solution of the fenoxaprop-ethyl sample is prepared in a suitable solvent (e.g., acetonitrile).
-
The solution is injected into an HPLC system equipped with a chiral stationary phase column.
-
A mobile phase, often a mixture of solvents like isooctane and isopropanol with a chiral selector, is used to separate the enantiomers.
-
The separated enantiomers are detected using a UV detector.
-
The retention times and peak areas of the R-(+) and S-(-) enantiomers are used for identification and quantification.[24]
Visualizations
Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase
Fenoxaprop-ethyl acts as a herbicide by inhibiting the enzyme Acetyl-CoA Carboxylase (ACCase).[4] This enzyme catalyzes the first committed step in fatty acid biosynthesis. The R-enantiomer (fenoxaprop-P-ethyl) is the biologically active form that binds to the enzyme, leading to a disruption of lipid synthesis, which is essential for cell membrane formation and plant growth.[25],[26],[27],[28],[29],[30],[31]
Caption: Inhibition of Acetyl-CoA Carboxylase (ACCase) by Fenoxaprop-ethyl.
Experimental Workflow: Octanol-Water Partition Coefficient (Shake Flask Method)
The following diagram illustrates the key steps involved in determining the octanol-water partition coefficient using the shake flask method as described in OECD Guideline 107.
Caption: Workflow for Kow Determination (OECD 107).
References
- 1. Fenoxaprop-ethyl | C18H16ClNO5 | CID 47938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]
- 3. Fenoxaprop-p-ethyl CAS#: 71283-80-2 [m.chemicalbook.com]
- 4. Fenoxaprop-ethyl [sitem.herts.ac.uk]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. pennwest.edu [pennwest.edu]
- 7. byjus.com [byjus.com]
- 8. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 9. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google 圖書 [books.google.com.hk]
- 10. Water Solubility | Scymaris [scymaris.com]
- 11. oecd.org [oecd.org]
- 12. filab.fr [filab.fr]
- 13. oecd.org [oecd.org]
- 14. laboratuar.com [laboratuar.com]
- 15. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 104: Vapour ... - OECD - Google 圖書 [books.google.com.tw]
- 16. OECD test n°104: Vapour pressure - Analytice [analytice.com]
- 17. oecd.org [oecd.org]
- 18. oecd.org [oecd.org]
- 19. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 20. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 21. oecd.org [oecd.org]
- 22. oecd.org [oecd.org]
- 23. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]
- 24. Fenoxaprop-P-ethyl [cipac.org]
- 25. Investigation of acetyl‐CoA carboxylase‐inhibiting herbicides that exhibit soybean crop selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. The role of altered acetyl-CoA carboxylase in conferring resistance to fenoxaprop-P-ethyl in Chinese sprangletop (Leptochloa chinensis (L.) Nees) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. downloads.regulations.gov [downloads.regulations.gov]
Environmental Fate of Fenoxaprop-Ethyl Isomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenoxaprop-ethyl is a selective post-emergence herbicide used to control annual and perennial grass weeds in various crops.[1][2] It belongs to the aryloxyphenoxypropionate class of herbicides, which act by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme, a critical component in fatty acid biosynthesis.[3] Fenoxaprop-ethyl is a chiral compound, with the R-enantiomer (fenoxaprop-P-ethyl) being the herbicidally active isomer.[4][5][6] Understanding the environmental fate of fenoxaprop-ethyl and its isomers is crucial for assessing its ecological risk and ensuring its safe use. This technical guide provides a comprehensive overview of the degradation, transformation, and dissipation of fenoxaprop-ethyl isomers in the environment, with a focus on quantitative data, experimental protocols, and key transformation pathways.
Degradation and Dissipation in Environmental Compartments
Fenoxaprop-ethyl is generally not persistent in the environment, undergoing relatively rapid degradation in soil and water.[5][7] The primary routes of dissipation include hydrolysis, microbial degradation, and photodegradation.[1][4][8]
Hydrolysis
Hydrolysis is a major degradation pathway for fenoxaprop-ethyl, and its rate is strongly dependent on pH.[9][10] In aqueous solutions, fenoxaprop-ethyl is relatively stable in neutral conditions but degrades rapidly in both acidic and basic environments.[9][11]
-
Acidic Conditions (pH 4-5): Under acidic conditions, the ether linkage of fenoxaprop-ethyl is cleaved, forming 6-chloro-2,3-dihydrobenzoxazol-2-one (CDHB) and ethyl 2-(4-hydroxyphenoxy)propanoate (EHPP).[9][12]
-
Basic Conditions (pH 8-10): In basic conditions, the ester bond is hydrolyzed, leading to the formation of the herbicidally active metabolite, fenoxaprop acid (FA).[9][11]
-
Neutral Conditions (pH 6-7): Both degradation pathways, ether cleavage and ester hydrolysis, can occur concurrently in neutral media.[9][11]
Microbial Degradation
Microbial processes play a significant role in the degradation of fenoxaprop-ethyl in soil and water.[1][4] The primary microbial transformation is the rapid hydrolysis of the ethyl ester to form fenoxaprop acid (FA).[1][12] This de-esterification is a crucial activation step, as fenoxaprop acid is the phytotoxic form of the herbicide.[1] Further degradation of fenoxaprop acid can lead to the formation of CDHB and other minor metabolites.[1][4] Studies have shown that the degradation of fenoxaprop-ethyl and its metabolite, fenoxaprop acid, is enantioselective, with the S-(-)-enantiomer often degrading faster than the herbicidally active R-(+)-enantiomer.[4][13] This enantioselectivity is attributed to microbially mediated processes.[4][13] Several bacterial strains, such as Alcaligenes sp., have been identified as capable of utilizing fenoxaprop-p-ethyl as a carbon source.[14]
Photodegradation
Photodegradation, or photolysis, contributes to the dissipation of fenoxaprop-ethyl in aqueous environments and on plant and soil surfaces.[8][15][16] Under solar irradiation, fenoxaprop-ethyl can undergo several photochemical reactions, including:
-
De-esterification to form fenoxaprop acid (FA).[16]
-
Cleavage of the ether linkage to produce CDHB and EHPP.[15]
The photolysis half-life of fenoxaprop-p-ethyl in sterile, distilled water can be quite long, but it is significantly shorter in natural field water due to the combined effects of microbial and photochemical reactions.[7] Some photoproducts, such as 4-[(6-chloro-2-benzoxazolyl)oxy] phenol (CBOP) and hydroquinone, have been shown to be more toxic to aquatic organisms like Daphnia magna than the parent compound.[16][17]
Quantitative Data on Environmental Fate
The following tables summarize the quantitative data on the dissipation and degradation of fenoxaprop-ethyl and its metabolites in various environmental matrices.
Table 1: Half-life of Fenoxaprop-ethyl and its Metabolites in Soil
| Compound | Soil Type | Half-life (days) | Reference |
| Fenoxaprop-p-ethyl | Wheat field soil | 1.45 - 2.30 | [18] |
| Fenoxaprop-p-ethyl | Wheat plants and soil (Beijing) | 1.50 (plants), 2.36 (soil) | [19] |
| Fenoxaprop-p-ethyl | Wheat plants and soil (Hubei) | 2.28 (plants), 1.79 (soil) | [19] |
| Fenoxaprop ethyl | Soil | 0.5 | [20] |
| Fenoxaprop acid | Wheat field soil | > 30 | [18] |
| Fenoxaprop acid | Soil | 7.3 | [20] |
| S-(-)-Fenoxaprop acid | Three different soils | 2.03 - 5.17 | [4] |
| R-(+)-Fenoxaprop acid | Three different soils | 2.42 - 20.39 | [4] |
Table 2: Half-life of Fenoxaprop-p-ethyl in Aqueous Media
| Medium | pH | Half-life | Reference |
| Milli-Q water (sunlight) | - | 16.8 days | [8] |
| Acidic water (sunlight) | 5.0 | 17.6 days | [8] |
| Neutral water (sunlight) | 7.0 | ~20 days | [8] |
| Basic water (sunlight) | 9.0 | 2.0 days | [8] |
| Sterile, distilled water (photolysis) | - | 269.19 hours | [7] |
| Field water (photolysis & microbial action) | - | 29.2 hours | [7] |
| Water (field conditions) | - | < 4 hours | [7] |
| Water-sediment microcosms | - | < 1 day | [21] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the environmental fate of pesticides. The following sections outline typical experimental protocols used in studies of fenoxaprop-ethyl.
Soil Dissipation Studies
Objective: To determine the rate of degradation and the formation and decline of metabolites of fenoxaprop-ethyl in soil under controlled laboratory or field conditions.
Methodology:
-
Soil Selection and Characterization: Select representative agricultural soils. Characterize the soil for properties such as pH, organic matter content, texture, and microbial biomass.[1]
-
Test Substance Application: Apply a known concentration of fenoxaprop-ethyl (often radiolabeled for easier tracking) to the soil samples.[12]
-
Incubation: Incubate the treated soil samples under controlled conditions of temperature and moisture.[1] For field studies, apply the herbicide to designated plots under natural environmental conditions.[18]
-
Sampling: Collect soil samples at predetermined time intervals.[18]
-
Extraction: Extract the parent compound and its metabolites from the soil samples using an appropriate solvent, such as acetonitrile.[1][18]
-
Analysis: Analyze the extracts using analytical techniques like High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection to quantify the concentrations of fenoxaprop-ethyl and its degradation products.[4][18][19] For chiral analysis, a chiral HPLC column is used to separate the enantiomers.[4]
-
Data Analysis: Determine the dissipation kinetics, typically following first-order kinetics, and calculate the half-life (DT50) of the parent compound and its metabolites.[18]
Hydrolysis Studies
Objective: To determine the rate of hydrolysis of fenoxaprop-ethyl in aqueous solutions at different pH values.
Methodology:
-
Buffer Solutions: Prepare sterile aqueous buffer solutions at various pH levels (e.g., 4, 7, and 9) to represent different environmental conditions.[9]
-
Test Substance Application: Add a known concentration of fenoxaprop-ethyl to the buffer solutions.
-
Incubation: Incubate the solutions in the dark at a constant temperature to prevent photodegradation.[8]
-
Sampling: Collect aliquots from each solution at specified time intervals.
-
Analysis: Analyze the samples directly by HPLC or after extraction to determine the concentration of the parent compound and its hydrolysis products.[9]
-
Data Analysis: Calculate the hydrolysis rate constants and half-lives for each pH value.[9]
Photodegradation Studies
Objective: To determine the rate and pathway of photodegradation of fenoxaprop-ethyl in water.
Methodology:
-
Test Solutions: Prepare aqueous solutions of fenoxaprop-ethyl in sterile, purified water or buffer solutions.[8]
-
Irradiation: Expose the test solutions to a light source that simulates natural sunlight (e.g., a xenon arc lamp) or to natural sunlight.[8][15] Run parallel control samples incubated in the dark.[8]
-
Sampling: Collect samples from both the irradiated and dark control solutions at various time points.
-
Analysis: Analyze the samples using HPLC or LC-MS/MS to identify and quantify the parent compound and its photoproducts.[8][15]
-
Data Analysis: Determine the photodegradation kinetics and calculate the photolytic half-life.[8]
Signaling Pathways and Logical Relationships
The degradation of fenoxaprop-ethyl in the environment follows distinct pathways depending on the prevailing conditions. These can be visualized to better understand the transformation processes.
Fenoxaprop-Ethyl Degradation Pathways
Caption: Degradation pathways of fenoxaprop-ethyl in the environment.
Experimental Workflow for Soil Dissipation Study
Caption: A typical experimental workflow for a soil dissipation study.
Conclusion
The environmental fate of fenoxaprop-ethyl is characterized by its relatively rapid degradation through hydrolysis, microbial action, and photolysis. The primary degradation product, fenoxaprop acid, is herbicidally active and can exhibit enantioselective degradation. While fenoxaprop-ethyl itself is not persistent, some of its degradation products can be more stable and, in some cases, more toxic than the parent compound. A thorough understanding of these transformation pathways and the factors influencing them is essential for a comprehensive environmental risk assessment. The standardized experimental protocols outlined in this guide provide a framework for generating reliable data on the environmental behavior of fenoxaprop-ethyl and its isomers.
References
- 1. ars.usda.gov [ars.usda.gov]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Fenoxaprop-P-ethyl (Ref: AE F046360) [sitem.herts.ac.uk]
- 6. Fenoxaprop-P-ethyl [cipac.org]
- 7. Environmental persistence and fate of fenoxaprop‐ethyl | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 8. rroij.com [rroij.com]
- 9. Evolution of toxicity upon hydrolysis of fenoxaprop-p-ethyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fenoxaprop-ethyl | C18H16ClNO5 | CID 47938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Biodegradation of fenoxaprop-p-ethyl by bacteria isolated from sludge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Degradation of Fenoxaprop-p-Ethyl and Its Metabolite in Soil and Wheat Crops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Residues and dissipation of the herbicide fenoxaprop-P-ethyl and its metabolite in wheat and soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Persistence of herbicide fenoxaprop ethyl and its acid metabolite in soil and wheat crop under Indian tropical conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Environmental Fate of Chiral Herbicide Fenoxaprop-ethyl in Water-Sediment Microcosms - PubMed [pubmed.ncbi.nlm.nih.gov]
Toxicological Profile of the S-(-)-enantiomer of Fenoxaprop-ethyl: A Technical Review
Disclaimer: Comprehensive toxicological data specifically for the S-(-)-enantiomer of fenoxaprop-ethyl is limited in publicly available scientific literature. The majority of regulatory and research studies have focused on the racemic mixture (fenoxaprop-ethyl) or the herbicidally active R-(+)-enantiomer (fenoxaprop-P-ethyl). This document summarizes the available information on the stereoselective toxicity of fenoxaprop-ethyl and provides a detailed toxicological profile of the racemic mixture and the R-(+)-enantiomer as a frame of reference. The potential for different toxicological properties of the S-(-)-enantiomer should be considered.
Introduction
Fenoxaprop-ethyl is a selective herbicide belonging to the aryloxyphenoxypropionate class. It exists as a racemic mixture of two enantiomers: the R-(+)-enantiomer and the S-(-)-enantiomer. The herbicidal activity is primarily attributed to the R-(+)-enantiomer, which inhibits the acetyl-CoA carboxylase (ACCase) enzyme in grasses, leading to a disruption of fatty acid synthesis.[1] Consequently, the commercially available product is often enriched with the R-(+)-enantiomer, known as fenoxaprop-P-ethyl.[2] While the S-(-)-enantiomer is considered less herbicidally active, emerging research suggests potential for stereoselective toxicity, indicating that its toxicological profile may differ from that of the R-(+)-enantiomer and the racemic mixture.
Stereoselective Toxicity and Metabolism
Evidence from studies on aquatic organisms suggests that the S-(-)-enantiomer of fenoxaprop-ethyl and its metabolites may exhibit greater toxicity than the R-(+)-enantiomer. A study on zebrafish (Danio rerio) and another on frogs and tadpoles indicated that the S-enantiomers of fenoxaprop-ethyl and its degradation products were more toxic than their corresponding R-enantiomers.[3][4]
In terms of metabolism, stereoselectivity has also been observed. In rabbits, the S-(-)-enantiomer of the primary metabolite, fenoxaprop acid, was found to degrade faster than the R-(+)-enantiomer.[5] Similarly, in soil, the S-(-)-enantiomer of fenoxaprop-ethyl degrades at a faster rate than the R-(+)-enantiomer, a process attributed to microbial activity.[6] This differential metabolism and toxicity underscore the importance of evaluating the toxicological profile of each enantiomer individually.
Toxicological Profile of Fenoxaprop-ethyl (Racemic Mixture) and Fenoxaprop-P-ethyl (R-(+)-enantiomer)
The following sections detail the toxicological profile of racemic fenoxaprop-ethyl and fenoxaprop-P-ethyl, based on available data. This information is provided as a reference due to the lack of specific data for the S-(-)-enantiomer.
Acute Toxicity
Fenoxaprop-P-ethyl generally exhibits low acute toxicity via oral, dermal, and inhalation routes of exposure.[7]
Table 1: Acute Toxicity of Fenoxaprop-P-ethyl
| Study Type | Species | Route | LD50 / LC50 | Reference |
| Acute Oral | Rat | Oral | 3,150 - 4,000 mg/kg | [8] |
| Acute Oral | Mouse | Oral | >5,000 mg/kg | [8] |
| Acute Dermal | Rat | Dermal | >2,000 mg/kg | [7] |
| Acute Inhalation | Rat | Inhalation | >1.224 mg/L | [7] |
Subchronic and Chronic Toxicity
The primary target organs identified in subchronic and chronic studies with fenoxaprop-ethyl are the liver and kidneys.[2][9] Effects observed include increased liver and kidney weights, altered lipid metabolism, and hepatocellular hypertrophy.[7][10]
Table 2: Subchronic and Chronic Toxicity of Fenoxaprop-ethyl and Fenoxaprop-P-ethyl
| Study Type | Species | Compound | NOAEL | LOAEL | Effects Observed at LOAEL | Reference |
| 28-Day Oral | Rat | Fenoxaprop-P-ethyl | 6 mg/kg/day | 26 mg/kg/day | Altered lipid metabolism, increased liver and kidney weights. | [2] |
| 90-Day Oral | Rat | Fenoxaprop-ethyl | 1.5 mg/kg/day | 9 mg/kg/day | Decreased serum cholesterol. | [9] |
| 1-Year Oral | Dog | Fenoxaprop-ethyl | 0.37 mg/kg/day | - | Reduced body weight. | [9] |
| Chronic/Carcinogenicity | Rat | Fenoxaprop-ethyl | 1.5 mg/kg/day | 9 mg/kg/day | Decreased serum cholesterol. | [9] |
Carcinogenicity
Fenoxaprop-ethyl is not considered to be a human carcinogen.[9] While an increased incidence of liver tumors was observed in male mice at high doses, this was attributed to a non-genotoxic mechanism involving peroxisome proliferation, which is considered rodent-specific and not relevant to humans. No evidence of carcinogenicity was found in rats.[9]
Genotoxicity
A comprehensive battery of in vitro and in vivo studies has shown that fenoxaprop-ethyl is not mutagenic or genotoxic.[9]
Table 3: Genotoxicity of Fenoxaprop-ethyl
| Assay Type | Test System | Result | Reference |
| Ames Test | S. typhimurium | Negative | |
| Chromosomal Aberration | Human Lymphocytes (in vitro) | Negative | |
| Gene Mutation | Hamster Cells (in vitro) | Negative | |
| Micronucleus Test | Mouse (in vivo) | Negative | |
| Unscheduled DNA Synthesis | Rat Hepatocytes (in vitro) | Negative |
Reproductive and Developmental Toxicity
Fenoxaprop-ethyl did not show effects on reproductive parameters in a two-generation study in rats.[9] Developmental toxicity, such as skeletal anomalies in rats and rabbits, was observed, but generally at doses that also caused maternal toxicity.[1][2][9]
Table 4: Reproductive and Developmental Toxicity of Fenoxaprop-ethyl
| Study Type | Species | NOAEL (Developmental) | NOAEL (Maternal) | Developmental Effects | Reference |
| Developmental | Rat | 32 mg/kg/day | 32 mg/kg/day | Delayed ossification. | [9] |
| Developmental | Rabbit | 50 mg/kg/day | - | Increased incidence of rib anomalies and diaphragmatic hernia at 200 mg/kg. | [1] |
| 2-Generation Reproduction | Rat | >180 ppm | - | No reproductive effects. Decreased pup body weights at maternally toxic doses. | [9] |
Metabolism and Toxicokinetics
Fenoxaprop-ethyl is rapidly absorbed and metabolized. The primary metabolic pathway is the cleavage of the ethyl ester to form the corresponding acid, fenoxaprop.[11] In rats, orally administered fenoxaprop-P-ethyl is widely distributed and eliminated primarily in the feces and urine. As mentioned earlier, the metabolism can be stereoselective.[5]
Experimental Protocols
Detailed experimental protocols for toxicological studies specifically on the S-(-)-enantiomer of fenoxaprop-ethyl are not available in the public domain. The following is a generalized workflow for a standard acute oral toxicity study, based on OECD guidelines, which would be typical for assessing a substance like fenoxaprop-ethyl.
References
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. Federal Register :: Fenoxaprop-ethyl; Pesticide Tolerances [federalregister.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 2024.sci-hub.ru [2024.sci-hub.ru]
- 6. pubs.acs.org [pubs.acs.org]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. bmbri.ca [bmbri.ca]
- 9. dnr.wisconsin.gov [dnr.wisconsin.gov]
- 10. pssj2.jp [pssj2.jp]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Chiral Separation of Fenoxaprop-Ethyl Enantiomers by High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals involved in pesticide analysis, environmental monitoring, and stereoisomer separations.
Introduction Fenoxaprop-ethyl is a chiral herbicide widely used for post-emergence control of grassy weeds. It exists as a racemic mixture of two enantiomers: the R-(+)-enantiomer (fenoxaprop-P-ethyl), which possesses the primary herbicidal activity, and the S-(-)-enantiomer, which is largely inactive.[1][2] Due to the different biological activities of each enantiomer, regulatory bodies and environmental studies increasingly require enantioselective analysis to assess the efficacy and environmental fate of this compound accurately.[3][4][5] High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the most effective method for resolving and quantifying these enantiomers.[3]
This document provides a detailed protocol for the chiral separation of fenoxaprop-ethyl enantiomers using a cellulose-based CSP under normal phase conditions. Polysaccharide-based chiral columns are widely recognized for their broad applicability and high success rates in separating a wide range of chiral compounds.[6]
Experimental Protocol
This protocol outlines the necessary equipment, reagents, and procedural steps for the successful enantioseparation of fenoxaprop-ethyl.
1. Instrumentation and Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV/Vis or Diode Array Detector (DAD).
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™, OpenLab).
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
Syringes and syringe filters (0.45 µm, PTFE).
2. Chromatographic Conditions The following conditions have been established for the effective separation of fenoxaprop-ethyl enantiomers.
| Parameter | Specification |
| Chiral Column | REFLECT™ I-Cellulose J, 5 µm, 250 x 4.6 mm |
| Mobile Phase | n-Hexane / Ethanol (80/20, v/v) |
| Flow Rate | 1.5 mL/min |
| Column Temperature | Ambient (approx. 25 °C) |
| Detection Wavelength | UV at 254 nm |
| Injection Volume | 10 µL |
| Internal Standard | Dicyclohexyl Phthalate (DCHP), if required for quantification[7] |
Note: Alternative mobile phases such as isooctane/2-propanol with a trifluoroacetic acid modifier have also been reported for separating fenoxaprop enantiomers on chiral phases.[1] The choice may depend on the specific cellulose or amylose-based column used.[2]
3. Reagent and Standard Preparation
-
Mobile Phase Preparation: Prepare the mobile phase by accurately mixing 800 mL of HPLC-grade n-Hexane with 200 mL of HPLC-grade Ethanol. Degas the solution for at least 15 minutes using sonication or vacuum filtration before use.
-
Standard Solution Preparation: Accurately weigh approximately 10 mg of racemic fenoxaprop-ethyl standard and dissolve it in a 10 mL volumetric flask using the mobile phase as the diluent to create a stock solution of 1 mg/mL. Prepare working standards of lower concentrations (e.g., 1-100 µg/mL) by serial dilution from the stock solution.
4. HPLC System Procedure
-
System Startup: Turn on the HPLC system components and allow the detector lamp to warm up for at least 30 minutes.
-
Column Equilibration: Purge the pump with the prepared mobile phase. Set the flow rate to 1.5 mL/min and allow the mobile phase to run through the column for at least 30-60 minutes, or until a stable baseline is achieved.[7]
-
Sequence Setup: Program the injection sequence in the chromatography software, including sample names, injection volume, and run time. A typical run time is 15-20 minutes to ensure elution of both enantiomers.
-
Injection: Inject a blank (mobile phase) first to ensure the system is clean. Follow with injections of the standard solutions.
-
Data Acquisition: Acquire the chromatograms, monitoring the separation at 254 nm.
Expected Results Under the specified conditions, a baseline separation of the R-(+) and S-(-) enantiomers of fenoxaprop-ethyl should be achieved. The herbicidally active R-(+)-enantiomer (fenoxaprop-P-ethyl) is typically the second enantiomer to elute.
Quantitative Data Summary The following table summarizes typical retention times and resolution values obtained using the described method. These values are illustrative and may vary slightly based on the specific system, column age, and laboratory conditions.
| Analyte | Retention Time (t_R) (min) | Resolution (R_s) |
| S-(-)-Fenoxaprop-ethyl | ~ 8.5 | \multirow{2}{*}{> 1.5} |
| R-(+)-Fenoxaprop-ethyl | ~ 10.2 |
Resolution (R_s) is calculated between the two enantiomer peaks. A value greater than 1.5 indicates baseline separation, which is ideal for accurate quantification.
Experimental Workflow Diagram The following diagram illustrates the logical workflow for the chiral separation analysis of fenoxaprop-ethyl.
Caption: Logical workflow for the chiral HPLC separation of fenoxaprop-ethyl.
References
Application Notes and Protocols for the Analytical Quantification of Fenoxaprop-ethyl Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenoxaprop-ethyl is a chiral herbicide widely used for the control of grassy weeds in various crops. It exists as a racemic mixture of two enantiomers: the herbicidally active R-(+)-fenoxaprop-ethyl and the inactive S-(-)-fenoxaprop-ethyl.[1][2] Due to the different biological activities of the enantiomers, regulatory agencies and researchers are increasingly interested in enantioselective analysis to assess the environmental fate and potential toxicity of this compound.[1][3]
These application notes provide detailed methodologies for the quantitative analysis of fenoxaprop-ethyl isomers, primarily focusing on High-Performance Liquid Chromatography (HPLC) with chiral stationary phases.
Analytical Methods Overview
The primary challenge in fenoxaprop-ethyl analysis is the separation of its enantiomers. This is typically achieved using chiral chromatography. The most common approach involves the use of HPLC with a chiral stationary phase (CSP).[4][5]
Key Analytical Techniques:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most prevalent method for the enantioselective separation of fenoxaprop-ethyl. Polysaccharide-based columns, such as those derived from amylose or cellulose, are frequently employed.[1][3]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers high sensitivity and selectivity, making it suitable for trace-level quantification in complex matrices like soil and water.[6][7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): While less common for direct enantioselective analysis without derivatization, GC-MS can be used for the determination of the total fenoxaprop-ethyl content.[8][9]
Experimental Protocols
Protocol 1: Chiral HPLC-UV Method for Fenoxaprop-ethyl Enantiomer Quantification
This protocol is adapted from methodologies described for the analysis of fenoxaprop-ethyl and its metabolites in soil.[1]
1. Sample Preparation (Soil Matrix)
-
Extraction:
-
Weigh 20 g of homogenized soil into a 100 mL centrifuge tube.
-
Add 30 mL of an acetonitrile:water (80:20, v/v) solution.
-
Shake vigorously on a mechanical shaker for 20 minutes.
-
Centrifuge at 2000 rpm for 3 minutes.
-
Decant the supernatant into a separate container.
-
Repeat the extraction of the soil pellet with another 30 mL of acetonitrile:water solution.
-
Perform a final extraction with 20 mL of a 10 g/L aqueous sodium chloride solution.
-
Combine all extracts and dilute to a final volume of 80 mL with the acetonitrile:water solution.
-
-
Cleanup (if necessary): For complex matrices, a solid-phase extraction (SPE) cleanup step may be required.
2. HPLC Analysis
-
Instrumentation: HPLC system with UV detector.
-
Chromatographic Conditions:
-
Column: Amylose tri-(3,5-dimethylphenylcarbamate) (ADMPC) chiral column.
-
Mobile Phase: n-hexane/2-propanol/trifluoroacetic acid (TFA) (95:5:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 20 °C.
-
Detection Wavelength: 230 nm.
-
-
Quantification: Generate a calibration curve using standards of known concentrations of the individual R- and S-enantiomers.
Caption: Chiral HPLC-UV analysis workflow for fenoxaprop-ethyl isomers.
Protocol 2: LC-MS/MS Method for Fenoxaprop-P-ethyl and Metabolite Quantification in Water
This protocol is based on the Bayer Method FP-003-W11-01 for the analysis of fenoxaprop-P-ethyl and its metabolites in water.[6]
1. Sample Preparation (Water Matrix)
-
Transfer 30 mL of the water sample into a 100 mL measuring cylinder.
-
Dilute to 100 mL with methanol.
-
Cap and shake the measuring cylinder to mix thoroughly.
-
The sample is ready for direct injection.
2. LC-MS/MS Analysis
-
Instrumentation: Liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic and Mass Spectrometric Parameters: Specific parameters for the LC column, mobile phase gradient, and MS/MS transitions should be optimized based on the instrument used. Two ion transitions are typically monitored for each analyte for quantification (primary) and confirmation (secondary).[6][7]
-
Quantification: Use an external standardization method with a calibration curve. The reported Limit of Quantitation (LOQ) for this method is 0.5 ng/mL for all analytes in water.[6]
Caption: LC-MS/MS analysis workflow for fenoxaprop-P-ethyl in water.
Quantitative Data Summary
The following tables summarize the quantitative data from various analytical methods for fenoxaprop-ethyl and its metabolites.
Table 1: Chiral HPLC-UV Method Performance
| Parameter | Value | Matrix | Reference |
| Column | Amylose tri-(3,5-dimethylphenylcarbamate) | Soil | [1] |
| Mobile Phase | n-hexane/2-propanol/TFA (95:5:0.1) | Soil | [1] |
| Detection | UV at 230 nm | Soil |
Table 2: LC-MS/MS Method Performance for Water Analysis
| Parameter | Value | Matrix | Reference |
| Method | Bayer Method FP-003-W11-01 | Water | [6] |
| Limit of Quantitation (LOQ) | 0.5 ng/mL | Water | [6] |
| Recoveries (at LOQ and 10xLOQ) | 70% to 120% | Water | [6] |
| Relative Standard Deviation (RSD) | ≤20% | Water | [6] |
Table 3: GC-MS and LC-MS/MS Method for Rice Commodities
| Parameter | Analyte Group | Value | Matrix | Reference |
| Accuracy (Mean Recovery) | Parent Compounds | 76–86% | Rice (straw, grain, plant) | [8] |
| Metabolites | 90–103% | Rice (straw, grain, plant) | [8] | |
| Precision (RSD) | Parent Compounds | 3–11% | Rice (straw, grain, plant) | [8] |
| Metabolites | 6–17% | Rice (straw, grain, plant) | [8] | |
| Limit of Detection (LOD) | All Analytes | 0.01 mg/kg | Rice (straw, grain, plant) | [8] |
| Limit of Quantitation (LOQ) | All Analytes | 0.05 mg/kg | Rice (straw, grain, plant) | [8] |
Signaling Pathways and Logical Relationships
The analytical process for fenoxaprop-ethyl isomer quantification follows a logical progression from sample collection to final data analysis. The choice of method is dictated by the matrix, the required sensitivity, and whether enantioselective separation is necessary.
Caption: Logical relationship of analytical steps for fenoxaprop-ethyl quantification.
Conclusion
The analytical methods described provide robust and reliable approaches for the quantification of fenoxaprop-ethyl isomers. The choice between chiral HPLC-UV and LC-MS/MS will depend on the specific requirements of the analysis, including matrix complexity and required sensitivity. Proper method validation, including the assessment of accuracy, precision, and limits of detection and quantification, is crucial for obtaining reliable data.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Fenoxaprop-P-ethyl [cipac.org]
- 3. csfarmacie.cz [csfarmacie.cz]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. epa.gov [epa.gov]
- 7. epa.gov [epa.gov]
- 8. qascf.com [qascf.com]
- 9. Rapid analytical method for the determination of 220 pesticide with their isomers by GCMS-TIC - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Enantioselective Analysis of Fenoxaprop-ethyl by Chiral High-Performance Liquid Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fenoxaprop-ethyl is a selective herbicide widely used for the post-emergence control of grassy weeds in various crops. It belongs to the aryloxyphenoxypropionate class of herbicides and functions by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme, which is crucial for fatty acid synthesis in plants. Fenoxaprop-ethyl possesses a chiral center, existing as a racemic mixture of two enantiomers: the R-(+)-enantiomer and the S-(-)-enantiomer. The herbicidal activity is predominantly associated with the R-(+)-enantiomer, while the S-(-)-enantiomer is considered herbicidally inactive.[1][2]
Due to the differences in biological activity and potential for enantioselective degradation in the environment, it is imperative to have reliable analytical methods to separate and quantify the individual enantiomers of fenoxaprop-ethyl.[1][2] This application note provides a detailed protocol for the enantioselective analysis of fenoxaprop-ethyl using chiral High-Performance Liquid Chromatography (HPLC).
Principle of Enantioselective Separation
Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation by conventional chromatographic techniques challenging. Chiral chromatography utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers. These transient diastereomeric interactions result in different retention times for each enantiomer, enabling their separation and quantification. For fenoxaprop-ethyl, polysaccharide-based CSPs, particularly those derived from amylose, have proven to be highly effective.
Experimental Protocols
This section details the necessary reagents, equipment, and procedures for the enantioselective analysis of fenoxaprop-ethyl in analytical standards and environmental samples.
Reagents and Materials
-
Fenoxaprop-ethyl racemic standard
-
R-(+)-fenoxaprop-ethyl and S-(-)-fenoxaprop-ethyl enantiomeric standards (if available)
-
HPLC-grade n-hexane or isooctane
-
HPLC-grade 2-propanol (isopropanol) or ethanol
-
Trifluoroacetic acid (TFA)
-
Acetonitrile, HPLC grade
-
Methanol, HPLC grade
-
Water, HPLC grade
-
Sodium chloride
-
Anhydrous sodium sulfate
-
Syringe filters (0.45 µm)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Isocratic or gradient pump
-
Autosampler
-
Column thermostat
-
UV-Vis detector or a Mass Spectrometer (MS/MS) detector
-
Chromatographic Conditions
The following table summarizes typical chromatographic conditions for the enantioselective separation of fenoxaprop-ethyl.
| Parameter | Condition 1 | Condition 2 |
| Chiral Column | Amylose tris-(3,5-dimethylphenylcarbamate) (ADMPC) (e.g., Chiralpak AD) | Chiralcel OD-RH |
| Column Dimensions | 250 mm x 4.6 mm, 5 µm | 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane:2-Propanol:TFA (95:5:0.1, v/v/v)[2] | Isooctane:2-Propanol:Trifluoroacetic acid |
| Flow Rate | 1.0 mL/min[2] | 0.8 mL/min |
| Column Temperature | 20°C[2] | 25°C |
| Injection Volume | 10 µL | 20 µL |
| Detection | UV at 230 nm[2] | UV at 237 nm |
Standard Solution Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of racemic fenoxaprop-ethyl standard and dissolve it in 10 mL of acetonitrile or methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 0.1 to 10 µg/mL.
Sample Preparation
-
For water samples with low expected concentrations, a solid-phase extraction (SPE) clean-up may be necessary.
-
For simpler matrices, a direct analysis with dilution can be performed.
-
Dilute the water sample with methanol (e.g., 1:1 v/v).[3]
-
Filter the diluted sample through a 0.45 µm syringe filter prior to injection.
-
Weigh 10 g of the soil sample into a centrifuge tube.
-
Add 20 mL of an acetonitrile:water (80:20, v/v) solution.
-
Shake vigorously for 20-30 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Collect the supernatant.
-
Repeat the extraction twice more, combining all supernatants.
-
Add 5 g of sodium chloride to the combined extract to induce phase separation.
-
Collect the upper acetonitrile layer and dry it over anhydrous sodium sulfate.
-
Evaporate the extract to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a known volume of the mobile phase.
-
Filter the reconstituted sample through a 0.45 µm syringe filter before HPLC analysis.
Data Presentation
The following tables present quantitative data for the enantioselective analysis of fenoxaprop-ethyl.
Table 1: Chromatographic Performance
| Parameter | Value | Reference |
| Retention Time (t1) - Enantiomer 1 | 7.916 min | [4] |
| Retention Time (t2) - Enantiomer 2 | 8.499 min | [4] |
| Resolution (Rs) | 1.12 | [4] |
| Separation Factor (α) | > 1.1 |
Note: The elution order of enantiomers may vary depending on the specific chiral stationary phase.
Table 2: Method Validation Parameters
| Parameter | Matrix | Value | Reference |
| Limit of Quantitation (LOQ) | Water | 0.5 ng/mL | [3] |
| Limit of Quantitation (LOQ) | Soil | 10 ng/g | |
| Recovery | Soil | 85 - 110% | |
| Linearity (r²) | - | > 0.99 |
Workflow Diagram
The following diagram illustrates the general workflow for the enantioselective analysis of fenoxaprop-ethyl.
Caption: Workflow for the enantioselective analysis of fenoxaprop-ethyl.
Conclusion
The protocol described in this application note provides a reliable and robust method for the enantioselective analysis of fenoxaprop-ethyl. The use of an amylose-based chiral stationary phase with a normal-phase mobile phase allows for the effective separation of the R-(+)- and S-(-)-enantiomers. The detailed sample preparation procedures enable the application of this method to environmental matrices such as soil and water. This method is suitable for quality control of fenoxaprop-ethyl formulations, as well as for environmental fate and toxicological studies where the stereospecific behavior of the herbicide is of interest.
References
Application Notes and Protocols: Utilizing Fenoxaprop-ethyl, (-)-enantiomer as a Negative Control in ACCase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetyl-CoA carboxylase (ACCase) is a critical enzyme in the biosynthesis of fatty acids, catalyzing the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA.[1] This function makes it an essential enzyme for plant growth and development, and consequently, a key target for herbicides. The aryloxyphenoxypropionate ("FOPs") class of herbicides, which includes Fenoxaprop-ethyl, are potent and selective inhibitors of ACCase in most grass species.[1]
Fenoxaprop-ethyl is a chiral molecule, existing as a racemic mixture of two stereoisomers: the R-(+)-enantiomer (Fenoxaprop-P-ethyl) and the S-(-)-enantiomer. The herbicidal activity is almost exclusively attributed to the R-(+)-enantiomer, which is the active ingredient in commercial formulations. The S-(-)-enantiomer is considered biologically inactive or significantly less effective. This stereospecificity is fundamental to its mechanism of action and provides an excellent tool for research: the inactive S-(-)-enantiomer can be used as a negative control in ACCase assays to ensure that the observed inhibition is a specific effect of the active compound and not due to non-specific interactions or artifacts of the experimental system.
Principle of Fenoxaprop-ethyl, (-)- as a Negative Control
In enzymatic assays, a negative control is crucial for validating the specificity of the inhibitor. The S-(-)-enantiomer of Fenoxaprop-ethyl serves as an ideal negative control because it is structurally almost identical to the active R-(+)-enantiomer, differing only in its three-dimensional arrangement. This subtle difference, however, leads to a significant loss of affinity for the ACCase binding site.
By including the S-(-)-enantiomer in an ACCase inhibition assay, researchers can:
-
Confirm Stereospecificity: Demonstrate that the inhibition of ACCase is dependent on the specific stereochemistry of the R-(+)-enantiomer.
-
Identify Off-Target Effects: Differentiate between specific inhibition of ACCase and any non-specific effects that might be caused by the general chemical structure of the molecule, the solvent, or other assay components.
-
Validate Assay Integrity: A lack of inhibition by the S-(-)-enantiomer provides confidence in the validity of the assay and the specificity of the results obtained with the active R-(+)-enantiomer.
Data Presentation
| Compound | Enantiomer | Target Enzyme | Plant Species | IC50 (µM) | Reference |
| Fenoxaprop-P-ethyl | R-(+) | ACCase | Avena fatua (Wild Oat) - Susceptible | ~1.0 - 5.0 | [2] |
| Fenoxaprop-P-ethyl | R-(+) | ACCase | Avena fatua (Wild Oat) - Resistant | >100 | [2] |
| Fenoxaprop-ethyl | S-(-) | ACCase | Various | Inactive / Significantly less active | Inferred from multiple sources |
Note: Specific IC50 values can vary depending on the assay conditions and the specific resistant biotype.
Experimental Protocols
Two common methods for measuring ACCase activity and its inhibition are the radioisotope-based assay and the malachite green colorimetric assay.
Protocol 1: Radioisotope-based ACCase Inhibition Assay
This method measures the incorporation of radiolabeled bicarbonate ([¹⁴C]HCO₃⁻) into the acid-stable product, malonyl-CoA.
1. Enzyme Extraction: a. Homogenize fresh or frozen plant tissue (e.g., young leaves) in a cold extraction buffer (e.g., 100 mM HEPES-KOH pH 7.5, 2 mM EDTA, 5 mM DTT, 10% glycerol, and 1 mM PMSF). b. Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 20 minutes at 4°C. c. The supernatant contains the crude ACCase extract. Determine the protein concentration using a standard method like the Bradford assay.
2. Assay Reaction (in a microcentrifuge tube): a. Prepare a reaction mixture containing:
- Assay Buffer (e.g., 100 mM HEPES-KOH pH 7.5)
- 5 mM ATP
- 2.5 mM MgCl₂
- 15 mM KCl
- 0.5 mM Acetyl-CoA
- 10 mM NaH¹⁴CO₃ (with a specific activity of ~50 µCi/µmol)
- Varying concentrations of Fenoxaprop-P-ethyl ((+)-enantiomer) or Fenoxaprop-ethyl ((-)-enantiomer) dissolved in a suitable solvent (e.g., DMSO). Include a solvent-only control. b. Pre-incubate the reaction mixture at 30°C for 5 minutes. c. Initiate the reaction by adding the enzyme extract (e.g., 50-100 µg of protein). d. Incubate at 30°C for 10-20 minutes.
3. Termination and Measurement: a. Stop the reaction by adding a small volume of concentrated HCl (e.g., 20 µL of 6 M HCl). b. Dry the samples in a scintillation vial under a heat lamp or in an oven to remove unreacted ¹⁴CO₂. c. Add a suitable scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
4. Data Analysis: a. Calculate the rate of ACCase activity (nmol of [¹⁴C]HCO₃⁻ incorporated per minute per mg of protein). b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Protocol 2: Malachite Green Colorimetric Assay
This assay measures the ADP produced from the ATP-dependent carboxylation of acetyl-CoA. The amount of ADP is determined by a coupled enzymatic reaction or by direct measurement of the phosphate released.
1. Enzyme Extraction: a. Follow the same procedure as described in Protocol 1 for enzyme extraction.
2. Assay Reaction (in a 96-well plate): a. To each well, add:
- Enzyme extract (e.g., 25 µL)
- ACCase-targeting herbicide (Fenoxaprop-P-ethyl or its (-)-enantiomer) at various concentrations (e.g., 25 µL).
- Enzyme assay buffer (e.g., 150 µL of 0.1 M Tricine pH 8.0, 15 mM KCl, 3 mM MgCl₂, 1 mM DTT, 120 mM NaHCO₃, and 25 mM ATP). b. Start the reaction by adding acetyl-CoA (e.g., 25 µL, final concentration 4.5 mM). c. Incubate at room temperature for 30-60 minutes.
3. Colorimetric Detection: a. Stop the reaction and detect the released inorganic phosphate using a malachite green-based phosphate assay kit, following the manufacturer's instructions. b. This typically involves adding the malachite green reagent, which forms a colored complex with free phosphate. c. Measure the absorbance at a specific wavelength (typically 620-650 nm) using a microplate reader.
4. Data Analysis: a. Generate a standard curve using known concentrations of phosphate. b. Calculate the amount of phosphate produced in each reaction. c. Determine the percentage of inhibition for each herbicide concentration and calculate the IC50 value.
Mandatory Visualizations
References
Application of Fenoxaprop-ethyl, (-)- in Metabolic Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the metabolic studies of the (-)-enantiomer of Fenoxaprop-ethyl. This document includes detailed protocols for in vitro metabolic assays, data on its metabolic stability, and an exploration of the enzymatic pathways involved in its biotransformation.
Introduction
Fenoxaprop-ethyl is a chiral herbicide widely used for post-emergence control of grass weeds. It exists as two enantiomers: the herbicidally active (+)-(R)-enantiomer and the less active (-)-(S)-enantiomer. Understanding the metabolic fate of each enantiomer is crucial for a comprehensive assessment of its efficacy, environmental impact, and potential toxicity. Metabolic studies on the (-)-enantiomer of Fenoxaprop-ethyl are essential to determine its rate of degradation, identify the metabolites formed, and elucidate the enzymes responsible for its biotransformation. This information is critical for regulatory agencies and for the development of safer and more effective agricultural products.
Metabolic Profile and Stereoselectivity
The metabolism of Fenoxaprop-ethyl is stereoselective, with significant differences observed in the degradation rates of its enantiomers. In vivo and in vitro studies have demonstrated that Fenoxaprop-ethyl is rapidly hydrolyzed by esterases to its primary metabolite, fenoxaprop acid (FA).[1] Subsequent metabolism of fenoxaprop acid is also stereoselective, with the (-)-(S)-fenoxaprop acid enantiomer degrading faster than its (+)-(R)-counterpart in various biological systems, including rabbit plasma, heart, lung, liver, kidney, and bile.[1]
The primary metabolic pathway for Fenoxaprop-ethyl involves two main steps:
-
Ester Hydrolysis: The ethyl ester group of Fenoxaprop-ethyl is rapidly cleaved by esterases to form fenoxaprop acid (FA).
-
Cytochrome P450-mediated Oxidation: The resulting fenoxaprop acid undergoes further metabolism, which is believed to be mediated by the cytochrome P450 (CYP450) enzyme system.[1]
A proposed metabolic pathway for Fenoxaprop-ethyl is depicted in the following diagram:
Caption: Proposed metabolic pathway of Fenoxaprop-ethyl (-)-.
Quantitative Data Summary
The metabolic stability of Fenoxaprop-ethyl enantiomers can be assessed in vitro using liver microsomes from different species. The key parameters determined are the half-life (t½) and intrinsic clearance (CLint). While specific quantitative data for the (-)-enantiomer of Fenoxaprop-ethyl is not extensively available in the public domain, the following tables provide a template for presenting such data once obtained from experimental studies.
Table 1: In Vitro Metabolic Stability of Fenoxaprop-ethyl (-)- in Liver Microsomes
| Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Human | Data not available | Data not available |
| Rat | Data not available | Data not available |
| Rabbit | Data not available | Data not available |
Table 2: Toxicokinetic Parameters of Fenoxaprop Acid Enantiomers in Rabbits (Intravenous Administration)
| Parameter | (-)-(S)-Fenoxaprop Acid | (+)-(R)-Fenoxaprop Acid |
| t½ (h) | Faster degradation observed | Slower degradation observed |
| CL (L/h/kg) | Data not available | Data not available |
| Vd (L/kg) | Data not available | Data not available |
Note: The table indicates the observed trend of faster degradation for the (-)-(S)-enantiomer as reported in the literature.[1] Specific quantitative values from the cited study were not provided in the abstract.
Experimental Protocols
In Vitro Metabolic Stability in Liver Microsomes
This protocol describes a general procedure for determining the metabolic stability of (-)-Fenoxaprop-ethyl using pooled liver microsomes.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of (-)-Fenoxaprop-ethyl.
Materials:
-
(-)-Fenoxaprop-ethyl
-
Pooled liver microsomes (human, rat, or other species of interest)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Internal standard (IS) for LC-MS/MS analysis
-
96-well plates
-
Incubator shaker (37°C)
-
LC-MS/MS system
Workflow:
Caption: Workflow for in vitro metabolic stability assay.
Procedure:
-
Preparation of Incubation Mixture:
-
Prepare a stock solution of (-)-Fenoxaprop-ethyl in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add phosphate buffer (pH 7.4).
-
Add the liver microsome suspension to the buffer.
-
Add the (-)-Fenoxaprop-ethyl stock solution to achieve the desired final concentration (typically 1 µM).
-
-
Incubation:
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to each well.
-
Incubate the plate at 37°C with constant shaking.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), collect aliquots from the incubation mixture.
-
Immediately quench the reaction by adding the aliquot to a collection plate containing ice-cold acetonitrile with a suitable internal standard.
-
-
Sample Preparation for Analysis:
-
Centrifuge the collection plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method for the quantification of (-)-Fenoxaprop-ethyl.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of (-)-Fenoxaprop-ethyl remaining versus time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (protein concentration).
Cytochrome P450 Isozyme Mapping (Reaction Phenotyping)
This protocol outlines a method to identify the specific CYP450 isozymes involved in the metabolism of (-)-Fenoxaprop-ethyl.
Objective: To identify the primary CYP450 isozymes responsible for the metabolism of (-)-Fenoxaprop-ethyl.
Methods:
-
Recombinant Human CYP450 Enzymes: Incubate (-)-Fenoxaprop-ethyl with a panel of individual recombinant human CYP450 enzymes (e.g., CYP1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, and 3A4) and measure the rate of substrate depletion.
-
Chemical Inhibition in Human Liver Microsomes: Incubate (-)-Fenoxaprop-ethyl with pooled human liver microsomes in the presence and absence of specific CYP450 chemical inhibitors. A significant decrease in metabolism in the presence of a specific inhibitor indicates the involvement of that isozyme.
Workflow for Recombinant CYP450 Assay:
Caption: Workflow for CYP450 reaction phenotyping.
Procedure (Recombinant CYP450 Enzymes):
-
Follow a similar incubation procedure as the metabolic stability assay, but replace the pooled liver microsomes with individual recombinant CYP450 isozymes.
-
Incubate (-)-Fenoxaprop-ethyl with each CYP isozyme individually.
-
Measure the depletion of the parent compound over time using LC-MS/MS.
-
The isozymes that show the highest rate of metabolism are considered the primary contributors to its clearance.
Analytical Methodology
The quantification of Fenoxaprop-ethyl and its metabolites is typically performed using High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS). Chiral HPLC methods are necessary for the separation and quantification of the individual enantiomers.
Table 3: Example HPLC-MS/MS Parameters for Fenoxaprop-ethyl Analysis
| Parameter | Condition |
| Column | Chiral stationary phase (e.g., cellulose or amylose-based) |
| Mobile Phase | Isocratic or gradient elution with a mixture of organic solvent (e.g., acetonitrile, methanol) and aqueous buffer (e.g., ammonium acetate, formic acid) |
| Flow Rate | 0.2 - 1.0 mL/min |
| Injection Volume | 5 - 20 µL |
| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode |
| MS/MS Transitions | Specific precursor-to-product ion transitions for Fenoxaprop-ethyl and its metabolites |
Note: The specific parameters need to be optimized for the particular instrument and application.
Conclusion
The metabolic studies of (-)-Fenoxaprop-ethyl are essential for a thorough understanding of its environmental and toxicological profile. The stereoselective nature of its metabolism, with the rapid formation of fenoxaprop acid and the faster degradation of the (-)-(S)-enantiomer, highlights the importance of enantiomer-specific analysis. The protocols and information provided in these application notes offer a framework for researchers to conduct robust in vitro metabolic studies, contributing to a more accurate risk assessment of this chiral herbicide. Further research is warranted to obtain more specific quantitative data on the metabolic stability of the (-)-enantiomer in various species and to definitively identify the specific cytochrome P450 isozymes involved in its metabolism.
References
Application Notes and Protocols for Fenoxaprop-ethyl, (-)- Standard in Residue Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenoxaprop-ethyl is a selective post-emergence herbicide widely used to control annual and perennial grass weeds in a variety of broad-leaved crops.[1] Its mode of action involves the inhibition of acetyl-CoA carboxylase (ACCase), an enzyme crucial for fatty acid biosynthesis in plants.[1] Due to its widespread agricultural use, regulatory bodies worldwide have established maximum residue limits (MRLs) for fenoxaprop-ethyl and its metabolites in food and environmental samples. Accurate and reliable monitoring of these residues is therefore essential to ensure food safety and environmental protection.
This document provides detailed application notes and protocols for the analysis of fenoxaprop-ethyl residues, utilizing Fenoxaprop-ethyl, (-)- as an analytical standard. High-purity reference standards are critical for the accuracy and reliability of analytical results, ensuring regulatory compliance and safety assessments.[2] These guidelines are intended for researchers, scientists, and professionals involved in residue analysis and drug development.
Physicochemical Properties of Fenoxaprop-ethyl
| Property | Value |
| Chemical Name | ethyl 2-[4-[(6-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy]propanoate |
| CAS Number | 66441-23-4 |
| Molecular Formula | C₁₈H₁₆ClNO₅ |
| Molecular Weight | 361.78 g/mol |
| Appearance | Coarse light beige to brown powder |
Experimental Protocols
Accurate determination of fenoxaprop-ethyl and its primary metabolite, fenoxaprop acid, requires robust analytical methodologies. The following sections detail protocols for sample preparation and analysis using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) coupled with Mass Spectrometry (MS).
Protocol 1: Sample Preparation using QuEChERS Method
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for the extraction of pesticide residues from various food and agricultural matrices.[3]
Materials:
-
Homogenized sample (e.g., fruit, vegetable, soil)
-
Acetonitrile (ACN)
-
Magnesium sulfate (anhydrous)
-
Sodium chloride (NaCl)
-
Primary secondary amine (PSA) sorbent
-
Graphitized carbon black (GCB) (optional, for pigmented samples)
-
C18 sorbent (optional, for high-fat samples)
-
50 mL centrifuge tubes
-
15 mL centrifuge tubes (for d-SPE)
-
High-speed centrifuge
-
Vortex mixer
Procedure:
-
Sample Weighing: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Extraction:
-
Add 10-15 mL of acetonitrile to the sample tube.
-
If required, add an internal standard solution.
-
Cap the tube and shake vigorously for 1 minute to ensure thorough mixing.[4]
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).
-
Immediately shake vigorously for 1 minute to prevent the agglomeration of salts.
-
-
Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes. This will separate the sample into an upper acetonitrile layer (containing the analytes) and a lower layer of water and sample solids.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube containing PSA, anhydrous MgSO₄, and other sorbents as needed (GCB for pigments, C18 for fats).
-
Vortex the d-SPE tube for 1 minute.
-
-
Final Centrifugation and Collection:
-
Centrifuge the d-SPE tube at high speed for 5 minutes.
-
Carefully collect the supernatant (the cleaned extract) and transfer it to a vial for analysis. The extract can be acidified to protect base-sensitive pesticides.
-
Protocol 2: Analysis by HPLC-UV
This protocol is suitable for the quantification of fenoxaprop-ethyl in various environmental and agricultural samples.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)[5][6]
-
Data acquisition and processing software
Reagents:
-
Fenoxaprop-ethyl analytical standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
Preparation of Standard Solutions:
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Fenoxaprop-ethyl, (-)- standard and dissolve it in 10 mL of acetonitrile.
-
Working Standards: Prepare a series of working standards by serial dilution of the stock solution with acetonitrile to achieve a concentration range suitable for creating a calibration curve (e.g., 0.05 to 5.0 µg/mL).
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Methanol (gradient elution)[5] |
| Flow Rate | 1.0 mL/min[6] |
| Injection Volume | 20 µL[5][6] |
| UV Detection | 280 nm[5][6] |
| Column Temperature | 40°C |
Analysis Procedure:
-
Inject the prepared sample extracts and working standards into the HPLC system.
-
Record the chromatograms and identify the peak corresponding to fenoxaprop-ethyl based on the retention time of the standard.
-
Construct a calibration curve by plotting the peak area versus the concentration of the working standards.
-
Quantify the amount of fenoxaprop-ethyl in the samples by comparing their peak areas to the calibration curve.
Protocol 3: Analysis by LC-MS/MS
For higher sensitivity and selectivity, especially in complex matrices, LC-MS/MS is the preferred method. This protocol is for the analysis of fenoxaprop-ethyl and its metabolite, fenoxaprop acid.
Instrumentation:
-
Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.
-
C18 reversed-phase column
-
Data acquisition and processing software
Reagents:
-
Fenoxaprop-ethyl and Fenoxaprop acid analytical standards
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid or Acetic acid
Preparation of Standard Solutions: Prepare stock and working standards for both fenoxaprop-ethyl and fenoxaprop acid in a similar manner to the HPLC-UV protocol, using a suitable solvent like acetonitrile.
LC-MS/MS Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase |
| Mobile Phase | A: Water with 0.1% Formic Acid, B: Acetonitrile with 0.1% Formic Acid (gradient) |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
MRM Transitions (Example):
-
Fenoxaprop-ethyl: Precursor Ion → Product Ion 1 (Quantifier), Product Ion 2 (Qualifier)
-
Fenoxaprop acid: Precursor Ion → Product Ion 1 (Quantifier), Product Ion 2 (Qualifier) (Note: Specific MRM transitions should be optimized in the laboratory)
Analysis Procedure:
-
Inject the prepared sample extracts and working standards into the LC-MS/MS system.
-
Acquire data in MRM mode.
-
Process the data to obtain peak areas for the quantifier and qualifier ions for each analyte.
-
Construct calibration curves and quantify the analytes in the samples.
Data Presentation
The performance of different analytical methods for fenoxaprop-ethyl is summarized below.
Table 1: Method Performance for Fenoxaprop-ethyl Analysis
| Method | Matrix | LOD | LOQ | Recovery (%) | Reference |
| HPLC-UV | Soil, Wheat Grain, Straw | 2 ng (fenoxaprop-ethyl), 1 ng (fenoxaprop acid) | 5-10 ng/g | 72.5 - 91.25 | [7] |
| HPLC-MS/MS | Wheat, Soil | - | - | - | [8] |
| GC-MS | Rice Straw, Grain, Plant | 0.01 mg/kg | 0.05 mg/kg | 76 - 86 | [5] |
| HPLC-UV | Soil, Vegetables | - | - | 91.22 - 99.32 | [6] |
| LC-MS/MS | Rice, Soil, Water | 0.003 mg/kg | - | 75.1 - 102.8 | [9] |
Visualizations
Caption: General workflow for fenoxaprop-ethyl residue analysis.
Caption: Detailed workflow for LC-MS/MS analysis in soil.
References
- 1. フェノキサプロップ-エチル PESTANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 2. hpc-standards.com [hpc-standards.com]
- 3. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]
- 4. youtube.com [youtube.com]
- 5. jcsp.org.pk [jcsp.org.pk]
- 6. researchgate.net [researchgate.net]
- 7. epa.gov [epa.gov]
- 8. qascf.com [qascf.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Detection of Fenoxaprop-ethyl Isomers by LC-MS/MS
Introduction
Fenoxaprop-ethyl is a selective herbicide used to control grassy weeds in various crops. It exists as a racemic mixture of two enantiomers: the herbicidally active R-enantiomer (fenoxaprop-P-ethyl) and the less active S-enantiomer.[1] Due to the different biological activities of the enantiomers, it is crucial to have analytical methods that can not only quantify the total fenoxaprop-ethyl content but also differentiate between the isomers. This document provides detailed protocols for the analysis of fenoxaprop-ethyl and its metabolites using a standard Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method, and a proposed method for the chiral separation of its isomers.
Quantitative Data Summary
The following tables summarize the quantitative performance of the achiral LC-MS/MS method for the analysis of fenoxaprop-P-ethyl and its metabolites in various matrices.
Table 1: Method Detection and Quantification Limits
| Analyte | Matrix | LOQ (ng/g or ng/mL) | LOD (ng/g or ng/mL) | Reference |
| Fenoxaprop-P-ethyl | Soil | 10 | Not Reported | [2] |
| Metabolite AE F088406 | Soil | 10 | Not Reported | [2] |
| Metabolite AE F054014 | Soil | 10 | Not Reported | [2] |
| Fenoxaprop-P-ethyl | Water | 0.5 | Not Reported | [3] |
| Metabolite AE F088406 | Water | 0.5 | Not Reported | [3] |
| Metabolite AE F054014 | Water | 0.5 | Not Reported | [3] |
Table 2: Recovery and Precision Data
| Analyte | Matrix | Spiking Level (ng/g or ng/mL) | Mean Recovery (%) | RSD (%) | Reference |
| Fenoxaprop-P-ethyl | Water | 0.5 (LOQ) | 70-120 | ≤20 | [3] |
| Fenoxaprop-P-ethyl | Water | 5 (10x LOQ) | 70-120 | ≤20 | [3] |
| Metabolite AE F088406 | Water | 0.5 (LOQ) | 70-120 | ≤20 | [3] |
| Metabolite AE F088406 | Water | 5 (10x LOQ) | 70-120 | ≤20 | [3] |
| Metabolite AE F054014 | Water | 0.5 (LOQ) | 70-120 | ≤20 | [3] |
| Metabolite AE F054014 | Water | 5 (10x LOQ) | 70-120 | ≤20 | [3] |
Experimental Protocols
Protocol 1: Achiral Analysis of Fenoxaprop-P-ethyl and its Metabolites
This protocol is based on established and validated methods for the quantitative analysis of fenoxaprop-P-ethyl and its metabolites in soil and water samples.[2][3]
1. Sample Preparation
-
Soil Samples [2]
-
Weigh 20 ± 0.2 g of soil into a centrifuge tube.
-
Add 30 mL of acetonitrile:water (80:20, v/v) and shake mechanically for 20 minutes.
-
Centrifuge at 2000 rpm for 3 minutes. Decant the supernatant.
-
Repeat the extraction with another 30 mL of acetonitrile:water (80:20, v/v).
-
Perform a third extraction with 20 mL of 10 g/L sodium chloride aqueous solution.
-
Combine all supernatants and dilute to a final volume of 80 mL with acetonitrile:water (80:20, v/v).
-
Take a 0.75 mL aliquot of the extract and mix with 0.75 mL of methanol:deionized water (70:30, v/v).
-
The sample is now ready for LC-MS/MS analysis.
-
-
Water Samples [3]
-
Transfer 30 ± 0.1 mL of the water sample into a 100 mL measuring cylinder.
-
Dilute to 100 mL with methanol.
-
Cap and shake the measuring cylinder to mix.
-
The sample is now ready for LC-MS/MS analysis.
-
2. LC-MS/MS Conditions
-
Liquid Chromatography
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 10 mM ammonium formate and 120 µL/L formic acid in 10:90 (v/v) methanol:water.
-
Mobile Phase B: 10 mM ammonium formate and 120 µL/L formic acid in 90:10 (v/v) methanol:water.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10-20 µL.
-
Gradient Program:
Time (min) % A % B 0.0 95 5 4.0 5 95 7.0 5 95 7.1 95 5 | 10.5 | 95 | 5 |
-
-
Mass Spectrometry
-
Ionization: Electrospray Ionization (ESI), Positive Mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Two ion transitions should be monitored for each analyte for quantification (primary) and confirmation (secondary).[2] The specific m/z values for precursor and product ions need to be optimized for the instrument in use.
-
Protocol 2: Proposed Chiral Separation of Fenoxaprop-ethyl Isomers
This proposed method is based on literature for the chiral separation of aryloxyphenoxypropionate herbicides and requires optimization and validation. It utilizes a polysaccharide-based chiral stationary phase.
1. Sample Preparation
-
Follow the sample preparation procedures outlined in Protocol 1 for soil or water samples.
2. Proposed Chiral LC-MS/MS Conditions
-
Liquid Chromatography
-
Column: Chiral Stationary Phase (CSP) column, e.g., Daicel CHIRALPAK IC (amylose tris(3,5-dichlorophenylcarbamate)) or a similar polysaccharide-based column.
-
Mobile Phase: A normal-phase or reversed-phase mobile phase should be tested.
-
Normal-Phase (example): Isooctane:2-propanol with a small amount of an acidic modifier like trifluoroacetic acid (TFA).[4] A gradient or isocratic elution may be used.
-
Reversed-Phase (example): Acetonitrile:Water with an additive such as formic acid or ammonium formate.
-
-
Flow Rate: To be optimized based on column dimensions (typically 0.5-1.0 mL/min for analytical columns).
-
Injection Volume: 5-10 µL.
-
Column Temperature: To be optimized (e.g., 25°C).
-
-
Mass Spectrometry
-
Ionization: Electrospray Ionization (ESI), Positive Mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The same MRM transitions as in the achiral method can be used for the isomers, as they have the same mass.
-
3. Method Validation
-
This proposed method must be validated to determine its performance characteristics, including:
-
Enantiomeric resolution.
-
Linearity for each isomer.
-
Limits of detection (LOD) and quantification (LOQ) for each isomer.
-
Accuracy and precision (intra- and inter-day) for each isomer.
-
Matrix effects.
-
Visualizations
References
Application Notes and Protocols for Assessing Fenoxaprop-Ethyl Phytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenoxaprop-ethyl is a selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate chemical class.[1] Its primary mode of action is the inhibition of the acetyl-CoA carboxylase (ACCase) enzyme, which is crucial for fatty acid synthesis in grasses.[2][3][4] This disruption of lipid biosynthesis leads to the breakdown of cell membranes and ultimately, the death of susceptible grass species.[2] Fenoxaprop-ethyl is readily absorbed by the leaves and translocated throughout the plant.[1][2] Due to its selective nature, it is effective in controlling grass weeds in various broadleaf crops.[1][2] However, under certain conditions, such as high application rates or application at sensitive growth stages, fenoxaprop-ethyl can cause phytotoxicity to tolerant or semi-tolerant crops.[5] Common symptoms of phytotoxicity include chlorosis (yellowing), necrosis (tissue death), and stunting.[6][7]
These application notes provide a comprehensive set of protocols for researchers to accurately assess the phytotoxic effects of fenoxaprop-ethyl on plants. The methodologies cover visual assessment, physiological and biochemical parameters, providing a multi-faceted approach to understanding and quantifying herbicide injury.
Data Presentation
Table 1: Visual Phytotoxicity of Fenoxaprop-p-ethyl on Winter Wheat
| Application Timing | Herbicide Rate | Injury at 7 DAT¹ (%) | Injury at 14 DAT¹ (%) | Injury at 28 DAT¹ (%) | Injury at 42 DAT¹ (%) |
| Normal | 1X | 0 | 2 | 0 | 0 |
| Normal | 2X | - | - | - | - |
| Late | 1X | - | - | - | - |
| Late | 2X | - | - | - | - |
¹Days After Treatment. Data adapted from Robinson et al., 2015.[5] Note: Specific injury percentages for 2X and late application timings were not consistently reported in the source but were noted to be transient.
Table 2: Effect of Different Doses of Fenoxaprop-p-ethyl on Late Sown Wheat
| Treatment (g a.i./ha) | Weed Control Efficiency (%) | Grain Yield (t/ha) |
| 75 | - | - |
| 100 | - | Higher than control |
| 120 | - | Higher than control |
| 150 | - | - |
| 200 | 65.2 | Lower than 100 & 120 g/ha |
| 240 | 95.4 | Lower than 100 & 120 g/ha |
| Weedy Check | 0 | - |
Data adapted from a study on late sown wheat, which noted phytotoxic effects at higher doses.[8]
Experimental Protocols
Visual Phytotoxicity Assessment
Objective: To visually assess and score the extent of phytotoxicity symptoms on plants treated with fenoxaprop-ethyl.
Materials:
-
Treated and control plants
-
Rating scale (e.g., 0-10 or 0-100%)
-
Data collection sheets
Protocol:
-
Visually inspect the plants at regular intervals after treatment (e.g., 3, 7, 14, and 21 days).
-
Assess symptoms such as chlorosis, necrosis, stunting, and malformations.
-
Use a standardized rating scale to score the phytotoxicity. A common scale is 0 to 10, where 0 represents no injury and 10 represents complete plant death.[9]
-
Record the scores for each plant or plot.
-
It is recommended to have at least two independent evaluators score the plants to minimize bias.
Biomass Determination
Objective: To quantify the effect of fenoxaprop-ethyl on plant growth by measuring shoot and root dry weight.
Materials:
-
Treated and control plants
-
Scissors or shears
-
Paper bags
-
Drying oven
-
Analytical balance
Protocol:
-
At the end of the experimental period, carefully harvest the shoots of each plant by cutting at the soil level.
-
Gently wash the roots to remove soil and blot them dry.
-
Place the shoot and root samples in separate, labeled paper bags.
-
Dry the samples in a drying oven at 70°C for 48-72 hours, or until a constant weight is achieved.
-
Allow the samples to cool to room temperature in a desiccator.
-
Weigh the dry shoot and root biomass using an analytical balance.
Chlorophyll Content Measurement
Objective: To determine the effect of fenoxaprop-ethyl on the chlorophyll content of leaves, which is an indicator of photosynthetic health.
Materials:
-
Fresh leaf tissue (a known weight or area)
-
Mortar and pestle
-
80% acetone
-
Centrifuge and centrifuge tubes
-
Spectrophotometer
-
Cuvettes
Protocol:
-
Homogenize a known weight (e.g., 0.1 g) of fresh leaf tissue in 10 mL of 80% acetone using a mortar and pestle.
-
Centrifuge the homogenate at 5000 x g for 10 minutes.
-
Collect the supernatant and transfer it to a clean tube.
-
Measure the absorbance of the supernatant at 645 nm and 663 nm using a spectrophotometer, with 80% acetone as a blank.[10]
-
Calculate the concentrations of chlorophyll a, chlorophyll b, and total chlorophyll using the following equations (Arnon, 1949):
-
Chlorophyll a (mg/L) = (12.7 * A663) - (2.69 * A645)
-
Chlorophyll b (mg/L) = (22.9 * A645) - (4.68 * A663)
-
Total Chlorophyll (mg/L) = (20.2 * A645) + (8.02 * A663)
-
-
Express the chlorophyll content as mg/g of fresh weight.
Oxidative Stress Assessment
Herbicide application can induce oxidative stress in plants, leading to the production of reactive oxygen species (ROS). Measuring the markers of oxidative stress and the activity of antioxidant enzymes can provide insights into the plant's response to fenoxaprop-ethyl.
Objective: To measure the level of lipid peroxidation, an indicator of oxidative damage to cell membranes, by quantifying MDA content.
Materials:
-
Fresh leaf tissue
-
Trichloroacetic acid (TCA) solution (0.1% and 20%)
-
Thiobarbituric acid (TBA) solution (0.5% in 20% TCA)
-
Mortar and pestle
-
Centrifuge and centrifuge tubes
-
Water bath
-
Spectrophotometer
Protocol:
-
Homogenize 0.1 g of fresh leaf tissue in 1 mL of 0.1% TCA.[11]
-
Centrifuge the homogenate at 10,000 x g for 10 minutes.[11]
-
Take 0.25 mL of the supernatant and add 1 mL of 0.5% TBA in 20% TCA.
-
Heat the mixture at 95°C for 30 minutes in a water bath.[11]
-
Quickly cool the reaction on ice to stop the reaction.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Measure the absorbance of the supernatant at 532 nm and 600 nm (for non-specific absorbance correction).
-
Calculate the MDA concentration using its extinction coefficient (155 mM⁻¹ cm⁻¹).[12]
Objective: To measure the activity of SOD, a key antioxidant enzyme that scavenges superoxide radicals.
Materials:
-
Fresh leaf tissue
-
Extraction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.8, containing 1 mM EDTA and 1% PVP)
-
Reaction mixture (containing phosphate buffer, methionine, nitroblue tetrazolium (NBT), and riboflavin)
-
Mortar and pestle
-
Centrifuge
-
Spectrophotometer
-
Light source
Protocol:
-
Homogenize 0.5 g of fresh leaf tissue in 1.5 mL of cold extraction buffer.[2]
-
Centrifuge the homogenate at 14,000 rpm for 30 minutes at 4°C.[2]
-
The supernatant is the enzyme extract.
-
Prepare a reaction mixture containing 50 mM phosphate buffer (pH 7.8), 13 mM methionine, 75 µM NBT, and 2 µM riboflavin.
-
Add a small volume of the enzyme extract (e.g., 50 µL) to the reaction mixture.
-
Illuminate the tubes for 15 minutes to initiate the photochemical reaction.
-
A control reaction without the enzyme extract will develop maximum color.
-
Measure the absorbance at 560 nm.
-
One unit of SOD activity is defined as the amount of enzyme required to cause 50% inhibition of the rate of NBT reduction.
Objective: To measure the activity of catalase, an enzyme that detoxifies hydrogen peroxide (H₂O₂).
Materials:
-
Fresh leaf tissue
-
Extraction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0)
-
Hydrogen peroxide (H₂O₂) solution
-
Mortar and pestle
-
Centrifuge
-
Spectrophotometer
Protocol:
-
Homogenize 0.5 g of fresh leaf tissue in 5 mL of cold extraction buffer.
-
Centrifuge the homogenate at 10,000 x g for 30 minutes at 4°C.
-
The supernatant is the enzyme extract.
-
The assay mixture contains 1.9 mL of 100 mM phosphate buffer (pH 7.0) and 0.1 mL of the enzyme extract.[13]
-
Initiate the reaction by adding 1.0 mL of 0.075% H₂O₂.[13]
-
Measure the decrease in absorbance at 240 nm for 1 minute, which is due to the decomposition of H₂O₂.
-
Calculate the enzyme activity based on the rate of change in absorbance.
Visualizations
Caption: Experimental workflow for assessing fenoxaprop-ethyl phytotoxicity.
Caption: Simplified signaling pathway of fenoxaprop-ethyl phytotoxicity.
References
- 1. NWK-MDA01 Malondialdehyde Protocol [nwlifescience.com]
- 2. prometheusprotocols.net [prometheusprotocols.net]
- 3. participants.wepal.nl [participants.wepal.nl]
- 4. nwlifescience.com [nwlifescience.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. youtube.com [youtube.com]
- 8. isws.org.in [isws.org.in]
- 9. Responses of Four Types of Winter Wheat to Fenoxaprop-p-ethyl [scirp.org]
- 10. prometheusprotocols.net [prometheusprotocols.net]
- 11. bio-protocol.org [bio-protocol.org]
- 12. plant-stress.weebly.com [plant-stress.weebly.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Acetyl-CoA Carboxylase Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction to Acetyl-CoA Carboxylase (ACC)
Acetyl-CoA carboxylase (ACC) is a biotin-dependent enzyme that plays a crucial role in fatty acid metabolism. It catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, the rate-limiting step in de novo fatty acid synthesis. In mammals, two main isoforms of ACC exist: ACC1 and ACC2. ACC1 is primarily located in the cytoplasm of lipogenic tissues such as the liver and adipose tissue, where it provides malonyl-CoA for the synthesis of fatty acids. ACC2 is found on the outer mitochondrial membrane and regulates fatty acid oxidation by producing malonyl-CoA, which in turn inhibits carnitine palmitoyltransferase 1 (CPT1). Given their central role in metabolic regulation, ACC enzymes are attractive therapeutic targets for a range of diseases, including metabolic syndrome, obesity, diabetes, and cancer. This document provides detailed protocols for various in vitro assays to screen for and characterize inhibitors of ACC activity.
Signaling Pathway of ACC Regulation
The activity of Acetyl-CoA Carboxylase is tightly regulated by both allosteric mechanisms and covalent modification. Citrate acts as a key allosteric activator, promoting the polymerization of ACC into its active form. Conversely, long-chain fatty acyl-CoAs provide feedback inhibition. Hormonal signals also play a significant role in regulating ACC activity through phosphorylation. For instance, glucagon and epinephrine, via AMP-activated protein kinase (AMPK), lead to the phosphorylation and inactivation of ACC. In contrast, insulin promotes the dephosphorylation and activation of the enzyme.
Data Presentation: In Vitro Inhibition of Acetyl-CoA Carboxylase
The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of small molecule inhibitors against the human ACC1 and ACC2 isoforms. This data is crucial for comparing the potency and selectivity of different compounds.
| Compound | ACC1 IC50 (nM) | ACC2 IC50 (nM) | Selectivity (ACC1/ACC2) | Reference |
| ND-646 | 3.5 | 4.1 | ~0.85 | [1] |
| Firsocostat (ND-630) | 2.1 | 6.1 | ~0.34 | [2] |
| MK-4074 | ~3 | ~3 | 1 | [3] |
| PF-05175157 | 27 | 33 | ~0.82 | [2] |
| PF-05221304 | 13 | 9 | ~1.44 | [2] |
| A-908292 | >30,000 | 38 | >789 | [2] |
| ACC2 inhibitor 2e | 1950 | 1.9 | ~1026 | [2] |
| Compound 1 | 0.58 | >10,000 | >17241 | [2] |
| Chroman derivative 4s | 98.06 | 29.43 | ~3.33 | [4] |
| Isoxazole derivative 6g | 99.8 | - | - | [5] |
| U87 ACCi | 140 | 464 | ~0.30 | [6] |
Experimental Protocols
This section provides detailed methodologies for three common in vitro assays used to measure ACC inhibition.
Radiometric Assay ([¹⁴C]Bicarbonate Incorporation)
This traditional and highly sensitive assay measures the incorporation of radiolabeled bicarbonate into the acid-stable product, malonyl-CoA.
Experimental Workflow: Radiometric Assay
Materials:
-
Purified ACC enzyme
-
Assay Buffer: 50 mM HEPES (pH 7.5), 2 mM DTT, 10 mM MgCl₂, 50 mM KCl
-
Substrates: Acetyl-CoA, ATP, [¹⁴C]Sodium Bicarbonate (specific activity ~50-60 mCi/mmol)
-
Activator: Potassium citrate
-
Test inhibitors dissolved in DMSO
-
Stop Solution: 6 M HCl
-
Whatman P81 phosphocellulose filter paper
-
Scintillation cocktail
-
Scintillation counter
Protocol:
-
Prepare a reaction mixture containing Assay Buffer, 20 mM potassium citrate, 5 mM ATP, 0.2 mM acetyl-CoA, and 5 mM [¹⁴C]sodium bicarbonate.
-
Add 2 µL of the test inhibitor or DMSO (vehicle control) to the wells of a 96-well plate.
-
Add 38 µL of the reaction mixture to each well.
-
Initiate the reaction by adding 10 µL of diluted ACC enzyme (final concentration ~2-5 µg/mL).
-
Incubate the plate at 37°C for 20-30 minutes.
-
Terminate the reaction by adding 10 µL of 6 M HCl to each well.
-
Spot 40 µL of the reaction mixture from each well onto a Whatman P81 filter paper.
-
Allow the spots to air dry completely.
-
Wash the filter paper three times for 5 minutes each with 100 mM phosphoric acid to remove unincorporated [¹⁴C]bicarbonate.
-
Rinse the filter paper with acetone and let it air dry.
-
Place the dried filter paper into scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 values by fitting the data to a dose-response curve.
Spectrophotometric Coupled Assay
This continuous assay couples the production of ADP by ACC to the oxidation of NADH by pyruvate kinase and lactate dehydrogenase, or it can be coupled to the consumption of malonyl-CoA by malonyl-CoA reductase. The latter is described here as it avoids potential interference from ATPases.
Experimental Workflow: Spectrophotometric Assay ```dot digraph "Spectrophotometric Assay Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.3]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
"Start" [shape=circle, style=filled, fillcolor="#4285F4", label="", width=0.3, height=0.3]; "Prepare Reaction Mix" [fillcolor="#F1F3F4", fontcolor="#202124"]; "Add Inhibitor" [fillcolor="#F1F3F4", fontcolor="#202124"]; "Add ACC Enzyme" [fillcolor="#F1F3F4", fontcolor="#202124"]; "Monitor Absorbance" [fillcolor="#FBBC05", fontcolor="#202124"]; "Calculate Reaction Rate" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Analyze Data" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "End" [shape=doublecircle, style=filled, fillcolor="#4285F4", label="", width=0.3, height=0.3];
"Start" -> "Prepare Reaction Mix"; "Prepare Reaction Mix" -> "Add Inhibitor"; "Add Inhibitor" -> "Add ACC Enzyme"; "Add ACC Enzyme" -> "Monitor Absorbance"; "Monitor Absorbance" -> "Calculate Reaction Rate"; "Calculate Reaction Rate" -> "Analyze Data"; "Analyze Data" -> "End"; }
Materials:
-
Purified ACC enzyme
-
ACC Assay Buffer (e.g., from BPS Bioscience, #79283)
-
Substrates: Acetyl-CoA, ATP, Sodium Bicarbonate
-
Test inhibitors dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega, #V6930)
-
White, opaque 96-well plates
-
Luminometer
Protocol:
-
Prepare a master mix containing 1x ACC Assay Buffer, ATP (e.g., 20 µM final concentration), Acetyl-CoA (e.g., 20 µM final concentration), and Sodium Bicarbonate (e.g., 30 mM final concentration).
-
Add 2.5 µL of test inhibitor or DMSO (vehicle control) to the wells of a white, opaque 96-well plate.
-
Add 15 µL of the master mix to each well.
-
Initiate the reaction by adding 7.5 µL of diluted ACC1 enzyme (e.g., to a final concentration of ~11 ng/µL). [7]5. Incubate the plate at room temperature for 40 minutes. [7]6. Add 25 µL of ADP-Glo™ Reagent to each well to terminate the ACC reaction and deplete the remaining ATP. [7]7. Incubate at room temperature for 40-45 minutes. [7]8. Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
Read the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 values.
References
- 1. A general coupled spectrophotometric assay for decarboxylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Synthesis of Enantiomerically Pure Fenoxaprop-Ethyl: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fenoxaprop-ethyl is a chiral herbicide, with the (R)-enantiomer (fenoxaprop-P-ethyl) exhibiting the desired herbicidal activity against grass weeds. The synthesis of the enantiomerically pure (R)-form is crucial for developing more effective and environmentally friendly agrochemicals. This document provides detailed application notes and experimental protocols for the synthesis of enantiomerically pure fenoxaprop-ethyl, focusing on asymmetric synthesis and chiral resolution techniques. The information is intended to guide researchers in the development and optimization of synthetic routes to this important molecule.
Introduction
Fenoxaprop-ethyl, chemically known as ethyl (±)-2-[4-[(6-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy]propanoate, is a selective herbicide used to control annual and perennial grassy weeds in various broadleaf crops. Its herbicidal activity is primarily attributed to the (R)-enantiomer, which inhibits the acetyl-CoA carboxylase (ACCase), an enzyme essential for fatty acid biosynthesis in plants. The (S)-enantiomer is largely inactive. Therefore, the use of enantiomerically pure (R)-fenoxaprop-ethyl (fenoxaprop-P-ethyl) allows for a reduction in the required application rates, minimizing environmental impact and reducing costs. This document outlines key synthetic strategies for obtaining enantiomerically pure fenoxaprop-ethyl.
Synthetic Strategies
Several synthetic routes to enantiomerically pure fenoxaprop-ethyl have been developed. The primary approaches involve either the asymmetric synthesis using a chiral precursor or the resolution of a racemic mixture. Here, we detail two prominent and effective methods.
Method 1: Asymmetric Synthesis via Walden Inversion
This method involves the reaction of 4-(6-chloro-1,3-benzoxazol-2-yloxy)phenol with an enantiomerically pure ethyl (S)-lactate derivative. The reaction proceeds via an SN2 mechanism, resulting in a Walden inversion of the stereocenter and yielding the desired (R)-enantiomer of fenoxaprop-ethyl.[1]
Reaction Scheme: (S)-Ethyl 2-(p-toluenesulfonyloxy)propionate + 4-(6-chloro-1,3-benzoxazol-2-yloxy)phenol → (R)-Fenoxaprop-ethyl
A study has reported achieving a yield of 90% with an optical purity of over 99.9% using this method.[1]
Method 2: Direct Coupling of Chiral Intermediates
This approach utilizes the direct coupling of 2,6-dichlorobenzoxazole with the pre-formed chiral intermediate, ethyl (R)-(+)-2-(4-hydroxyphenoxy)propionate. This method avoids the need for a resolution step and can be performed as a one-step reaction.[2][3]
Reaction Scheme: 2,6-Dichlorobenzoxazole + Ethyl (R)-(+)-2-(4-hydroxyphenoxy)propionate → (R)-Fenoxaprop-ethyl
This synthesis has been reported to achieve high yields and purity. One patent describes a molar product yield of 94% with a product purity of 98% and an effective optically active form content of 98%.[3] Another variation of this method reports a yield of 87.5% with an effective body content of 99.5%.[4]
Data Presentation
| Method | Key Reactants | Catalyst/Reagent | Solvent | Yield | Purity | Enantiomeric Excess (e.e.) / Optical Purity | Reference |
| Method 1: Asymmetric Synthesis via Walden Inversion | 4-(6-chloro-1,3-benzoxazol-2-yloxy)phenol, Ethyl (S)-O-(p-toluenesulfonyl)lactate | - | - | 90% | - | >99.9% | [1] |
| Method 2: Direct Coupling (Variation A) | 2,6-Dichlorobenzoxazole, R-(+)-2-(4-hydroxyphenoxy) ethyl propionate | Anhydrous potassium carbonate | Ethyl acetate, 25% Sodium chloride solution | 94% | 98% | 98% | [3] |
| Method 2: Direct Coupling (Variation B) | 6-chloro-2-(p-hydroxy)phenoxybenzoxazole, Ethyl p-methylbenzenesulfonyl propionate | Catalyst (unspecified) | Solvent (unspecified) | 87.5% | 97.3% | 99.5% | [4] |
| Method 2: Direct Coupling (Variation C) | 2,6-Dichlorobenzoxazole, R-(+)-2-(4-hydroxyphenoxy) ethyl propionate | Anhydrous potassium carbonate | Acetonitrile, 5% Sodium chloride solution | 93.5% | 98% | 98% | [3] |
Experimental Protocols
Protocol 1: Asymmetric Synthesis via Walden Inversion
Materials:
-
4-(6-chloro-1,3-benzoxazol-2-yloxy)phenol
-
Ethyl (S)-O-(p-toluenesulfonyl)lactate
-
Appropriate solvent (e.g., acetonitrile, DMF)
-
Base (e.g., potassium carbonate)
-
Reaction vessel with stirring and temperature control
-
Purification apparatus (e.g., column chromatography, recrystallization setup)
Procedure:
-
In a suitable reaction vessel, dissolve 4-(6-chloro-1,3-benzoxazol-2-yloxy)phenol and a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., acetonitrile).
-
Stir the mixture at room temperature for 30 minutes to form the phenoxide salt.
-
Add ethyl (S)-O-(p-toluenesulfonyl)lactate to the reaction mixture.
-
Heat the reaction mixture to a suitable temperature (e.g., 80°C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain enantiomerically pure (R)-fenoxaprop-ethyl.
Protocol 2: Direct Coupling of Chiral Intermediates
Materials:
-
2,6-Dichlorobenzoxazole
-
Ethyl (R)-(+)-2-(4-hydroxyphenoxy)propionate
-
Anhydrous potassium carbonate
-
Ethyl acetate
-
25% Sodium chloride solution
-
Ethanol (for recrystallization)
-
Four-hole boiling flask with mechanical stirrer, condenser, and thermometer
Procedure:
-
In a 1000 mL four-hole boiling flask, dissolve 19.7 g (0.105 mol) of 2,6-dichlorobenzoxazole and 21 g (0.1 mol) of R-(+)-2-(4-hydroxyphenoxy) ethyl propionate in 200 mL of ethyl acetate with stirring until fully dissolved.[3]
-
To the system, add 200 mL of 25% sodium chloride solution, followed by 34.5 g (0.25 mol) of anhydrous potassium carbonate.[3]
-
Stir the mixture at a speed of 200 rpm.[3]
-
Heat the mixture to 50°C and maintain this temperature for 12 hours.[3]
-
After the reaction is complete, stop stirring and allow the layers to separate.
-
Separate the organic layer and remove the solvent by distillation under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from ethanol to yield 34.2 g of white, needle-like crystals of fenoxaprop-P-ethyl (molar yield of 94%).[3]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Synthetic pathways for enantiomerically pure fenoxaprop-ethyl.
Caption: Experimental workflow for the direct coupling method.
References
- 1. Facile synthesis of optical pure fenoxaprop-p-ethyl[ethyl (R)-2-{4-(chloro-1,3-benzoxazol-2-yloxy)phenoxy}propionate] -The Korean Journal of Pesticide Science | Korea Science [koreascience.kr]
- 2. CN102351808A - New method for synthesizing fenoxaprop-P-ethyl - Google Patents [patents.google.com]
- 3. CN102070550B - Method for synthesizing fenoxaprop-p-ethyl - Google Patents [patents.google.com]
- 4. Fenoxaprop-p-ethyl and preparation method thereof - Eureka | Patsnap [eureka.patsnap.com]
Troubleshooting & Optimization
Overcoming poor resolution in chiral separation of fenoxaprop-ethyl
Welcome to the technical support center for the chiral separation of fenoxaprop-ethyl. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to achieving optimal resolution of fenoxaprop-ethyl enantiomers.
Frequently Asked Questions (FAQs)
Q1: What is fenoxaprop-ethyl and why is chiral separation important?
Fenoxaprop-ethyl is a chiral herbicide that exists as a racemic mixture of two enantiomers: the R-(+)-enantiomer (fenoxaprop-P-ethyl) and the S-(-)-enantiomer.[1] The herbicidal activity is primarily associated with the R-(+)-enantiomer, while the S-(-)-enantiomer is less active.[2][3] Enantioselective degradation and metabolism in the environment and in organisms mean that the two enantiomers can have different fates and toxicological profiles.[2][4][5] Therefore, accurate chiral separation is crucial for environmental risk assessment, quality control of commercial formulations, and metabolic studies.[6][7]
Q2: What are the most common causes of poor resolution in the chiral separation of fenoxaprop-ethyl?
Poor resolution in the chiral separation of fenoxaprop-ethyl can be attributed to several factors:
-
Inappropriate Chiral Stationary Phase (CSP): The choice of CSP is critical for achieving separation. Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are commonly used for fenoxaprop-ethyl.[2][3][8]
-
Suboptimal Mobile Phase Composition: The type and ratio of solvents (e.g., alkane and alcohol) and the presence and concentration of additives (acidic or basic) significantly impact selectivity.[1][9]
-
Incorrect Temperature: Temperature affects the thermodynamics of the interaction between the enantiomers and the CSP, which can alter selectivity and resolution.[10][11]
-
Inappropriate Flow Rate: A high flow rate can lead to insufficient interaction time with the stationary phase, resulting in poor resolution.
-
Column Overload: Injecting too much sample can lead to peak broadening and a loss of resolution.
-
Column Contamination or Degradation: Over time, columns can become contaminated or the stationary phase can degrade, leading to a decline in performance.[12]
Q3: Which type of chiral stationary phase is best for fenoxaprop-ethyl?
Polysaccharide-based chiral stationary phases are widely reported to be effective for the separation of fenoxaprop-ethyl enantiomers. Commonly used CSPs include:
-
Amylose-based columns: For example, those with amylose tris(3,5-dimethylphenylcarbamate) as the chiral selector have been successfully used.[2][8]
-
Cellulose-based columns: Columns such as Chiralpak IC and Lux Cellulose-3 have also been shown to be effective.[3][13][14]
The selection of the specific CSP may require screening of different columns to find the one that provides the best selectivity for your specific sample and conditions.[15]
Q4: What is the role of additives in the mobile phase?
Additives are often used in the mobile phase to improve peak shape and resolution. For the separation of fenoxaprop-ethyl, which is a neutral compound, acidic or basic additives can still have an effect.
-
Acidic additives: Trifluoroacetic acid (TFA) or formic acid are commonly used.[1] These can interact with the stationary phase and the analyte, potentially improving the chiral recognition.
-
Basic additives: For some neutral compounds, basic additives like diethylamine (DEA) can surprisingly improve peak shape and resolution.[9][16]
The choice and concentration of the additive should be optimized, typically in the range of 0.1%.[9][16]
Troubleshooting Guide for Poor Resolution
This guide provides a systematic approach to troubleshooting and improving poor resolution in the chiral separation of fenoxaprop-ethyl.
Issue: Co-eluting or Partially Resolved Peaks
1. Optimize the Mobile Phase Composition:
-
Adjust the Alcohol Modifier Percentage: The ratio of the alkane (e.g., hexane, isooctane) to the alcohol (e.g., isopropanol, ethanol) is a critical parameter.
-
If peaks are eluting too quickly with poor resolution: Decrease the percentage of the alcohol modifier. This will increase retention times and may improve resolution.
-
If retention times are excessively long: Increase the percentage of the alcohol modifier, but be aware that this may decrease resolution.
-
-
Evaluate Different Alcohols: Sometimes, switching from isopropanol to ethanol, or vice versa, can alter the selectivity.
-
Introduce or Change the Additive:
-
If not using an additive, try adding 0.1% TFA or formic acid to the mobile phase.
-
If an acidic additive is already in use, consider trying a basic additive like 0.1% DEA, as this can sometimes lead to unexpected improvements in selectivity.[9]
-
2. Adjust the Column Temperature:
-
Decrease the Temperature: Lowering the column temperature often increases the enantioselectivity, leading to better resolution. Try reducing the temperature in 5°C increments (e.g., from 25°C to 20°C or 15°C).
-
Increase the Temperature: In some less common cases, increasing the temperature can improve resolution or even reverse the elution order of the enantiomers.[10]
3. Reduce the Flow Rate:
-
A lower flow rate allows for more interaction between the enantiomers and the chiral stationary phase, which can lead to better resolution. Try reducing the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min or 0.5 mL/min).
4. Check for Column Overload:
-
Dilute your sample and inject a smaller volume. If the resolution improves, you were likely overloading the column.
5. Ensure Proper Column Equilibration:
-
Before starting your analysis, ensure the column is thoroughly equilibrated with the mobile phase. This can take a significant amount of time, sometimes several column volumes.[16]
Issue: Poor Peak Shape (Tailing, Fronting, or Splitting)
-
Mobile Phase Additives: As mentioned above, adding 0.1% TFA, formic acid, or DEA can often improve peak shape by minimizing undesirable interactions between the analyte and the stationary phase.[9]
-
Sample Solvent: Ensure your sample is dissolved in the mobile phase or a weaker solvent. Dissolving the sample in a stronger solvent than the mobile phase can cause peak distortion.[12]
-
Column Contamination: If the column has been used extensively, it may be contaminated. Follow the manufacturer's instructions for column washing and regeneration.[12][16]
-
Column Void: A void at the head of the column can cause peak splitting. This is a less common issue but can occur with older columns.[12]
Summary of Experimental Conditions for Fenoxaprop-Ethyl Chiral Separation
The following table summarizes typical experimental conditions that have been used for the chiral separation of fenoxaprop-ethyl and its metabolites.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Analyte | Fenoxaprop-ethyl | Fenoxaprop-ethyl & Fenoxaprop | Fenoxaprop-ethyl |
| Chiral Column | Amylose tri-(3,5-dimethylphenylcarbamate) (ADMPC) | Chiralpak IC (250 x 4.6 mm) | Lux 5 µm Cellulose-2 |
| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) | Isooctane/Propan-2-ol/Trifluoroacetic acid | Not specified |
| Flow Rate | 1.0 mL/min | Not specified | Not specified |
| Temperature | 25°C | 20°C[3] | Not specified |
| Detection | UV | UV[1] or HPLC-MS/MS[3] | UV |
| Reference | [2] | [1][3] | [14] |
Detailed Experimental Protocol: Chiral HPLC Separation of Fenoxaprop-Ethyl
This protocol provides a starting point for developing a chiral separation method for fenoxaprop-ethyl. Optimization will likely be required.
1. Materials and Reagents:
-
Fenoxaprop-ethyl standard (racemic)
-
HPLC-grade n-hexane
-
HPLC-grade isopropanol
-
Trifluoroacetic acid (TFA)
-
Chiral stationary phase column (e.g., amylose-based or cellulose-based)
-
HPLC system with UV detector
2. Instrument Setup:
-
Column: Amylose-based chiral column (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane/Isopropanol (90:10, v/v) with 0.1% TFA
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 20°C
-
Detection Wavelength: 235 nm
-
Injection Volume: 10 µL
3. Standard Preparation:
-
Prepare a stock solution of racemic fenoxaprop-ethyl in isopropanol (e.g., 1 mg/mL).
-
Prepare a working standard solution by diluting the stock solution with the mobile phase to a final concentration of 10 µg/mL.
4. Chromatographic Procedure:
-
Equilibrate the column with the mobile phase at the specified flow rate and temperature until a stable baseline is achieved.
-
Inject the working standard solution.
-
Record the chromatogram for a sufficient time to allow for the elution of both enantiomers.
-
Identify the peaks corresponding to the R-(+)- and S-(-)-enantiomers.
-
Calculate the resolution between the two peaks. A resolution of >1.5 is generally considered baseline separation.
5. Optimization:
-
If the resolution is poor (<1.5), refer to the Troubleshooting Guide above to systematically adjust the mobile phase composition, temperature, and flow rate.
Visualizations
Caption: Troubleshooting workflow for improving chiral separation resolution.
Caption: General workflow for chiral HPLC analysis of fenoxaprop-ethyl.
References
- 1. Fenoxaprop-P-ethyl [cipac.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Environmental Fate of Chiral Herbicide Fenoxaprop-ethyl in Water-Sediment Microcosms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Environmental Fate of Chiral Herbicide Fenoxaprop-ethyl in Water-Sediment Microcosms | Semantic Scholar [semanticscholar.org]
- 5. Stereoselective metabolism of fenoxaprop-ethyl and its chiral metabolite fenoxaprop in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chiral Analysis of Pesticides and Emerging Contaminants by Capillary Electrophoresis—Application to Toxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Enantioselective environmental behavior of the chiral herbicide fenoxaprop-ethyl and its chiral metabolite fenoxaprop in soil. | Semantic Scholar [semanticscholar.org]
- 9. chiraltech.com [chiraltech.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. mdpi.com [mdpi.com]
- 12. chiraltech.com [chiraltech.com]
- 13. researchgate.net [researchgate.net]
- 14. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 15. phx.phenomenex.com [phx.phenomenex.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Fenoxaprop-Ethyl Solution Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of fenoxaprop-ethyl solutions. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key stability data to assist in your experiments.
Troubleshooting Guide & FAQs
This section addresses common issues encountered when working with fenoxaprop-ethyl solutions.
My fenoxaprop-ethyl solution has a precipitate. What should I do?
-
Initial Check: Ensure the precipitate is not undissolved fenoxaprop-ethyl. Fenoxaprop-ethyl has low aqueous solubility (0.9 mg/L at 25°C) but is more soluble in organic solvents.[1] If you are using an aqueous buffer, you may have exceeded its solubility limit.
-
Action: Try gentle heating and/or sonication to aid dissolution.[2] If the precipitate remains, it may be a degradation product. In highly acidic or basic solutions, fenoxaprop-ethyl can degrade into less soluble compounds. Consider preparing a fresh solution in an appropriate solvent. For in-vivo experiments, co-solvents such as DMSO, PEG300, and Tween-80 can be used to improve solubility.[2]
The color of my fenoxaprop-ethyl solution has changed. Is it still usable?
A color change often indicates chemical degradation. Fenoxaprop-ethyl is susceptible to hydrolysis and photolysis, which can result in the formation of colored byproducts. It is recommended to discard the solution and prepare a fresh one. To minimize degradation, store stock solutions in a cool, dark place.
I am seeing a loss of potency or inconsistent results in my experiments. Could this be due to solution instability?
Yes, the degradation of fenoxaprop-ethyl can lead to a decrease in its effective concentration and the formation of metabolites, some of which may have different biological activities. The primary degradation pathways are hydrolysis of the ester linkage under basic conditions and cleavage of the ether linkage under acidic conditions.[3] To ensure consistent results, it is crucial to use freshly prepared solutions or solutions that have been stored under conditions that minimize degradation.
What is the optimal pH range for maintaining the stability of fenoxaprop-ethyl in aqueous solutions?
Fenoxaprop-ethyl is most stable in neutral media (pH 6-7).[3] It degrades rapidly in both acidic (pH < 5) and basic (pH > 8) conditions.[3] For aqueous-based experiments, it is advisable to use a buffer system to maintain the pH within the optimal range.
How should I store my fenoxaprop-ethyl stock solutions?
For long-term storage, it is recommended to store stock solutions at -20°C or -80°C in a tightly sealed container, protected from light.[2] Aliquoting the stock solution can prevent product inactivation from repeated freeze-thaw cycles.[2]
Quantitative Data on Fenoxaprop-Ethyl Stability
The stability of fenoxaprop-ethyl is highly dependent on the pH of the solution. The following table summarizes the degradation kinetics at different pH values.
| pH | Half-life (t½) in days | Primary Degradation Pathway | Degradation Products |
| 4 | Rapid Degradation | Ether Linkage Cleavage | Ethyl 2-(4-hydroxyphenoxy)propanoate (EHPP), 6-chloro-2,3-dihydrobenzoxazol-2-one (CDHB) |
| 5 | Rapid Degradation | Ether Linkage Cleavage | EHPP, CDHB |
| 6-7 | Relatively Stable | Concurrent Ether and Ester Hydrolysis | Fenoxaprop Acid (FA), EHPP, CDHB |
| 8 | Rapid Degradation | Ester Bond Hydrolysis | Fenoxaprop Acid (FA) |
| 9 | Rapid Degradation | Ester Bond Hydrolysis | FA |
| 10 | Rapid Degradation | Ester Bond Hydrolysis | FA |
Data compiled from literature.[3] Half-life values are indicative and can be influenced by temperature and buffer composition.
The solubility of fenoxaprop-ethyl in various solvents at 20°C is presented below.
| Solvent | Solubility |
| Water (at 25°C) | 0.9 mg/L |
| Hexane | > 5 g/L |
| Cyclohexane | > 10 g/L |
| Ethanol | > 10 g/L |
| 1-Octanol | > 10 g/L |
| Ethyl Acetate | > 200 g/L |
| Toluene | > 300 g/L |
| Acetone | > 500 g/L |
| DMSO | ≥ 100 g/L |
Experimental Protocols
Preparation of a Stable Fenoxaprop-Ethyl Stock Solution
This protocol describes the preparation of a 10 mM stock solution of fenoxaprop-ethyl in DMSO.
Materials:
-
Fenoxaprop-ethyl (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the mass of fenoxaprop-ethyl required to prepare the desired volume of a 10 mM stock solution (Molecular Weight = 361.76 g/mol ).
-
Weigh the calculated amount of fenoxaprop-ethyl into a sterile microcentrifuge tube or vial.
-
Add the required volume of anhydrous DMSO to the tube.
-
Vortex the solution until the fenoxaprop-ethyl is completely dissolved. If necessary, use a sonicator to aid dissolution.
-
Aliquot the stock solution into smaller volumes in sterile, light-protecting tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability.
HPLC Method for the Analysis of Fenoxaprop-Ethyl and its Degradation Products
This method is suitable for monitoring the stability of fenoxaprop-ethyl in solution.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for pH adjustment of the mobile phase)
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (or a constant composition, e.g., 70:30 acetonitrile:water). The exact conditions may need to be optimized for your specific column and system.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Column Temperature: 30-40°C
Procedure:
-
Prepare standard solutions of fenoxaprop-ethyl and, if available, its main degradation products (FA, CDHB, EHPP) in the mobile phase or a compatible solvent.
-
Generate a calibration curve for fenoxaprop-ethyl by injecting a series of known concentrations.
-
Inject the samples of your fenoxaprop-ethyl solution that have been subjected to stability testing.
-
Identify and quantify the fenoxaprop-ethyl peak based on its retention time and the calibration curve. The appearance of new peaks may indicate the formation of degradation products.
Visualizations
Caption: pH-dependent degradation pathways of fenoxaprop-ethyl.
Caption: Troubleshooting workflow for unstable fenoxaprop-ethyl solutions.
References
Troubleshooting fenoxaprop-ethyl degradation in samples
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with fenoxaprop-ethyl. It addresses common issues related to sample degradation and analytical inconsistencies.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for fenoxaprop-ethyl in experimental samples?
A: Fenoxaprop-ethyl (FE) is susceptible to degradation through several pathways, primarily hydrolysis, photodegradation, and microbial action. The specific degradation products formed are highly dependent on the environmental conditions of the sample.
-
Hydrolysis: This is a major degradation route heavily influenced by pH.
-
In acidic conditions (pH < 5), the ether linkage of the molecule tends to cleave, yielding 6-chloro-2,3-dihydrobenzoxazol-2-one (CDHB) and ethyl 2-(4-hydroxyphenoxy)propanoate (EHPP).[1][2]
-
In alkaline conditions (pH > 8), the ester bond is hydrolyzed, a process also known as de-esterification, to form the primary metabolite, fenoxaprop acid (FA).[1][2][3]
-
In neutral conditions (pH 6-7), both acidic and basic hydrolysis pathways can occur concurrently.[2]
-
-
Photodegradation: Exposure to sunlight or UV radiation can break down fenoxaprop-ethyl. This process can lead to a variety of products, including fenoxaprop acid (FA), CDHB, and EHPP, through mechanisms like de-esterification, photohydrolysis, and cleavage of the ether linkage.[4][5] Some photoproducts may be more toxic and resistant to further degradation than the parent compound.[4][6][7]
-
Microbial and Enzymatic Degradation: In non-sterile samples, such as soil or certain biological matrices, microorganisms and enzymes (like esterases) rapidly hydrolyze the ethyl-ester bond to form fenoxaprop acid (FA).[1][8][9] This is often the initial and fastest step in the biodegradation of the compound.[1]
Q2: My analysis shows a significantly lower concentration of fenoxaprop-ethyl than expected. What are the potential causes?
A: Lower-than-expected recovery of fenoxaprop-ethyl is a common issue, often stemming from unintended degradation during sample handling, storage, or analysis. Use the following workflow to troubleshoot the problem.
Q3: I am observing unexpected peaks in my chromatogram. Could these be degradation products?
A: Yes, the appearance of new or unidentified peaks is often indicative of sample degradation. The primary degradation products to look for are fenoxaprop acid (FA), CDHB, and EHPP.
-
Fenoxaprop Acid (FA): Being more polar than its parent ester, FA will have a shorter retention time in a standard reverse-phase HPLC setup.[3][10] Its presence suggests de-esterification due to microbial activity or alkaline hydrolysis.
-
CDHB and EHPP: These products result from the cleavage of the ether linkage under acidic conditions.[2] Their retention times will differ from fenoxaprop-ethyl and fenoxaprop acid. To confirm their identity, it is best to run analytical standards of these compounds if available or use LC-MS/MS for mass identification.
Q4: What are the best practices for sample collection and storage to ensure the stability of fenoxaprop-ethyl?
A: To minimize degradation and ensure the integrity of your samples, follow these guidelines:
-
Control Temperature: Process samples quickly after collection. For short-term storage (a few hours), keep samples refrigerated (4°C). For long-term storage, freeze them at -20°C or lower.
-
Protect from Light: Collect and store samples in amber glass vials or wrap containers in aluminum foil to prevent photodegradation.
-
Control pH: For aqueous samples, check the pH. Fenoxaprop-ethyl is most stable in neutral conditions.[2] If the sample matrix is acidic or basic, consider neutralization or buffering, but be aware that this could affect other sample components. In many cases, immediate extraction or freezing is the safest approach.
-
Use Proper Solvents: For extractions, use high-purity solvents like acetonitrile or methanol.[11][12] Ensure solvents are free of acidic or basic contaminants.
-
Minimize Headspace: For liquid samples, fill vials to the top to minimize contact with air, which can be a factor in oxidative degradation.
Quantitative Data Summary
The stability and degradation of fenoxaprop-ethyl are highly dependent on the sample matrix and environmental conditions.
Table 1: Influence of pH on Fenoxaprop-ethyl Hydrolysis Products
| pH Condition | Primary Mechanism | Major Degradation Products | Reference |
| Acidic (pH 4-5) | Ether Linkage Cleavage | 6-chloro-2,3-dihydrobenzoxazol-2-one (CDHB), Ethyl 2-(4-hydroxyphenoxy)propanoate (EHPP) | [1][2][13] |
| Neutral (pH 6-7) | Concurrent Hydrolysis | Fenoxaprop Acid (FA), CDHB, EHPP | [2] |
| Alkaline (pH 8-10) | De-esterification | Fenoxaprop Acid (FA) | [1][2] |
Table 2: Reported Dissipation Half-Life (DT₅₀) of Fenoxaprop-p-ethyl and Fenoxaprop Acid
| Analyte | Matrix | Half-Life (DT₅₀) | Key Factors | Reference |
| Fenoxaprop-p-ethyl | Soil | 0.5 - 2.3 days | Microbial activity, temperature | [3][8][9][14] |
| Fenoxaprop Acid | Soil | 7.3 - >30 days | Slower microbial degradation | [3][8][14] |
Key Experimental Protocols
Protocol 1: General Sample Extraction from Soil
This protocol is based on methods for extracting fenoxaprop-ethyl and its metabolites from soil matrices for LC-MS/MS analysis.[11]
-
Sample Preparation: Weigh 20 g of homogenized soil into a centrifuge tube.
-
First Extraction: Add 30 mL of an acetonitrile:water solution (80:20, v/v). Shake vigorously on a mechanical shaker for 20 minutes.
-
Centrifugation: Centrifuge the sample for 3 minutes at approximately 2000 rpm. Decant the supernatant into a collection flask.
-
Second Extraction: Repeat the extraction (step 2) and centrifugation (step 3) on the soil pellet. Combine the supernatants.
-
Aqueous Extraction: Add 20 mL of a 10 g/L sodium chloride aqueous solution to the soil pellet, shake, and centrifuge. Add this supernatant to the combined extracts.
-
Final Dilution: Adjust the final volume of the combined extracts to 80 mL with the acetonitrile:water solution.
-
Preparation for Analysis: Take a suitable aliquot (e.g., 0.75 mL) and mix it with an equal volume of a methanol:deionized water solution (70:30, v/v). The sample is now ready for injection into the LC-MS/MS system.
Protocol 2: HPLC-UV Analysis Method
This is a representative HPLC method for the quantification of fenoxaprop-ethyl.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[12]
-
Mobile Phase: A mixture of HPLC-grade acetonitrile and methanol is commonly used.[12][15] A gradient elution may be employed for better separation of the parent compound from its metabolites.[15] A simple isocratic method could involve acetonitrile and water.[16]
-
Flow Rate: 1.0 mL/min.[12]
-
Injection Volume: 20 µL.[12]
-
Detection: UV detector set at 280 nm.[12]
-
Quantification: Create a calibration curve using certified reference standards of fenoxaprop-ethyl prepared in the mobile phase or a suitable solvent. The concentration should bracket the expected sample concentrations.
Protocol 3: Preparation of Fenoxaprop Acid Standard via Alkaline Hydrolysis
This protocol allows for the in-lab synthesis of the fenoxaprop acid metabolite, which can be used as an analytical standard.[3][10]
-
Reaction Setup: Dissolve a known amount of fenoxaprop-ethyl (e.g., 500 mg) in 20 mL of 1% methanolic potassium hydroxide (KOH) in a round-bottom flask.
-
Hydrolysis: Stir the mixture at room temperature using a magnetic stirrer. Monitor the reaction progress periodically using Thin Layer Chromatography (TLC) until the parent ester spot has disappeared (typically 2-3 hours).
-
Neutralization: Once the reaction is complete, dilute the mixture with distilled water and carefully adjust the pH to neutral (pH ~7) by adding dilute hydrochloric acid (1N HCl).
-
Extraction: Transfer the neutralized solution to a separating funnel and extract the fenoxaprop acid three times with ethyl acetate (3 x 50 mL).
-
Drying and Evaporation: Combine the ethyl acetate layers, dry over anhydrous sodium sulfate (Na₂SO₄), and evaporate the solvent using a rotary vacuum evaporator to yield the fenoxaprop acid product.
-
Confirmation: Confirm the structure of the resulting fenoxaprop acid using appropriate spectroscopic methods (e.g., NMR, IR) or by comparing its retention time with a certified reference standard in your chromatographic system.[10]
References
- 1. ars.usda.gov [ars.usda.gov]
- 2. Evolution of toxicity upon hydrolysis of fenoxaprop-p-ethyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Persistence of herbicide fenoxaprop ethyl and its acid metabolite in soil and wheat crop under Indian tropical conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Collection - More Toxic and Photoresistant Products from Photodegradation of Fenoxaprop-p-ethyl - Journal of Agricultural and Food Chemistry - Figshare [acs.figshare.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. epa.gov [epa.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Degradation of Fenoxaprop-p-Ethyl and Its Metabolite in Soil and Wheat Crops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jcsp.org.pk [jcsp.org.pk]
- 16. Separation of Fenoxaprop-P-ethyl on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Optimization of Fenoxaprop-Ethyl Extraction from Soil
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of fenoxaprop-ethyl from soil samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting fenoxaprop-ethyl from soil?
A1: The most prevalent methods for extracting fenoxaprop-ethyl from soil include Microwave-Assisted Solvent Extraction (MASE), traditional solid-liquid extraction, and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).[1][2][3] The choice of method often depends on available equipment, desired sample throughput, and the specific soil type.
Q2: Which solvents are most effective for fenoxaprop-ethyl extraction?
A2: Acetonitrile and acetone have been shown to be highly effective solvents for extracting fenoxaprop-ethyl from soil.[1][4] Methanol and mixtures of these solvents with water are also used.[1][5] For instance, a mixture of acetonitrile and water (80:20, v/v) is a common choice.[4] The selection of the solvent can be optimized based on the soil matrix and the subsequent analytical technique.[6][7]
Q3: What are typical recovery rates for fenoxaprop-ethyl from soil?
A3: Recovery rates can vary depending on the extraction method and soil type. Generally, recovery rates for fenoxaprop-ethyl from soil are in the range of 73.8% to 99.32%.[6][8] For example, Microwave-Assisted Solvent Extraction (MASE) with acetone has achieved recoveries between 90-96%.[1] Solid-liquid extraction has shown recoveries ranging from 85.1% to 91.25%.[2]
Q4: How does soil pH affect the stability and extraction of fenoxaprop-ethyl?
A4: Fenoxaprop-ethyl is sensitive to pH. In acidic soils with a pH below 4.6, it can undergo rapid nonenzymatic hydrolysis, leading to the formation of its acid metabolite (fenoxaprop acid) and other degradation products.[9] This can affect the accuracy of the quantification of the parent compound. Enzymatic de-esterification to fenoxaprop acid is also influenced by soil pH, with higher rates observed in neutral soils compared to acidic ones.[9]
Q5: What analytical techniques are typically used for the quantification of fenoxaprop-ethyl after extraction?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a common method for the quantification of fenoxaprop-ethyl.[1][2][6] For higher sensitivity and selectivity, Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is also widely used.[4][5] Gas Chromatography (GC) coupled with mass spectrometry (GC-MS) can also be employed.[10]
Troubleshooting Guide
Problem: Low recovery of fenoxaprop-ethyl.
-
Possible Cause 1: Inefficient Extraction.
-
Solution: Ensure the chosen solvent is appropriate for your soil type. Consider optimizing the solvent volume, extraction time, and temperature. For MASE, increasing the temperature and solvent volume can have a significant positive effect on recovery.[1] Ensure thorough mixing or shaking during extraction to maximize solvent-soil contact.[4]
-
-
Possible Cause 2: Degradation of the Analyte.
-
Solution: Fenoxaprop-ethyl can degrade in acidic conditions.[9] If working with acidic soils, consider buffering the extraction solvent or performing the extraction at a controlled, neutral pH to minimize hydrolysis.
-
-
Possible Cause 3: Matrix Effects.
-
Solution: The soil matrix can interfere with the extraction and analysis.[11] A clean-up step after extraction, such as solid-phase extraction (SPE) with materials like Florisil or graphitized carbon black, can help remove interfering compounds.[5][12] Using matrix-matched calibration standards for quantification is also recommended to compensate for matrix effects.[13]
-
Problem: Poor chromatographic peak shape (e.g., tailing, fronting, or split peaks).
-
Possible Cause 1: Column Contamination or Degradation.
-
Possible Cause 2: Inappropriate Mobile Phase.
-
Possible Cause 3: Co-eluting Interferences.
-
Solution: If other compounds from the soil matrix are co-eluting with fenoxaprop-ethyl, this can affect peak shape. Improve the clean-up step of your sample preparation. Alternatively, optimize the chromatographic conditions (e.g., gradient, mobile phase composition) to achieve better separation.
-
Problem: Inconsistent retention times.
-
Possible Cause 1: Inadequate Column Equilibration.
-
Possible Cause 2: Fluctuations in Mobile Phase Composition or Flow Rate.
-
Possible Cause 3: Temperature Variations.
-
Solution: Use a column oven to maintain a constant temperature, as fluctuations in ambient temperature can affect retention times.[16]
-
Data Presentation
Table 1: Comparison of Fenoxaprop-ethyl Extraction Methods from Soil
| Extraction Method | Solvent | Recovery (%) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |
| Microwave-Assisted Solvent Extraction (MASE) | Acetone | 90 - 96 | - | - | [1] |
| Solid Liquid Extraction | - | 85.1 - 91.25 | 2 ng | 5 ng g⁻¹ | [2] |
| Shaking with Acetonitrile:Water | Acetonitrile:Water (80:20, v/v) | 70 - 120 (at LOQ) | Not Reported | 0.01 mg/kg | [4] |
| Solid Liquid Extraction | - | 73.8 - 80.2 | 0.1 µg mL⁻¹ | - | [8] |
| Accelerated Solvent Extraction (ASE) | Methanol:Water (80:20, v/v) with NaCl | - | < 1 ng/g | - | [5] |
Experimental Protocols
Protocol 1: Microwave-Assisted Solvent Extraction (MASE)
This protocol is based on the methodology described by Shahzad et al. (2012).[1]
-
Sample Preparation: Weigh 10 g of homogenized soil into a microwave extraction vessel.
-
Fortification (for recovery studies): Spike the sample with a known concentration of fenoxaprop-p-ethyl standard solution.
-
Extraction: Add 10 mL of acetone to the vessel.
-
Microwave Program: Place the vessel in a microwave extractor and heat for 6 minutes.
-
Repeat Extraction: Repeat the extraction process two more times with fresh solvent.
-
Solvent Evaporation: Combine the extracts and evaporate to near dryness using a rotary evaporator.
-
Reconstitution: Redissolve the residue in 10 mL of acetonitrile.
-
Filtration: Filter the reconstituted solution through a 0.45 µm syringe filter prior to HPLC analysis.
Protocol 2: Solid-Liquid Extraction with Shaking
This protocol is adapted from the method described by the EPA based on Bayer Method FP-002-S11-03.[4]
-
Sample Preparation: Weigh 20 g of soil into a centrifuge tube.
-
First Extraction: Add 30 mL of acetonitrile:water (80:20, v/v). Shake mechanically for 20 minutes.
-
Centrifugation: Centrifuge the sample for 3 minutes at 2000 rpm. Decant the supernatant.
-
Second Extraction: Repeat steps 2 and 3 with another 30 mL of acetonitrile:water.
-
Third Extraction: Add 20 mL of 10 g/L aqueous sodium chloride solution. Shake and centrifuge as before.
-
Combine and Dilute: Combine all the extracts and dilute to a final volume of 80 mL with acetonitrile:water (80:20, v/v).
-
Preparation for Analysis: Take an aliquot (e.g., 0.75 mL) and mix with an equal volume of methanol:deionized water (70:30, v/v) before analysis by LC-MS/MS.
Visualizations
Caption: Experimental workflows for MASE and SLE of fenoxaprop-ethyl from soil.
Caption: Troubleshooting decision tree for fenoxaprop-ethyl analysis.
References
- 1. jcsp.org.pk [jcsp.org.pk]
- 2. Degradation of Fenoxaprop-p-Ethyl and Its Metabolite in Soil and Wheat Crops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. epa.gov [epa.gov]
- 5. Development of a method based on accelerated solvent extraction and liquid chromatography/mass spectrometry for determination of arylphenoxypropionic herbicides in soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. The influence of different soil types in the pesticide residue analysis method performance - DBGPrints Repository [eprints.dbges.de]
- 12. qascf.com [qascf.com]
- 13. accedacris.ulpgc.es [accedacris.ulpgc.es]
- 14. ijsdr.org [ijsdr.org]
- 15. youtube.com [youtube.com]
- 16. hplc.eu [hplc.eu]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Analysis of Fenoxaprop-Ethyl Residues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects in the analysis of fenoxaprop-ethyl residues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing significant signal suppression for fenoxaprop-ethyl when analyzing complex matrices like wheat and soil using LC-MS/MS. What are the likely causes and how can we mitigate this?
A1: Signal suppression in LC-MS/MS analysis of fenoxaprop-ethyl is a common manifestation of matrix effects, where co-eluting endogenous components from the sample interfere with the ionization of the target analyte.[1][2]
Troubleshooting Steps:
-
Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering co-extractives. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and effective approach.[3] For matrices like cereals, a modified QuEChERS protocol may be necessary to ensure efficient extraction.[4]
-
Dilution of the Final Extract: A straightforward method to reduce the concentration of matrix components is to dilute the final extract (e.g., 1:5 or 1:10 with the initial mobile phase).[5] However, this requires a highly sensitive instrument to maintain the required limits of detection.
-
Employ Matrix-Matched Calibration: To compensate for signal suppression, prepare calibration standards in a blank matrix extract that is free of fenoxaprop-ethyl.[2][5] This ensures that the standards and samples experience similar matrix effects, leading to more accurate quantification.
-
Use of Internal Standards: The use of a stable isotopically labeled internal standard for fenoxaprop-ethyl, if available, is the most accurate way to correct for signal variability caused by matrix effects. The internal standard should be added at the beginning of the sample preparation process.
-
Chromatographic Separation: Enhance the separation of fenoxaprop-ethyl from co-eluting matrix components by optimizing the LC gradient profile. A shallower gradient can improve resolution.
-
Instrument Source Optimization: Regularly clean the mass spectrometer's ion source to prevent contamination buildup, which can exacerbate matrix effects.[6]
Q2: Our lab is developing a method for fenoxaprop-ethyl in various vegetables and we are seeing variable matrix effects, including signal enhancement in some cases. How can we systematically evaluate and address this?
A2: Matrix effects can indeed be variable, depending on the specific vegetable matrix and the analyte's physicochemical properties. Both signal suppression and enhancement have been reported for fenoxaprop-p-ethyl in different vegetable matrices.[4]
Systematic Evaluation and Solutions:
-
Quantify the Matrix Effect: The matrix effect (ME) can be quantified by comparing the slope of the calibration curve prepared in a pure solvent with the slope of the matrix-matched calibration curve.
-
ME (%) = [(Slopematrix-matched / Slopesolvent) - 1] x 100
-
A negative value indicates signal suppression, while a positive value indicates signal enhancement. Values between -20% and +20% are generally considered acceptable.[7]
-
-
Matrix-Specific Protocols: Different vegetable families can exhibit different matrix effects. For instance, leafy green vegetables may cause more significant signal suppression compared to fruiting vegetables like tomatoes, which have been reported to cause signal enhancement for some pesticides.[4] It may be necessary to develop matrix-specific cleanup protocols.
| Vegetable Matrix | Observed Matrix Effect (%) on Fenoxaprop-p-ethyl | Reference |
| Parsley | 2-19% (Suppression) | [4] |
| Tomato | 122-379% (Enhancement for most herbicides studied) | [4] |
| Pepper | Strong Suppression (e.g., 10% for Fenoxaprop-p-ethyl) | [4] |
| Various Vegetables | 5-79% (Suppression) | [4] |
-
Cleanup Sorbent Selection: For the dispersive solid-phase extraction (d-SPE) step in QuEChERS, the choice of sorbent is critical.
-
PSA (Primary Secondary Amine): Effective for removing organic acids, sugars, and fatty acids.
-
C18: Ideal for removing non-polar interferences, such as lipids, making it suitable for oily matrices.[8]
-
Graphitized Carbon Black (GCB): Removes pigments like chlorophyll, but may also retain planar pesticides. Use with caution for fenoxaprop-ethyl.
-
Q3: We are experiencing peak tailing for fenoxaprop-ethyl in our GC-MS analysis. What are the common causes and troubleshooting steps?
A3: Peak tailing in GC analysis is often indicative of active sites in the system or issues with the column or injection.[2][9][10]
Troubleshooting Guide for Peak Tailing:
| Potential Cause | Troubleshooting Action |
| Active Sites in the Inlet or Column | - Replace the inlet liner with a new, deactivated liner.- Trim the first 10-20 cm of the analytical column to remove accumulated non-volatile residues.- Use an ultra-inert GC column.[2] |
| Improper Column Installation | - Ensure the column is installed at the correct depth in the inlet and detector.- Make sure the column cut is clean and perpendicular.[11] |
| Column Contamination | - Bake out the column at the maximum recommended temperature.- If contamination persists, consider solvent rinsing the column (if compatible with the stationary phase). |
| Incompatible Solvent | - Ensure the sample solvent is compatible with the stationary phase polarity. |
| Column Overload | - Dilute the sample and re-inject.- Reduce the injection volume.[9] |
Experimental Protocols
1. Modified QuEChERS Protocol for Fenoxaprop-Ethyl in Cereals
This protocol is adapted for dry matrices like cereal grains.[4]
-
Sample Preparation: Mill the cereal grain to a fine powder.
-
Hydration and Extraction:
-
To a 50 mL centrifuge tube, add 5 g of the milled sample.
-
Add 10 mL of water and vortex for 30 seconds to hydrate the sample. Let it sit for 30 minutes.
-
Add 10 mL of acetonitrile.
-
Shake vigorously for 1 minute.
-
-
Salting-Out:
-
Add 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl).
-
Shake immediately and vigorously for 1 minute.
-
Centrifuge at ≥4000 rpm for 5 minutes.
-
-
Dispersive SPE Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄ and 50 mg of PSA.
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 2 minutes.
-
-
Analysis: The supernatant is ready for LC-MS/MS or GC-MS analysis.
2. LC-MS/MS Parameters for Fenoxaprop-Ethyl Analysis
These are typical starting parameters that may require optimization for your specific instrument and matrix.[1]
-
LC System:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
-
Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.
-
Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
MS/MS System:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions (example):
-
Fenoxaprop-ethyl: Precursor ion m/z 362.1 -> Product ions m/z 288.1 (quantifier), m/z 316.1 (qualifier).
-
-
Optimize collision energies and other source parameters for your specific instrument.
-
Visualizations
Metabolism of Fenoxaprop-P-Ethyl in Plants
Fenoxaprop-p-ethyl is rapidly metabolized in plants. The primary metabolic pathway involves the hydrolysis of the ethyl ester to form the herbicidally active fenoxaprop acid. Further degradation can occur, leading to the formation of other metabolites.[12][13]
Troubleshooting Workflow for Signal Suppression
This workflow provides a logical sequence of steps to diagnose and resolve signal suppression issues in the analysis of fenoxaprop-ethyl.
References
- 1. epa.gov [epa.gov]
- 2. agilent.com [agilent.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Pesticide multiresidue analysis in cereal grains using modified QuEChERS method combined with automated direct sample introduction GC-TOFMS and UPLC-MS/MS techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. zefsci.com [zefsci.com]
- 7. Fenoxaprop-ethyl [sitem.herts.ac.uk]
- 8. mdpi.com [mdpi.com]
- 9. gmpinsiders.com [gmpinsiders.com]
- 10. GC Tip: Peak Shape Problems: Tailing Peaks | Phenomenex [discover.phenomenex.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Fenoxaprop-Ethyl Solubility for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of fenoxaprop-ethyl in in vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of fenoxaprop-ethyl and in which organic solvents is it soluble?
Fenoxaprop-ethyl has a very low aqueous solubility, approximately 0.9 mg/L at 25°C.[1] However, it is soluble in a variety of organic solvents.[1][2]
Q2: I'm observing precipitation when I add my fenoxaprop-ethyl stock solution (in DMSO) to my aqueous cell culture medium. Why is this happening and how can I prevent it?
This is a common issue arising from the poor aqueous solubility of fenoxaprop-ethyl.[3][4] When the DMSO stock is diluted into the aqueous medium, the fenoxaprop-ethyl is no longer in a solubilizing environment and precipitates out. To prevent this, consider the following:
-
Optimize DMSO Concentration: Use the highest final concentration of DMSO that is non-toxic to your cells (typically ≤ 0.5% v/v).
-
Slow Addition and Mixing: Add the stock solution dropwise to the medium while gently vortexing or swirling to facilitate rapid dispersion.[4]
-
Pre-warm the Medium: Having the medium at 37°C can sometimes help maintain solubility.
-
Use a More Dilute Stock: If possible, prepare a more dilute stock solution in DMSO to reduce the localized concentration upon addition to the medium.[3]
-
Employ Solubility Enhancers: Consider incorporating solubility enhancers directly into your final assay medium.
Q3: What are the most effective methods to enhance the aqueous solubility of fenoxaprop-ethyl for in vitro studies?
Several methods can be employed to increase the aqueous solubility of fenoxaprop-ethyl:
-
Co-solvents: Using a mixture of solvents can improve solubility. A common approach for in vivo studies that can be adapted for in vitro work involves a combination of DMSO, PEG300, and a surfactant like Tween-80.[5]
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, effectively increasing their aqueous solubility.[6][7][8]
-
Nanoparticle Formulations: Encapsulating fenoxaprop-ethyl into nanoparticles can improve its dispersion and apparent solubility in aqueous media.[9][10]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or other lipid-based carriers can be used to create stable dispersions of fenoxaprop-ethyl in aqueous solutions.[11][12]
-
Surfactants: The addition of surfactants can help to keep hydrophobic compounds like fenoxaprop-ethyl in solution.[13]
Q4: How does pH affect the stability and solubility of fenoxaprop-ethyl?
Fenoxaprop-ethyl's stability is pH-dependent. It is most stable in neutral conditions (pH 6-7).[14]
-
Acidic Conditions (pH < 4.6): It undergoes rapid hydrolysis of the benzoxazolyl-oxy-phenoxy ether linkage.[14][15][16]
-
Basic Conditions (pH > 8): The ester bond is susceptible to breakdown.[14] Therefore, it is crucial to maintain a neutral pH in your experimental buffers and media.
Troubleshooting Guides
Issue: Persistent Precipitation in Cell Culture Media
If you have tried the basic steps to prevent precipitation and are still facing issues, this guide provides a more advanced troubleshooting workflow.
Caption: Troubleshooting workflow for persistent precipitation.
Data Presentation
Table 1: Solubility of Fenoxaprop-ethyl in Various Solvents at 20°C
| Solvent | Solubility |
| Water (25°C) | 0.9 mg/L[1] |
| DMSO | ≥ 100 mg/mL[5][17] |
| Acetone | > 50%[1] |
| Toluene | > 30%[1] |
| Ethyl Acetate | > 20%[1] |
| Ethanol | > 1%[1] |
| Cyclohexane | > 1%[1] |
| n-Hexane | > 0.5%[1] |
Table 2: Comparison of Cyclodextrins for Enhancing Fenoxaprop-ethyl Solubility
| Cyclodextrin | Efficacy in Solubility Enhancement | Reference |
| Randomly Methylated β-CD (RAMEB) | > 6 times more effective than β-CD and HP-β-CD | [6][7] |
| 2-Hydroxypropyl β-CD (HP-β-CD) | Less effective than RAMEB | [6][7] |
| β-Cyclodextrin (β-CD) | Less effective than RAMEB | [6][7] |
Experimental Protocols
Protocol 1: Preparation of Fenoxaprop-ethyl Stock Solution with a Co-solvent System
This protocol is adapted from a formulation for in vivo studies and may require optimization for your specific in vitro application.
-
Preparation of the Vehicle:
-
Prepare a vehicle solution consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline (v/v/v/v).[5]
-
Add each component one by one and mix thoroughly.
-
-
Dissolution of Fenoxaprop-ethyl:
-
Weigh the desired amount of fenoxaprop-ethyl.
-
Add the vehicle to the fenoxaprop-ethyl and vortex until completely dissolved.
-
Gentle heating or sonication can be used to aid dissolution if precipitation occurs.[5]
-
-
Sterilization and Storage:
-
Sterilize the final stock solution by filtering through a 0.22 µm syringe filter.
-
Store at -20°C for up to one year or at -80°C for up to two years.[5]
-
Protocol 2: Enhancing Fenoxaprop-ethyl Solubility using Cyclodextrins
This protocol outlines the co-precipitation method for preparing a fenoxaprop-ethyl-cyclodextrin inclusion complex.[8]
-
Dissolution of Cyclodextrin:
-
Dissolve the chosen cyclodextrin (e.g., RAMEB) in deionized water. Heating may be required to achieve complete dissolution.
-
-
Addition of Fenoxaprop-ethyl:
-
While stirring the cyclodextrin solution, add the fenoxaprop-ethyl.
-
-
Complex Formation:
-
Continue stirring the mixture for a specified period (e.g., 24 hours) at a controlled temperature to allow for the formation of the inclusion complex.
-
-
Isolation of the Complex:
-
Cool the solution to induce precipitation of the complex.
-
Collect the precipitate by filtration.
-
-
Washing and Drying:
-
Wash the collected solid with a suitable solvent to remove any uncomplexed fenoxaprop-ethyl.
-
Dry the final product under vacuum.
-
Caption: Experimental workflows for solubility enhancement.
Signaling Pathways and Logical Relationships
The mechanism of fenoxaprop-ethyl as a herbicide involves the inhibition of acetyl-CoA carboxylase (ACCase), a key enzyme in fatty acid biosynthesis.[18] While not a signaling pathway in the traditional sense for in vitro toxicology studies, understanding its mechanism of action is crucial.
Caption: Mechanism of action of fenoxaprop-ethyl.
References
- 1. Fenoxaprop-ethyl | C18H16ClNO5 | CID 47938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fenoxaprop-ethyl [sitem.herts.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Characterization of inclusion complexation between fenoxaprop-p-ethyl and cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. humapub.com [humapub.com]
- 9. researchgate.net [researchgate.net]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. researchgate.net [researchgate.net]
- 12. diva-portal.org [diva-portal.org]
- 13. Efficacy of bio-surfactants and spray volume on performance of fenoxaprop-p-ethyl against Avena sterilis subsp. ludoviciana [jcp.modares.ac.ir]
- 14. Evolution of toxicity upon hydrolysis of fenoxaprop-p-ethyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ars.usda.gov [ars.usda.gov]
- 17. Fenoxaprop-p-ethyl CAS#: 71283-80-2 [m.chemicalbook.com]
- 18. chemicalwarehouse.com [chemicalwarehouse.com]
Minimizing enantiomeric interconversion during fenoxaprop-ethyl analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing enantiomeric interconversion during the analysis of fenoxaprop-ethyl.
Frequently Asked Questions (FAQs)
Q1: What is fenoxaprop-ethyl and why is chiral analysis important?
A1: Fenoxaprop-ethyl is a chiral herbicide commonly used to control grass weeds. It exists as a racemic mixture of two enantiomers: the R-(+)-enantiomer (fenoxaprop-P-ethyl), which is biologically active, and the S-(-)-enantiomer, which has significantly less herbicidal activity.[1][2] Regulatory bodies and risk assessments require accurate quantification of the active R-enantiomer, making enantioselective analysis critical.
Q2: Does fenoxaprop-ethyl undergo enantiomeric interconversion?
A2: Studies have shown that fenoxaprop-ethyl is configurationally stable in soil, meaning the ethyl ester form does not readily convert between its R- and S-forms under typical environmental conditions. However, its primary metabolite, fenoxaprop acid, can undergo interconversion. During analysis, extreme pH, temperature, or improper solvent conditions could potentially promote degradation, which might be enantioselective, leading to inaccurate measurements of the original enantiomeric ratio.
Q3: What are the main factors that can affect the stability of fenoxaprop-ethyl during analysis?
A3: The primary factor affecting the stability of fenoxaprop-ethyl is pH. The molecule is sensitive to both acidic and alkaline conditions, leading to hydrolysis. Temperature is another critical factor; elevated temperatures during sample extraction and storage can accelerate degradation. The choice of solvent for sample preparation and storage is also important to prevent degradation.
Q4: How should fenoxaprop-ethyl standards and samples be stored?
A4: Analytical standards should be stored in a cool, dry, and dark place, preferably in a locked storage area.[3] Follow the specific storage conditions provided on the certificate of analysis, which typically recommend refrigerated temperatures. To prevent degradation, prepare solutions in stable, neutral, aprotic solvents like acetonitrile or methanol and store them at low temperatures (e.g., ≤ 4°C) for short-term use. For long-term storage, freezing is recommended.
Troubleshooting Guide
This guide addresses common issues encountered during the chiral HPLC analysis of fenoxaprop-ethyl.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Enantiomeric Resolution | 1. Inappropriate Chiral Column: The selected stationary phase is not effective for separating fenoxaprop-ethyl enantiomers. 2. Incorrect Mobile Phase Composition: The solvent ratio, modifier, or additive is not optimal.[4][5] 3. High Flow Rate: The flow rate is too fast to allow for proper interaction with the stationary phase.[6] 4. Elevated Column Temperature: High temperatures can decrease separation efficiency for some chiral methods. | 1. Select an appropriate column: Polysaccharide-based columns, such as those with cellulose tris(3,5-dimethylphenylcarbamate) or amylose tri-(3,5-dimethylphenylcarbamate) stationary phases, are effective.[7] 2. Optimize the mobile phase: For normal-phase chromatography, adjust the ratio of non-polar (e.g., isooctane, hexane) to polar (e.g., isopropanol, ethanol) solvents. Add a small amount of an acidic modifier like trifluoroacetic acid (TFA) or formic acid (0.1%) to improve peak shape and resolution.[1][8] 3. Reduce the flow rate: Lowering the flow rate can increase interaction time with the chiral stationary phase, often improving resolution.[6] 4. Optimize column temperature: Test a range of temperatures (e.g., 15-30°C). Lower temperatures often enhance enantioselectivity. |
| Peak Tailing | 1. Active Silanol Groups: Residual silanol groups on the silica support can cause secondary interactions, especially with polar analytes.[9] 2. Mobile Phase pH Issues: If using reversed-phase, an inappropriate pH can lead to poor peak shape.[9] 3. Column Overload: Injecting too much sample can lead to peak distortion.[9] 4. Column Contamination/Void: Buildup of contaminants or a void at the column inlet can distort peak shape.[9] | 1. Use a mobile phase additive: Add a small amount of a competing agent like TFA or another acid to the mobile phase to mask silanol interactions.[8] 2. Adjust mobile phase pH: Ensure the mobile phase pH is appropriate for the analyte and column type. 3. Reduce injection volume/concentration: Dilute the sample or inject a smaller volume.[9] 4. Clean or replace the column: Flush the column with a strong solvent. If the problem persists, use a guard column or replace the analytical column.[10] |
| Inconsistent Retention Times | 1. Inadequate Column Equilibration: The column is not fully equilibrated with the mobile phase before injection. 2. Fluctuating Column Temperature: The column oven is not maintaining a stable temperature. 3. Mobile Phase Composition Change: The mobile phase was prepared inconsistently, or solvent proportions are changing due to evaporation. | 1. Ensure proper equilibration: Flush the column with at least 10-20 column volumes of the mobile phase before starting the analysis. 2. Use a column oven: Maintain a constant and stable column temperature throughout the analysis. 3. Prepare fresh mobile phase: Prepare mobile phase accurately and degas it before use. Keep solvent bottles capped to prevent evaporation. |
| Loss of R-(+) or S-(-) Enantiomer Signal (Suspected Interconversion/Degradation) | 1. pH Extremes in Sample Preparation: The sample was dissolved in a highly acidic or basic solvent, causing hydrolysis. 2. High Temperature During Sample Prep: Using elevated temperatures (e.g., for extraction) can cause degradation.[11] 3. Improper Sample Storage: Samples left at room temperature or in the light for extended periods. | 1. Maintain neutral pH: Use neutral solvents (e.g., acetonitrile, methanol) for sample dissolution and extraction. Avoid strong acids or bases. 2. Use controlled temperatures: Optimize extraction temperatures. While moderate heat (up to 60°C) can improve extraction, excessive heat can cause degradation.[11] Perform extractions at the lowest effective temperature. 3. Properly store samples: Immediately after preparation, store samples in a cool, dark environment (e.g., autosampler at 4°C) and analyze them as soon as possible. |
Quantitative Data Summary
The stability of fenoxaprop-ethyl is highly dependent on pH. Hydrolysis occurs at both acidic and alkaline pH, leading to the degradation of the parent compound.
Table 1: Effect of pH on Fenoxaprop-Ethyl Degradation
| pH | Condition | Primary Degradation Pathway | Degradation Products |
| < 4.6 | Acidic | Hydrolysis of the benzoxazolyl-oxy-phenoxy ether linkage | 6-chloro-2,3-dihydro-benzoxazol-2-one (CDHB) and ethyl 4-hydroxyphenoxypropanoate |
| 6.0 - 7.0 | Neutral | Relatively stable | Concurrent ether and ester hydrolysis (slower rate) |
| > 8.0 | Alkaline | Hydrolysis of the ester bond | Fenoxaprop acid (FA) |
This table is a qualitative summary based on cited literature. Specific kinetic data (e.g., half-lives) for enantiomeric interconversion under analytical conditions is not widely available, underscoring the importance of maintaining neutral conditions and low temperatures to ensure analyte stability.
Experimental Protocols
Protocol 1: Chiral HPLC Analysis of Fenoxaprop-Ethyl
This protocol outlines a typical normal-phase HPLC method for the enantioselective analysis of fenoxaprop-ethyl.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
-
Chromatographic Conditions:
-
Chiral Column: A polysaccharide-based column, such as one packed with cellulose tris(3,5-dimethylphenylcarbamate).
-
Mobile Phase: Isooctane and 2-Propanol (e.g., 90:10 v/v) with 0.1% Trifluoroacetic Acid (TFA). The exact ratio should be optimized for the specific column to achieve baseline separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Solvent: Use HPLC-grade acetonitrile or methanol as the diluent.
-
Standard Preparation: Prepare a stock solution of racemic fenoxaprop-ethyl (e.g., 1 mg/mL) in the chosen diluent. Prepare a series of working standards by serial dilution to create a calibration curve (e.g., 0.5 - 20 µg/mL).
-
Sample Preparation: Extract fenoxaprop-ethyl from the sample matrix using a suitable method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), ensuring the final extract is dissolved in the same diluent as the standards.
-
-
Analysis Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the standards to establish the calibration curve and determine the retention times for the S-(-) and R-(+) enantiomers.
-
Inject the prepared samples.
-
Integrate the peak areas for each enantiomer and quantify using the calibration curve.
-
Visualizations
Diagram 1: Experimental Workflow for Chiral Analysis
Caption: Workflow for fenoxaprop-ethyl enantiomer analysis.
Diagram 2: Troubleshooting Logic for Poor Resolution
Caption: Troubleshooting logic for poor HPLC resolution.
References
- 1. Fenoxaprop-P-ethyl [cipac.org]
- 2. Fenoxaprop-P-ethyl (Ref: AE F046360) [sitem.herts.ac.uk]
- 3. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 4. longdom.org [longdom.org]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 8. chiraltech.com [chiraltech.com]
- 9. gmpinsiders.com [gmpinsiders.com]
- 10. chiraltech.com [chiraltech.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Fenoxaprop-Ethyl Isomer Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the detection and quantification of fenoxaprop-ethyl isomers.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are fenoxaprop-ethyl isomers and why is their separate detection important?
A1: Fenoxaprop-ethyl is a chiral herbicide that exists as a racemic mixture of two enantiomers: the R-enantiomer (fenoxaprop-P-ethyl) and the S-enantiomer.[1] The R-enantiomer is the biologically active form, responsible for the herbicidal effect, while the S-enantiomer is significantly less active. Differentiating and accurately quantifying these isomers is crucial for understanding the herbicide's efficacy, environmental fate, and potential toxicological effects, as regulatory limits and biological activity are often specific to the active isomer.
Q2: What are the typical detection limits for fenoxaprop-ethyl in various analytical methods?
A2: The detection limits for fenoxaprop-ethyl and its metabolites vary significantly depending on the analytical technique, and the complexity of the sample matrix. Modern chromatographic methods, especially when coupled with mass spectrometry, offer high sensitivity. A summary of reported limits of detection (LOD) and quantification (LOQ) is provided in Table 1.
Q3: What are the most common analytical techniques for fenoxaprop-ethyl isomer analysis?
A3: The most common techniques involve chromatography. High-Performance Liquid Chromatography (HPLC) is widely used, with specific methods for separating the isomers.[1] For total fenoxaprop content, normal phase HPLC with UV detection is suitable.[1] To separate the R- and S-enantiomers, a chiral stationary phase is required.[1] For detecting low concentrations in complex samples, Gas Chromatography (GC) or Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is preferred due to its high sensitivity and selectivity.[2][3][4]
Q4: What is the "matrix effect," and how does it impact the analysis of fenoxaprop-ethyl?
A4: The matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, interfering compounds from the sample matrix.[5] This can lead to either signal suppression or enhancement, causing inaccurate quantification of fenoxaprop-ethyl residues.[6][7] The effect is highly dependent on the type of sample; for instance, leafy green vegetables have been shown to cause significant matrix effects.[6] It is a critical factor to consider when developing and validating methods for trace residue analysis in complex matrices like soil, food, and biological tissues.[5][8]
Section 2: Troubleshooting Guides
Chromatographic & Separation Issues
Q: I am observing poor or no separation of the fenoxaprop-ethyl R- and S-isomers. What should I do? A:
-
Verify Column Type: Ensure you are using a chiral stationary phase column specifically designed for enantiomeric separations. A standard C18 or silica column will not resolve the isomers.[1]
-
Optimize Mobile Phase: For chiral separations, the mobile phase composition is critical. A typical mobile phase for fenoxaprop-ethyl isomers is isooctane with a small percentage of an alcohol like propan-2-ol and an acidic modifier like trifluoroacetic acid.[1] Adjust the solvent ratios to improve resolution.
-
Check Flow Rate and Temperature: Lowering the flow rate can sometimes improve resolution by allowing more time for interaction with the stationary phase. Temperature can also affect selectivity; ensure your column oven is set to a stable and optimal temperature.
-
Column Contamination/Age: If the column has been used extensively, its performance may degrade. Try cleaning the column according to the manufacturer's instructions or replace it if necessary.
Q: My chromatographic peaks are tailing or fronting. How can this be corrected? A:
-
Peak Tailing: This is often caused by secondary interactions between the analyte and active sites on the column packing (e.g., free silanols).
-
Mobile Phase Modifier: Add a small amount of a competitive agent, like a stronger acid (trifluoroacetic acid) or base, to the mobile phase to block these active sites.
-
Sample Overload: Injecting too much sample can lead to tailing. Try diluting your sample.[9]
-
Column Void: A void or channel in the column packing can cause tailing. This usually requires column replacement.[10]
-
-
Peak Fronting: This is less common but can be caused by column overloading, improper sample solvent, or high injection volume.[9]
-
Reduce Sample Concentration: Dilute your sample to ensure you are operating within the column's linear range.
-
Match Sample Solvent to Mobile Phase: The sample solvent should be weaker than or matched to the mobile phase to ensure proper peak focusing at the column head.
-
Sensitivity & Detection Limit Issues
Q: I am not achieving the required detection limits. How can I improve my method's sensitivity? A:
-
Optimize Mass Spectrometer Settings: If using LC-MS/MS, ensure the ionization source parameters (e.g., gas flows, temperature, voltages) are optimized for fenoxaprop-ethyl. Perform tuning and compound optimization to find the most sensitive precursor-product ion transitions.
-
Improve Sample Preparation:
-
Concentration Step: Incorporate a solvent evaporation and reconstitution step to concentrate the final extract into a smaller volume.
-
Cleanup: A more effective cleanup procedure can reduce matrix components that cause ion suppression, thereby improving the signal-to-noise ratio.[5]
-
-
Increase Injection Volume: A larger injection volume can increase the signal, but be mindful of potential peak shape distortion. This must be balanced with the column's capacity and the solvent effect.
-
Check Detector Performance: For UV detectors, ensure the lamp is in good condition and you are monitoring at the wavelength of maximum absorbance for fenoxaprop-ethyl.
Q: I suspect a strong matrix effect is suppressing my signal. How can I confirm and mitigate this? A:
-
Confirmation: Compare the peak response of a standard in pure solvent to the response of a standard spiked into a blank matrix extract. A significant difference in response confirms a matrix effect.
-
Mitigation Strategies:
-
Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components. A 10- to 100-fold dilution can be effective.[6]
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is free of the analyte. This helps compensate for signal suppression or enhancement.[6][8]
-
Internal Standards: Use a stable isotope-labeled internal standard (SIL-IS) of fenoxaprop-ethyl if available. SIL-IS co-elute with the analyte and experience similar matrix effects, providing the most accurate correction.[5]
-
Improved Cleanup: Employ more rigorous cleanup techniques like solid-phase extraction (SPE) to remove interfering compounds before analysis.[11]
-
Section 3: Data Presentation
Table 1: Reported Detection and Quantification Limits for Fenoxaprop-Ethyl and its Metabolites
| Analyte(s) | Matrix | Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Fenoxaprop-P-ethyl & Metabolites | Rice (Straw, Grain, Plant) | GC-MS & LC-MS/MS | 0.01 mg/kg | 0.05 mg/kg | [2][4] |
| Fenoxaprop-P-ethyl & Metabolites | Paddy Water, Soil, Rice | HPLC-MS/MS | 0.003 mg/kg | Not Reported | [12] |
| Fenoxaprop-P-ethyl | Water | LC-MS/MS | Not Reported | 0.5 ng/mL | [3] |
| Fenoxaprop-p-ethyl | Soil, Wheat Grain, Straw | HPLC-UV | 2 ng (absolute) | 5-10 ng/g | [13] |
| Fenoxaprop acid (metabolite) | Soil, Wheat Grain, Straw | HPLC-UV | 1 ng (absolute) | 5-10 ng/g | [13] |
| 57 Herbicides (incl. Fenoxaprop) | Vegetables | LC-MS/MS | Not Reported | 0.005–0.01 mg/kg | [6] |
| Fenoxaprop-p-ethyl | Wheat & Barley Grains | Spectrophotometry | 0.35 µg/g (Wheat) | 0.45 µg/g (Wheat) | [14] |
Section 4: Experimental Protocols
Protocol: Determination of Fenoxaprop-P-Ethyl in Rice Grain by LC-MS/MS
This protocol is a representative example based on common methodologies.[2][4][12] Researchers should validate all methods in their own laboratories.
-
Sample Homogenization:
-
Weigh 10 g of homogenized rice grain sample into a 50 mL polypropylene centrifuge tube.
-
-
Extraction:
-
Add 10 mL of acetonitrile to the tube.
-
If analyzing for the metabolite fenoxaprop acid, acidify the acetonitrile to ensure its extraction.
-
Add internal standard solution if used.
-
Add extraction salts (e.g., from a QuEChERS pouch containing MgSO₄ and NaCl).
-
Vortex vigorously for 1 minute, then centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer).
-
Transfer it to a 2 mL microcentrifuge tube containing d-SPE sorbents (e.g., PSA to remove fatty acids and C18 to remove non-polar interferences).
-
Vortex for 30 seconds, then centrifuge at 10,000 rpm for 2 minutes.
-
-
Final Preparation & Analysis:
-
Take the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.
-
Inject the sample into the LC-MS/MS system.
-
-
LC-MS/MS Conditions (Example):
-
LC Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase: Gradient elution using (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
MS Detector: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM). Monitor at least two transitions for fenoxaprop-P-ethyl for quantification and confirmation.
-
Section 5: Visualizations
Caption: General analytical workflow for fenoxaprop-ethyl residue analysis.
Caption: Troubleshooting logic for improving method sensitivity.
Caption: Key strategies for mitigating analytical matrix effects.
References
- 1. Fenoxaprop-P-ethyl [cipac.org]
- 2. qascf.com [qascf.com]
- 3. epa.gov [epa.gov]
- 4. qascf.com [qascf.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. analchemres.org [analchemres.org]
- 8. mdpi.com [mdpi.com]
- 9. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 10. lcms.cz [lcms.cz]
- 11. [PDF] Determination of fenoxaprop-ethyl in agricultural products by HPLC with photometric detection and mass spectrometry | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Degradation of Fenoxaprop-p-Ethyl and Its Metabolite in Soil and Wheat Crops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Addressing peak tailing in fenoxaprop-ethyl HPLC analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the HPLC analysis of fenoxaprop-ethyl, with a specific focus on resolving peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how does it affect my fenoxaprop-ethyl analysis?
Peak tailing is a phenomenon in HPLC where a chromatographic peak is asymmetrical, exhibiting a trailing edge that is longer and more drawn out than the leading edge.[1][2] In an ideal chromatogram, peaks should be symmetrical or Gaussian in shape. Peak tailing can negatively impact your analysis by:
-
Reducing Resolution: Tailing peaks can overlap with adjacent peaks, making accurate quantification difficult.[3]
-
Decreasing Accuracy: The asymmetrical shape complicates peak integration, leading to inaccurate quantitative results.[3]
-
Lowering Sensitivity: Broader, tailing peaks have a lower height-to-area ratio, which can reduce the sensitivity of the analysis.
A tailing factor (Tf) or asymmetry factor (As) is used to quantify the extent of peak tailing. A value of 1.0 represents a perfectly symmetrical peak, while values greater than 1.2 are generally indicative of tailing.[4]
Q2: What are the common causes of peak tailing in the HPLC analysis of fenoxaprop-ethyl?
Peak tailing in the analysis of fenoxaprop-ethyl, a weakly acidic compound, can arise from several factors, broadly categorized as chemical interactions and system-related issues.
Chemical Causes:
-
Secondary Interactions with Residual Silanols: The most common cause of peak tailing in reversed-phase HPLC is the interaction of polar analyte functional groups with residual silanol groups (Si-OH) on the silica-based stationary phase.[1][2][5] Fenoxaprop-ethyl possesses polar moieties that can interact with these active sites.
-
Mobile Phase pH: If the mobile phase pH is not optimized, it can lead to inconsistent ionization of the analyte, resulting in peak tailing.[1][3]
-
Contaminants in the Sample or Mobile Phase: Impurities that interact with the stationary phase can cause peak distortion.
System and Methodological Causes:
-
Column Contamination and Degradation: Accumulation of strongly retained compounds on the column can lead to active sites that cause tailing.[3] A void at the column inlet can also be a cause.
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and peak tailing.[6][7]
-
Improper Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to peak distortion.[6][8]
Troubleshooting Guides
Problem: My fenoxaprop-ethyl peak is tailing.
This guide provides a systematic approach to troubleshooting peak tailing in your HPLC analysis.
Step 1: Evaluate the HPLC System and Method Parameters
First, rule out common system-related issues.
-
Check for Leaks and Proper Connections: Ensure all fittings are secure and there are no leaks in the system.[6]
-
Minimize Extra-Column Volume: Use tubing with the smallest possible internal diameter and length.[7]
-
Prepare Fresh Mobile Phase and Samples: Contamination or degradation of the mobile phase or sample can contribute to peak tailing.
Step 2: Optimize the Mobile Phase
The mobile phase composition, particularly its pH, is critical for controlling the peak shape of ionizable compounds like fenoxaprop-ethyl.
-
Adjust Mobile Phase pH: For a weakly acidic compound like fenoxaprop-ethyl, ensure the mobile phase pH is sufficiently low (ideally 2 pH units below the pKa) to suppress the ionization of residual silanol groups on the stationary phase.[3]
-
Use a Buffer: Incorporate a buffer (e.g., phosphate or acetate buffer) in the mobile phase to maintain a stable pH.[1]
-
Consider Mobile Phase Additives: In some cases, adding a competing base like triethylamine (TEA) to the mobile phase can help to mask the active silanol sites and improve peak shape.[9]
Step 3: Assess the HPLC Column
The column is a frequent source of peak shape problems.
-
Column Flushing and Regeneration: If you suspect column contamination, flush the column with a strong solvent. A generic cleaning protocol for a C18 column is provided in the "Experimental Protocols" section.
-
Use a Guard Column: A guard column can help protect the analytical column from strongly retained impurities in the sample.[10]
-
Consider a Different Column: If peak tailing persists, you may need to switch to a column with a different stationary phase chemistry. Modern, end-capped columns or columns with a polar-embedded phase are often more resistant to peak tailing for polar analytes.[1]
Data Presentation
Table 1: Representative HPLC Parameters for Fenoxaprop-Ethyl Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | C18 (4.6 x 150 mm, 5 µm) | Newcrom R1 | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water with 0.1% Phosphoric Acid | Acetonitrile, Water, and Phosphoric Acid | Acetonitrile and Methanol |
| Flow Rate | 1.0 mL/min | Not Specified | 1.0 mL/min |
| Detection | UV at 280 nm | Not Specified | UV at 280 nm |
| Injection Volume | 20 µL | Not Specified | 20 µL |
| Reference | [11] | [12] | [11] |
Experimental Protocols
Protocol 1: General HPLC Method for Fenoxaprop-Ethyl Analysis
This protocol provides a starting point for the HPLC analysis of fenoxaprop-ethyl. Optimization may be required based on your specific instrumentation and sample matrix.
-
Preparation of Standard Solution: Accurately weigh and dissolve fenoxaprop-ethyl standard in acetonitrile to prepare a stock solution. Further dilute with the mobile phase to the desired working concentrations.
-
HPLC System and Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v) with 0.1% phosphoric acid to adjust the pH.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
Detection: UV detector at 280 nm.
-
-
Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the standard and sample solutions and record the chromatograms.
Protocol 2: HPLC Column Cleaning and Regeneration (for C18 columns)
This protocol outlines a general procedure for cleaning a contaminated C18 column to address issues like peak tailing and high backpressure.
-
Disconnect the column from the detector.
-
Flush with the following solvents in order, for at least 30 minutes each at a flow rate of 1 mL/min:
-
Mobile phase without buffer salts (e.g., water/acetonitrile mixture).
-
100% Water.
-
100% Isopropanol.
-
100% Methylene Chloride (optional, for very non-polar contaminants).
-
100% Isopropanol.
-
100% Water.
-
-
Re-equilibrate the column with the mobile phase until the baseline is stable.
Mandatory Visualizations
Caption: A step-by-step workflow for troubleshooting peak tailing in HPLC.
Caption: Interactions between fenoxaprop-ethyl and the stationary phase.
References
- 1. chromtech.com [chromtech.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. uhplcs.com [uhplcs.com]
- 4. benchchem.com [benchchem.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. support.waters.com [support.waters.com]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. pharmagrowthhub.com [pharmagrowthhub.com]
- 9. Tip on Peak Tailing of Basic Analytes | Phenomenex [discover.phenomenex.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. researchgate.net [researchgate.net]
- 12. Separation of Fenoxaprop-P-ethyl on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Calibration curve issues in fenoxaprop-ethyl quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the quantification of fenoxaprop-ethyl, with a specific focus on calibration curve issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Non-Linear Calibration Curve
Q1: My calibration curve for fenoxaprop-ethyl is non-linear. What are the potential causes and how can I troubleshoot this?
A1: A non-linear calibration curve is a common issue in chromatographic analysis. The primary causes can be categorized as instrumental, chemical, or related to data processing.
Troubleshooting Steps:
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Review the Concentration Range: High concentrations of fenoxaprop-ethyl can lead to detector saturation, causing the curve to plateau.
-
Recommendation: Narrow the concentration range of your calibration standards.[1][2] Prepare a new set of standards, ensuring the highest concentration is below the saturation limit of the detector. A typical linear range for fenoxaprop-ethyl can be from 0.5 to 16 µg/mL, but this is instrument-dependent.[3][4]
-
-
Investigate for Contamination: Contamination in the mobile phase, glassware, or the instrument itself can introduce interfering peaks or a high background signal, affecting linearity.
-
Recommendation: Prepare fresh mobile phase and thoroughly clean all glassware. Run a blank injection (mobile phase only) to check for ghost peaks or a drifting baseline.
-
-
Check for Analyte Degradation: Fenoxaprop-ethyl is susceptible to hydrolysis, especially in acidic or basic conditions.[5] Degradation of the analyte in your stock or working solutions will lead to inaccurate standard concentrations and a non-linear response.
-
Evaluate Matrix Effects: If you are analyzing samples in a complex matrix (e.g., soil, vegetables, plant tissues), co-eluting matrix components can interfere with the ionization of fenoxaprop-ethyl in LC-MS/MS or absorb at the same wavelength in HPLC-UV, leading to signal suppression or enhancement.[7][8][9][10]
-
Assess Chromatographic Performance: Poor peak shape (e.g., fronting, tailing, or splitting) can affect the accuracy of peak integration and lead to non-linearity.
-
Recommendation: Inspect your recent chromatograms for peak asymmetry. If issues are present, consider the following:
-
Column Overload: Inject a lower concentration.
-
Column Contamination: Flush the column with a strong solvent.
-
Mobile Phase Incompatibility: Ensure the mobile phase is appropriate for the column and analyte. A common mobile phase for fenoxaprop-ethyl is a mixture of acetonitrile and methanol or acetonitrile and water.[3][11]
-
-
-
Review Integration Parameters: Incorrect peak integration parameters can lead to inconsistent peak area measurements, especially at low and high concentrations.
-
Recommendation: Manually review the integration of each peak in your calibration standards. Adjust integration parameters (e.g., peak width, threshold) as necessary to ensure consistent and accurate integration across the entire concentration range.
-
Issue 2: Poor Reproducibility of the Calibration Curve
Q2: I am observing poor reproducibility between different calibration curves run on different days. What could be the reason?
A2: Poor inter-day reproducibility of the calibration curve can stem from several factors, including instrument variability, inconsistent preparation of standards, and changes in environmental conditions.
Troubleshooting Steps:
-
Standardize Solution Preparation: Inconsistencies in the preparation of stock and working solutions are a major source of variability.
-
Recommendation: Use a precise analytical balance and calibrated volumetric flasks. Ensure the stock solvent is fully evaporated before reconstitution if applicable. Prepare a large batch of stock solution to be used for all subsequent dilutions over a defined period.
-
-
Ensure Instrument Stability: The performance of the HPLC or LC-MS/MS system can drift over time.
-
Recommendation: Before running your calibration curve, perform a system suitability test to ensure the instrument is performing within acceptable limits. This may include checking pump pressure, detector noise and drift, and injecting a quality control (QC) standard to verify retention time and peak area stability.
-
-
Control Environmental Factors: Variations in laboratory temperature can affect the viscosity of the mobile phase and the performance of the column, leading to shifts in retention time and peak area.
-
Recommendation: Ensure the laboratory has stable temperature control. Allow the mobile phase and column to equilibrate to the instrument's temperature before starting the analysis.
-
-
Maintain Consistent Sample Injection Volume: A faulty autosampler can introduce variability in the injection volume.
-
Recommendation: Check the autosampler for any leaks or bubbles in the syringe. Perform multiple injections of the same standard to check the reproducibility of the peak area (relative standard deviation should typically be <2%).
-
Experimental Protocols
Protocol 1: Preparation of Fenoxaprop-Ethyl Calibration Standards
This protocol describes the preparation of a stock solution and a series of working standards for generating a calibration curve for the HPLC-UV analysis of fenoxaprop-ethyl.
Materials:
-
Fenoxaprop-ethyl certified reference material (purity ≥99%)
-
HPLC-grade acetonitrile
-
Class A volumetric flasks (10 mL, 50 mL, 100 mL)
-
Calibrated analytical balance
-
Amber glass vials for storage
Procedure:
-
Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 10 mg of fenoxaprop-ethyl reference standard into a 10 mL volumetric flask.
-
Dissolve the standard in a small amount of acetonitrile.
-
Once fully dissolved, bring the volume up to the 10 mL mark with acetonitrile.
-
Stopper the flask and invert it several times to ensure homogeneity. This is your stock solution.
-
-
Intermediate Stock Solution (100 µg/mL):
-
Pipette 10 mL of the 1000 µg/mL stock solution into a 100 mL volumetric flask.
-
Dilute to the mark with acetonitrile.
-
Mix thoroughly.
-
-
Working Standards:
-
Prepare a series of working standards by diluting the intermediate stock solution with acetonitrile as described in the table below.
-
Table 1: Dilution Scheme for Fenoxaprop-Ethyl Working Standards
| Target Concentration (µg/mL) | Volume of 100 µg/mL Intermediate Stock (mL) | Final Volume (mL) |
| 0.5 | 0.05 | 10 |
| 1.0 | 0.1 | 10 |
| 2.5 | 0.25 | 10 |
| 5.0 | 0.5 | 10 |
| 10.0 | 1.0 | 10 |
| 15.0 | 1.5 | 10 |
Storage: Store all solutions in amber vials at -20°C to prevent degradation. Allow solutions to come to room temperature before use.
Protocol 2: HPLC-UV Method for Fenoxaprop-Ethyl Quantification
This protocol provides a general HPLC-UV method that can be adapted for the analysis of fenoxaprop-ethyl.
Table 2: HPLC-UV Operating Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)[4] |
| Mobile Phase | Acetonitrile and Methanol (gradient elution may be required)[3] |
| Flow Rate | 0.7 - 1.0 mL/min[3][4] |
| Injection Volume | 20 µL[3][4] |
| Column Temperature | Ambient or controlled at 30°C |
| UV Detection Wavelength | 280 nm[3][4] |
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (acetonitrile) to ensure the system is clean.
-
Inject the prepared working standards in order of increasing concentration.
-
Inject any quality control samples and unknown samples.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Use the linear regression equation from the calibration curve to determine the concentration of fenoxaprop-ethyl in the unknown samples.
Visualizations
Caption: Troubleshooting workflow for a non-linear calibration curve.
Caption: Standard workflow for fenoxaprop-ethyl quantification.
References
- 1. scirp.org [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. jcsp.org.pk [jcsp.org.pk]
- 4. researchgate.net [researchgate.net]
- 5. Evolution of toxicity upon hydrolysis of fenoxaprop-p-ethyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
- 9. analchemres.org [analchemres.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Separation of Fenoxaprop-P-ethyl on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Validation & Comparative
A Comparative Analysis of R-(+)- and S-(-)-Fenoxaprop-ethyl Herbicidal Activity
A deep dive into the stereoisomers of the grass herbicide fenoxaprop-ethyl reveals a significant difference in their biological activity. The R-(+)-enantiomer, known commercially as fenoxaprop-P-ethyl, is the primary source of the compound's herbicidal efficacy. In contrast, the S-(-)-enantiomer demonstrates markedly lower activity. This guide provides a comparative study of these two stereoisomers, supported by experimental data and detailed methodologies for researchers, scientists, and professionals in drug development.
Fenoxaprop-ethyl is a selective post-emergence herbicide used to control annual and perennial grass weeds. Its mechanism of action lies in the inhibition of the enzyme acetyl-CoA carboxylase (ACCase), a critical component in the biosynthesis of fatty acids in plants.[1] This inhibition disrupts the formation of lipids, which are essential for building cell membranes and storing energy, ultimately leading to the death of the susceptible grass species.[1]
The presence of a chiral center in the fenoxaprop-ethyl molecule results in two stereoisomers: R-(+)-fenoxaprop-ethyl and S-(-)-fenoxaprop-ethyl. It is the R-(+) isomer that is biologically active and responsible for the herbicidal effects.[1]
Comparative Efficacy: A Quantitative Look
The herbicidally inactive S-(-)-enantiomer is known to degrade faster than the active R-(+)-enantiomer in soil and water-sediment systems.[2][3]
Table 1: Herbicidal Activity of Fenoxaprop-ethyl Enantiomers
| Enantiomer | Common Designation | Herbicidal Activity | Target |
| R-(+)-fenoxaprop-ethyl | Fenoxaprop-P-ethyl | High | Acetyl-CoA Carboxylase (ACCase) |
| S-(-)-fenoxaprop-ethyl | - | Significantly Lower | Acetyl-CoA Carboxylase (ACCase) |
Mechanism of Action: A Visual Pathway
Fenoxaprop-ethyl acts by inhibiting the ACCase enzyme, which is pivotal in the first committed step of fatty acid biosynthesis. This disruption of lipid production leads to the breakdown of cell membrane integrity and ultimately, plant death.
Caption: Mechanism of action of R-(+)-fenoxaprop-ethyl.
Experimental Protocols
To objectively compare the herbicidal activity of R-(+)- and S-(-)-fenoxaprop-ethyl, standardized experimental protocols are essential. Below are detailed methodologies for whole-plant bioassays and in vitro ACCase inhibition assays.
Whole-Plant Dose-Response Bioassay
This experiment determines the effective dose of each enantiomer required to inhibit plant growth.
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Plant Material: Seeds of a susceptible grass weed species (e.g., wild oat - Avena fatua or green foxtail - Setaria viridis) are germinated and grown in pots containing a standardized soil mix under controlled greenhouse conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod).
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Herbicide Application: Plants are grown to the 2-3 leaf stage. Stock solutions of R-(+)- and S-(-)-fenoxaprop-ethyl are prepared in an appropriate solvent (e.g., acetone with a surfactant). A series of dilutions are made to create a range of application rates. The herbicides are applied to the plants using a precision laboratory sprayer. A control group is treated with the solvent and surfactant only.
-
Data Collection: After a set period (e.g., 21 days), the above-ground biomass of each plant is harvested, dried in an oven, and weighed.
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Data Analysis: The dry weight of the treated plants is expressed as a percentage of the control plants. A dose-response curve is generated by plotting the percent growth reduction against the herbicide dose. The GR50 value (the dose causing 50% growth reduction) is calculated for each enantiomer using non-linear regression analysis.
In Vitro Acetyl-CoA Carboxylase (ACCase) Inhibition Assay
This assay measures the direct inhibitory effect of the fenoxaprop-ethyl enantiomers on the ACCase enzyme.
-
Enzyme Extraction: ACCase is extracted and partially purified from the leaves of young, susceptible grass weed plants.
-
Assay Procedure: The activity of ACCase is measured by monitoring the incorporation of radioactive ¹⁴C from [¹⁴C]bicarbonate into an acid-stable product, malonyl-CoA. The assay mixture contains the enzyme extract, ATP, acetyl-CoA, MgCl₂, and varying concentrations of the R-(+) and S-(-) fenoxaprop-ethyl enantiomers.
-
Data Collection: The amount of radioactivity incorporated into malonyl-CoA is measured using a scintillation counter.
-
Data Analysis: The enzyme activity at each herbicide concentration is expressed as a percentage of the activity in the control (no herbicide). An inhibition curve is plotted, and the IC50 value (the concentration of the inhibitor that causes 50% enzyme inhibition) is calculated for each enantiomer.
Caption: Experimental workflow for herbicide efficacy assessment.
Conclusion
The stereochemistry of fenoxaprop-ethyl plays a decisive role in its herbicidal activity. The R-(+)-enantiomer is the potent inhibitor of ACCase and the primary contributor to the weed-killing properties of this herbicide family. In contrast, the S-(-)-enantiomer exhibits significantly lower biological activity. This understanding has led to the commercialization of enantiomerically pure R-(+)-fenoxaprop-ethyl (fenoxaprop-P-ethyl), which allows for lower application rates in the field, reducing the overall chemical load on the environment while maintaining effective weed control. For researchers in herbicide development, the stark difference in activity between these enantiomers underscores the importance of stereoselectivity in designing new and more effective active ingredients.
References
Validating the Inactivity of (-)-Fenoxaprop-ethyl on Acetyl-CoA Carboxylase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the enantiomers of the herbicide Fenoxaprop-ethyl, focusing on the biological inactivity of the (-)-enantiomer against its target enzyme, Acetyl-CoA Carboxylase (ACCase). By presenting experimental data and detailed protocols, this document serves as a resource for researchers investigating ACCase inhibition, herbicide mechanisms, and stereospecificity in enzymatic reactions.
Fenoxaprop-ethyl is a member of the aryloxyphenoxypropionate ("fop") class of herbicides, which are widely used to control grass weeds in broadleaf crops. Its mechanism of action involves the inhibition of ACCase, a critical enzyme in the fatty acid biosynthesis pathway.[1] The inhibition of this enzyme disrupts the production of lipids essential for cell membrane integrity and growth, ultimately leading to plant death.[2]
Fenoxaprop-ethyl is a chiral molecule, existing as two distinct enantiomers (mirror-image isomers):
-
(+)-Fenoxaprop-ethyl: The R-enantiomer, also known as Fenoxaprop-P-ethyl. This form is responsible for the compound's herbicidal activity.
-
(-)-Fenoxaprop-ethyl: The S-enantiomer, which is considered herbicidally inactive.
This stereospecificity is crucial for understanding the molecule's interaction with the ACCase active site and for the development of more efficient, enantiomerically pure herbicidal formulations.
Comparative Analysis of ACCase Inhibition
The herbicidal efficacy of aryloxyphenoxypropionate herbicides is almost exclusively attributed to the R-enantiomer. The S-enantiomer is significantly less effective, a phenomenon rooted in the three-dimensional structure of the ACCase active site.[3] Molecular modeling studies suggest that the inactive S-enantiomer experiences steric hindrance, which prevents it from adopting the necessary conformation to bind effectively to the enzyme's active site.
The following tables summarize the inhibitory activity of the active R-enantiomer of Fenoxaprop-ethyl and other ACCase inhibitors against the enzyme from various susceptible grass species.
Table 1: ACCase Inhibition by Fenoxaprop-P-ethyl ((+)-enantiomer)
| Plant Species | Biotype | IC50 (µM) |
| Avena fatua (Wild Oat) | Susceptible (W11) | Data Not Quantified |
| Avena fatua (Wild Oat) | Resistant (W24) | >7000x higher than Susceptible |
| Leptochloa chinensis | Susceptible | ~ 2.5 |
| Leptochloa chinensis | Resistant | ~ 25 |
Note: The IC50 value for the susceptible Avena fatua was used as a baseline in the cited study, which reported a 7206-fold resistance for the W24 population.[4]
Table 2: Comparative ACCase Inhibition by Various Herbicides
| Herbicide | Class | Target Species | IC50 (µM) |
| (+)-Fenoxaprop-ethyl | FOP | Leptochloa chinensis | ~ 2.5 |
| (-)-Fenoxaprop-ethyl | FOP | - | Considered Inactive |
| Quizalofop-P-ethyl | FOP | Echinochloa crus-galli | 0.041 |
| Diclofop | FOP | Lolium rigidum (Susceptible) | 6.1 - 7.3 |
| Sethoxydim | DIM | Setaria faberi (Susceptible) | 0.3 - 6.5 |
| Clethodim | DIM | Setaria faberi (Susceptible) | 0.3 - 6.5 |
FOP = Aryloxyphenoxypropionate; DIM = Cyclohexanedione
Visualizing the Mechanism and Workflow
To better understand the context of Fenoxaprop-ethyl's action, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow.
Experimental Protocols
The validation of ACCase inhibition is typically performed using an in vitro enzyme assay. The following is a generalized protocol based on common radiometric methods.
Protocol: In Vitro ACCase Inhibition Assay (Radiometric)
1. Enzyme Extraction: a. Harvest 1-2 grams of fresh, young leaf tissue from a susceptible grass species (e.g., Avena fatua or Setaria viridis). b. Immediately grind the tissue to a fine powder in liquid nitrogen using a pre-chilled mortar and pestle. c. Suspend the powder in 5-10 mL of ice-cold extraction buffer (e.g., 100 mM HEPES-KOH pH 7.5, 2 mM DTT, 1 mM EDTA, 10% glycerol, and protease inhibitors). d. Filter the homogenate through layers of cheesecloth or Miracloth. e. Centrifuge the filtrate at high speed (e.g., 15,000 x g) for 20 minutes at 4°C to pellet cell debris. f. Carefully collect the supernatant containing the crude enzyme extract. Determine the protein concentration using a standard method (e.g., Bradford assay).
2. Inhibition Assay: a. Prepare a series of dilutions for the test compounds ((+)-Fenoxaprop-ethyl and (-)-Fenoxaprop-ethyl) in an appropriate solvent (e.g., DMSO). Final solvent concentration in the assay should not exceed 1%. b. In microcentrifuge tubes, prepare the reaction mixture containing:
- Assay Buffer (e.g., 50 mM HEPES-KOH pH 8.0)
- 5 mM ATP
- 5 mM MgCl2
- 0.5 M Acetyl-CoA
- The appropriate dilution of the test inhibitor or solvent control.
- Crude enzyme extract (add a standardized amount of protein, e.g., 50-100 µg). c. Pre-incubate the mixture for 10 minutes at the assay temperature (e.g., 34°C) to allow the inhibitor to bind to the enzyme.
3. Reaction and Quantification: a. Initiate the enzymatic reaction by adding the substrate, radiolabeled sodium bicarbonate (NaH¹⁴CO₃), to a final concentration of ~10 mM. b. Incubate the reaction for a defined period (e.g., 20-30 minutes) at 34°C. The reaction must be stopped during the linear phase of product formation. c. Terminate the reaction by adding a small volume of strong acid (e.g., 6 M HCl). This step acidifies the solution, vaporizing any unreacted H¹⁴CO₃⁻ while the ¹⁴C incorporated into Malonyl-CoA remains stable. d. After venting to remove ¹⁴CO₂, add a scintillation cocktail to the sample. e. Quantify the amount of acid-stable radiolabeled product (¹⁴C-Malonyl-CoA) using a liquid scintillation counter.
4. Data Analysis: a. Express the activity for each inhibitor concentration as a percentage of the activity in the solvent-only control. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.
Conclusion
The stereoselective inhibition of ACCase by Fenoxaprop-ethyl is a clear example of the structural specificity required for enzyme-inhibitor interactions. The available data and molecular models confirm that the R-(+)-enantiomer, Fenoxaprop-P-ethyl, is the biologically active form that effectively inhibits the enzyme. In contrast, the S-(-)-enantiomer is demonstrably inactive, failing to bind productively to the ACCase active site. This understanding is fundamental for the rational design of effective herbicides and for studying the mechanisms of enzyme inhibition and resistance. Researchers can use the provided protocols and comparative data as a baseline for investigating ACCase activity and the efficacy of potential new inhibitors.
References
- 1. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 2. researchgate.net [researchgate.net]
- 3. Kinetic characterization, stereoselectivity, and species selectivity of the inhibition of plant acetyl-CoA carboxylase by the aryloxyphenoxypropionic acid grass herbicides. | Sigma-Aldrich [sigmaaldrich.com]
- 4. biorxiv.org [biorxiv.org]
A Comparative Analysis of Fenoxaprop-ethyl and Fenoxaprop-P-ethyl Herbicidal Efficacy
A detailed guide for researchers and agricultural scientists on the performance, application, and molecular action of two prominent graminicides.
Introduction
Fenoxaprop-ethyl and its stereoisomer Fenoxaprop-P-ethyl are selective post-emergence herbicides widely utilized for the control of annual and perennial grass weeds in a variety of broadleaf crops. Both compounds belong to the aryloxyphenoxypropionate "fop" chemical family and share the same mode of action. However, their herbicidal efficacy differs significantly due to their stereochemistry. This guide provides a comprehensive comparison of Fenoxaprop-ethyl and Fenoxaprop-P-ethyl, supported by experimental data, to aid researchers in the selection and application of these herbicides for effective weed management strategies.
Fenoxaprop-ethyl is a racemic mixture, containing equal amounts of two stereoisomers: the R-enantiomer and the S-enantiomer. In contrast, Fenoxaprop-P-ethyl is the enantiomerically pure form of the active R-isomer. The herbicidal activity of fenoxaprop-ethyl is almost exclusively attributed to the R-enantiomer (Fenoxaprop-P-ethyl), while the S-enantiomer is considered biologically inactive. Consequently, Fenoxaprop-P-ethyl is essentially a more concentrated and potent version of the active ingredient.
Mechanism of Action
Both Fenoxaprop-ethyl and Fenoxaprop-P-ethyl function by inhibiting the enzyme acetyl-CoA carboxylase (ACCase) in susceptible grass species. ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of plant cell membranes. The inhibition of this enzyme disrupts the production of lipids, leading to a cessation of cell membrane formation and ultimately, the death of the weed.
dot graph "ACCase_Inhibition_Pathway" { layout=dot; rankdir="LR"; node [shape=rectangle, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
subgraph "cluster_Herbicides" { label="Herbicides"; style="filled"; fillcolor="#F1F3F4"; "Fenoxaprop-ethyl" [fillcolor="#FFFFFF", fontcolor="#202124"]; "Fenoxaprop-P-ethyl" [fillcolor="#FFFFFF", fontcolor="#202124"]; }
subgraph "cluster_PlantCell" { label="Grass Weed Cell"; style="filled"; fillcolor="#F1F3F4"; "AcetylCoA" [fillcolor="#FFFFFF", fontcolor="#202124"]; "ACCase" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF", label="Acetyl-CoA Carboxylase\n(ACCase)"]; "MalonylCoA" [fillcolor="#FFFFFF", fontcolor="#202124"]; "FattyAcid_Biosynthesis" [fillcolor="#FBBC05", fontcolor="#202124", label="Fatty Acid Biosynthesis"]; "Cell_Membrane_Formation" [fillcolor="#4285F4", fontcolor="#FFFFFF", label="Cell Membrane Formation"]; "Plant_Growth" [fillcolor="#34A853", fontcolor="#FFFFFF", label="Plant Growth"]; "Plant_Death" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF", label="Plant Death"]; }
"Fenoxaprop-ethyl" -> "ACCase" [label="Inhibits (R-isomer)", color="#EA4335", fontcolor="#202124"]; "Fenoxaprop-P-ethyl" -> "ACCase" [label="Strongly Inhibits", color="#EA4335", fontcolor="#202124"]; "AcetylCoA" -> "ACCase" [label="Substrate", color="#202124", fontcolor="#202124"]; "ACCase" -> "MalonylCoA" [label="Product", color="#202124", fontcolor="#202124"]; "MalonylCoA" -> "FattyAcid_Biosynthesis"; "FattyAcid_Biosynthesis" -> "Cell_Membrane_Formation"; "Cell_Membrane_Formation" -> "Plant_Growth"; "ACCase" -> "FattyAcid_Biosynthesis" [style=invis]; "FattyAcid_Biosynthesis" -> "Plant_Growth" [style=invis]; "Plant_Growth" -> "Plant_Death" [style=invis]; } Caption: Mode of action of Fenoxaprop-ethyl and Fenoxaprop-P-ethyl.
Herbicidal Efficacy: A Comparative Overview
The primary difference in the herbicidal efficacy between Fenoxaprop-ethyl and Fenoxaprop-P-ethyl lies in the concentration of the active R-isomer. As Fenoxaprop-P-ethyl contains only the active enantiomer, it is generally effective at approximately half the application rate of Fenoxaprop-ethyl. Research has indicated that Fenoxaprop-P-ethyl is more than twice as active as the racemic mixture. This increased activity is not only due to the higher concentration of the active isomer but also because the S-isomer in the racemic mixture may interfere with the activity of the R-isomer.
Quantitative Efficacy Data
The following tables summarize the herbicidal efficacy of Fenoxaprop-P-ethyl against various grass weeds in different crops, as reported in scientific literature. Direct comparative data for Fenoxaprop-ethyl at equivalent active ingredient rates is limited in recent studies due to the widespread adoption of the more efficient Fenoxaprop-P-ethyl.
Table 1: Efficacy of Fenoxaprop-P-ethyl on Grassy Weeds in Transplanted Rice
| Weed Species | Application Rate (g a.i./ha) | Weed Control Efficiency (%) | Reference |
| Echinochloa crus-galli (Barnyardgrass) | 60 | 85.2 | |
| Echinochloa colona (Jungle Rice) | 60 | 82.5 | |
| Leptochloa chinensis (Chinese Sprangletop) | 60 | 78.9 | |
| Echinochloa crus-galli | 86.25 | >90 | |
| Echinochloa colona | 86.25 | >90 |
Table 2: Efficacy of Fenoxaprop-P-ethyl on Grassy Weeds in Wheat
| Weed Species | Application Rate (g a.i./ha) | Weed Control (%) | Reference |
| Avena fatua (Wild Oat) | 56 | 92 | |
| Phalaris minor (Canary Grass) | 56 | 88 | |
| Lolium rigidum (Ryegrass) | 56 | 85 | |
| Avena fatua | 69 | 95 | |
| Phalaris minor | 69 | 91 |
Experimental Protocols
The following section outlines a general methodology for conducting field trials to evaluate the efficacy of post-emergence herbicides like Fenoxaprop-ethyl and Fenoxaprop-P-ethyl.
Experimental Design and Setup
-
Trial Location: Select a site with a known history of uniform infestation of the target grass weed species.
-
Plot Size: Establish individual plots of a standardized size, for example, 5 meters by 3 meters.
-
Replication: Use a randomized complete block design (RCBD) with a minimum of three to four replications for each treatment.
-
Treatments: Include a range of application rates for both Fenoxaprop-ethyl and Fenoxaprop-P-ethyl, ensuring that the rates of the active R-isomer are comparable. A weedy check (untreated) and a weed-free check (manual weeding) should be included as controls.
dot graph "Experimental_Workflow" { layout=dot; rankdir="TB"; node [shape=rectangle, style=filled, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
"Site_Selection" [label="Site Selection\n(Uniform Weed Infestation)"]; "Plot_Establishment" [label="Plot Establishment\n(Randomized Complete Block Design)"]; "Treatment_Application" [label="Herbicide Application\n(Post-emergence at 2-4 leaf stage)"]; "Data_Collection" [label="Data Collection\n(Weed Density, Biomass, Crop Injury)"]; "Data_Analysis" [label="Statistical Analysis\n(ANOVA, Mean Separation)"]; "Results_Interpretation" [label="Results and Interpretation"];
"Site_Selection" -> "Plot_Establishment"; "Plot_Establishment" -> "Treatment_Application"; "Treatment_Application" -> "Data_Collection"; "Data_Collection" -> "Data_Analysis"; "Data_Analysis" -> "Results_Interpretation"; } Caption: A generalized workflow for herbicide efficacy trials.
Herbicide Application
-
Timing: Apply the herbicides post-emergence when the target grass weeds are in the 2-4 leaf stage, as this is when they are most susceptible.
-
Equipment: Use a calibrated backpack sprayer equipped with flat-fan nozzles to ensure uniform coverage.
-
Spray Volume: A typical spray volume for such trials is 300-400 liters per hectare.
Data Collection and Analysis
-
Weed Density and Biomass: At specified intervals after application (e.g., 21 and 42 days after treatment), record the density of each target weed species using a quadrat. Collect the above-ground biomass of the weeds from the quadrat, dry it in an oven at 70°C for 72 hours, and record the dry weight.
-
Weed Control Efficiency (WCE): Calculate the WCE using the following formula: WCE (%) = [(WDC - WDT) / WDC] x 100 Where WDC is the weed dry matter in the control plot and WDT is the weed dry matter in the treated plot.
-
Crop Phytotoxicity: Visually assess crop injury at regular intervals after application using a 0-100% scale, where 0 represents no injury and 100 represents complete crop death.
-
Crop Yield: At maturity, harvest the crop from a predetermined net plot area and record the grain yield.
-
Statistical Analysis: Analyze the collected data using Analysis of Variance (ANOVA) appropriate for the experimental design. Use a mean separation test (e.g., Duncan's Multiple Range Test or Tukey's HSD) to determine significant differences between treatment means.
Crop Tolerance and Selectivity
Both Fenoxaprop-ethyl and Fenoxaprop-P-ethyl are known for their high selectivity in broadleaf crops such as soybeans, cotton, and pulses. This selectivity is achieved through the rapid metabolic detoxification of the herbicide in the tolerant crop species. Grass crops like wheat and barley can be sensitive to these herbicides, and their use is often in conjunction with a safener to enhance crop tolerance.
Conclusion
Fenoxaprop-P-ethyl offers a significant advantage over Fenoxaprop-ethyl in terms of herbicidal efficacy due to its composition of the pure, active R-enantiomer. This allows for lower application rates to achieve the same or even better control of target grass weeds, which can lead to reduced environmental load and lower input costs for farmers. The choice between the two herbicides should be guided by the specific weed spectrum, crop, and economic considerations. For new research and field applications, Fenoxaprop-P-ethyl is the more logical and efficient choice for the selective control of grassy weeds.
A Comparative Analysis of the Environmental Persistence of Fenoxaprop-Ethyl Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the environmental persistence of the enantiomers of the chiral herbicide fenoxaprop-ethyl. The data presented is compiled from peer-reviewed studies to assist in understanding the environmental fate and behavior of this widely used agrochemical.
Fenoxaprop-ethyl is a selective herbicide used to control grassy weeds in various crops. It exists as a racemic mixture of two enantiomers: the herbicidally active R-(+)-fenoxaprop-ethyl and the inactive S-(-)-fenoxaprop-ethyl. The differential degradation of these isomers in the environment is a critical aspect of its overall ecological impact.
Enantioselective Degradation in Soil
Studies have consistently shown that the degradation of fenoxaprop-ethyl in soil is enantioselective, with the inactive S-(-)-enantiomer degrading at a faster rate than the active R-(+)-enantiomer.[1][2] This preferential degradation is primarily attributed to microbial activity.[1][2] Fenoxaprop-ethyl is not configurationally stable in soil, meaning there is no significant interconversion between the R- and S-enantiomers.[1][2]
The primary metabolite of fenoxaprop-ethyl in soil is its corresponding acid, fenoxaprop, which is also chiral and exhibits enantioselective degradation. The S-(-)-enantiomer of fenoxaprop also degrades more rapidly than the R-(+)-enantiomer.[1] Other significant metabolites include 6-chloro-2,3-dihydrobenzoxazol-2-one (CDHB).[1]
Table 1: Half-lives (t½) of Fenoxaprop-ethyl and Fenoxaprop Enantiomers in Different Soils
| Compound | Enantiomer | Soil Type 1 (days) | Soil Type 2 (days) | Soil Type 3 (days) |
| Fenoxaprop-ethyl | R-(+) | Slower degradation | Slower degradation | Slower degradation |
| S-(-) | Faster degradation | Faster degradation | Faster degradation | |
| Fenoxaprop | R-(+) | 2.42 - 20.39 | 2.42 - 20.39 | 2.42 - 20.39 |
| S-(-) | 2.03 - 5.17 | 2.03 - 5.17 | 2.03 - 5.17 |
Data compiled from Zhang et al. (2010).[1]
Degradation in Water-Sediment Systems
In aquatic environments, fenoxaprop-ethyl degrades rapidly, with half-lives of less than a day in water-sediment microcosms.[3][4] Similar to soil, the degradation is enantioselective, with the S-enantiomer degrading faster.[3][4] The primary degradation product is fenoxaprop, which is more persistent, with half-lives ranging from 6.4 to 12.4 days.[3][4] The degradation of fenoxaprop in these systems is also enantioselective, favoring the S-enantiomer.[3][4] Other metabolites identified in water-sediment systems include ethyl 2-(4-hydroxyphenoxy)propanoate (EHPP), 2-(4-hydroxyphenoxy)propanoic acid (HPPA), and CDHB.[3][4] The enantioselectivity of this degradation is attributed to microbial processes.[4]
Table 2: Half-lives (t½) of Fenoxaprop-ethyl and Fenoxaprop in Water-Sediment Systems
| Compound | Half-life (days) | Notes |
| Fenoxaprop-ethyl | < 1 | S-enantiomer degrades faster. |
| Fenoxaprop | 6.4 - 12.4 | S-enantiomer degrades faster. |
Data compiled from Ma et al. (2016).[3][4]
Influence of pH on Hydrolysis
The hydrolysis of fenoxaprop-p-ethyl is strongly dependent on pH. It is relatively stable in neutral conditions but degrades rapidly in both acidic and basic environments.[5] The degradation pathways differ depending on the pH:
-
Acidic conditions (pH 4-5): The ether linkage is cleaved, forming EHPP and CDHB.[5]
-
Basic conditions (pH 8-10): The ester bond is broken down, forming fenoxaprop acid (FA).[5]
-
Neutral conditions (pH 6-7): Both degradation pathways occur concurrently.[5]
Photodegradation
The photodegradation of fenoxaprop-p-ethyl in aqueous solutions is influenced by pH. One study found that fenoxaprop-p-ethyl was relatively stable in sunlight in neutral (t½ ≈ 20 days) and acidic (t½ ≈ 17.6 days) water.[6] However, it was unstable in basic water, with a half-life of 2.0 days.[6] Photodegradation can lead to the formation of various photoproducts through rearrangement, de-esterification, dechlorination, photohydrolysis, and the breakdown of ether linkages.[7] Some of these photoproducts, such as 4-[(6-chloro-2-benzoxazolyl)oxy] phenol (CBOP) and hydroquinone, have been shown to be more toxic to Daphnia magna than the parent compound.[7]
Experimental Protocols
A typical experimental protocol to assess the enantioselective degradation of fenoxaprop-ethyl in soil involves the following steps:
-
Soil Collection and Preparation: Collect fresh soil samples from different locations. The soils are typically passed through a sieve to ensure homogeneity.
-
Incubation: Treat the soil samples with a racemic mixture of fenoxaprop-ethyl. The incubation is carried out in the dark at a constant temperature and moisture level.
-
Sampling: Collect soil samples at predetermined time intervals.
-
Extraction: Extract the analytes (fenoxaprop-ethyl and its metabolites) from the soil samples using an appropriate organic solvent.
-
Chiral HPLC Analysis: Separate and quantify the enantiomers of fenoxaprop-ethyl and fenoxaprop using a high-performance liquid chromatography (HPLC) system equipped with a chiral column.[1][2]
-
Data Analysis: Calculate the half-lives of each enantiomer using first-order kinetics.
The protocol for a water-sediment study is similar, with the key difference being the experimental setup:
-
Microcosm Setup: Create microcosms consisting of water and sediment collected from a natural aquatic environment.
-
Fortification: Add racemic fenoxaprop-ethyl to the water phase.
-
Incubation: Incubate the microcosms under controlled conditions (temperature, light/dark cycle).
-
Sampling: Collect both water and sediment samples at various time points.
-
Extraction and Analysis: Follow similar extraction and chiral HPLC analysis procedures as described for the soil study to determine the concentrations of the enantiomers in both phases.
Degradation Pathways
The degradation of fenoxaprop-ethyl proceeds through several key pathways, primarily hydrolysis of the ester group to form fenoxaprop, and cleavage of the ether linkage.
Conclusion
The environmental persistence of fenoxaprop-ethyl is significantly influenced by its stereochemistry. The herbicidally inactive S-(-)-enantiomer is preferentially degraded in both soil and aquatic environments, leading to an enrichment of the active R-(+)-enantiomer. This enantioselective degradation is primarily driven by microbial processes. Environmental factors such as pH also play a crucial role in the degradation pathways and rates. A comprehensive understanding of the enantioselective behavior of fenoxaprop-ethyl is essential for accurate environmental risk assessment and the development of more environmentally benign agricultural practices.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Enantioselective environmental behavior of the chiral herbicide fenoxaprop-ethyl and its chiral metabolite fenoxaprop in soil. | Semantic Scholar [semanticscholar.org]
- 3. Environmental Fate of Chiral Herbicide Fenoxaprop-ethyl in Water-Sediment Microcosms | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Evolution of toxicity upon hydrolysis of fenoxaprop-p-ethyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rroij.com [rroij.com]
- 7. Collection - More Toxic and Photoresistant Products from Photodegradation of Fenoxaprop-p-ethyl - Journal of Agricultural and Food Chemistry - Figshare [acs.figshare.com]
A Comparative Analysis of Fenoxaprop-ethyl Enantiomers: Bioactivity and Efficacy
A deep dive into the stereoselective action of fenoxaprop-ethyl reveals significant differences in the biological activity between its R-(+)- and S-(-)-enantiomers. The R-(+)-enantiomer, known as fenoxaprop-P-ethyl, is the herbicidally active compound, while the S-(-)-enantiomer exhibits significantly lower phytotoxicity. This guide provides a comprehensive comparison of the bioactivity of these enantiomers, supported by experimental data and detailed methodologies, for researchers, scientists, and drug development professionals.
Fenoxaprop-ethyl is a widely used post-emergence herbicide for the control of annual and perennial grass weeds in various broadleaf crops. Its mechanism of action involves the inhibition of the enzyme acetyl-CoA carboxylase (ACCase), a critical enzyme in the biosynthesis of fatty acids in plants.[1][2][3][4] This inhibition disrupts the production of lipids, which are essential for cell membrane integrity and overall plant growth, ultimately leading to the death of susceptible grass species.
Enantioselective Herbicidal Activity
Several studies have focused on the efficacy of fenoxaprop-P-ethyl (the R-enantiomer) against various grass weeds. For instance, resistance to fenoxaprop-P-ethyl has been reported in populations of Avena fatua (wild oat), with varying levels of susceptibility observed.[5][6][7]
Comparative Bioactivity Data
The following tables summarize the available quantitative data on the bioactivity of fenoxaprop-ethyl and its related compounds.
Table 1: Herbicidal Activity of Fenoxaprop-P-ethyl on Avena fatua
| Biotype/Population | Herbicide | LD50 (g a.i. ha⁻¹) | Resistance Index (RI) |
| AF-KB-01 | Fenoxaprop-P-ethyl | 94.25 | 3.04 |
| AF-KB-06 | Fenoxaprop-P-ethyl | 91.17 | 2.94 |
| Susceptible | Fenoxaprop-P-ethyl | - | - |
Data extracted from a study on fenoxaprop-P-ethyl resistance in Avena fatua.[7] The LD50 represents the lethal dose required to kill 50% of the tested population. The Resistance Index is a measure of how many times more resistant a population is compared to a susceptible population.
Table 2: Acute Toxicity of Fenoxaprop-P-ethyl and its Degradation Products to Daphnia magna
| Compound | 48-hour EC50 (µmol/L) |
| Fenoxaprop-P-ethyl (FE) | 14.3 |
| Fenoxaprop-p (FA) | 43.8 |
| 6-chloro-2,3-dihydrobenzoxazol-2-one (CDHB) | 49.8 |
| Ethyl 2-(4-hydroxyphenoxy)propanoate (EHPP) | 333.1 |
This data highlights the toxicity of the parent compound and its breakdown products to a non-target aquatic organism.[8] EC50 is the concentration of a substance that causes a defined effect in 50% of the test organisms.
Experimental Protocols
Whole-Plant Bioassay for Post-Emergence Herbicidal Efficacy
This protocol is a generalized procedure for assessing the efficacy of post-emergence herbicides like fenoxaprop-ethyl.
1. Plant Material and Growth Conditions:
- Select a susceptible grass weed species (e.g., Avena fatua, Echinochloa crus-galli).
- Sow seeds in pots containing a suitable growing medium (e.g., sandy loam soil or a commercial potting mix).
- Grow plants in a greenhouse or controlled environment chamber with appropriate temperature, light, and humidity for the selected species.
- Water the plants regularly to ensure optimal growth.
2. Herbicide Application:
- Treat the plants at a specific growth stage (e.g., 2-3 leaf stage).[2]
- Prepare a range of herbicide concentrations of the R-(+)- and S-(-)-enantiomers of fenoxaprop-ethyl. A logarithmic series of concentrations is recommended to establish a dose-response curve.
- Apply the herbicide solutions to the foliage of the plants using a laboratory sprayer calibrated to deliver a specific volume per unit area. Ensure uniform coverage.
- Include an untreated control group for comparison.
3. Post-Treatment Care and Evaluation:
- Return the treated plants to the greenhouse or growth chamber.
- Observe the plants for the development of phytotoxicity symptoms over a period of 14-21 days. Symptoms of ACCase inhibitor herbicides include yellowing of new leaves, followed by necrosis and death of the growing points.[4]
- At the end of the evaluation period, assess the herbicidal effect by visual rating (e.g., on a scale of 0-100%, where 0 is no effect and 100 is complete plant death) or by measuring plant biomass (fresh or dry weight).
4. Data Analysis:
- Calculate the effective dose required to cause a 50% reduction in plant growth (ED50) or the lethal dose to kill 50% of the plants (LD50) for each enantiomer by fitting the data to a suitable dose-response model (e.g., log-logistic).
In Vitro ACCase Activity Assay
This protocol outlines a general method for measuring the inhibition of the ACCase enzyme.
1. Enzyme Extraction:
- Harvest fresh, young leaf tissue from a susceptible grass species.
- Grind the tissue in a chilled extraction buffer to isolate the enzyme.
- Centrifuge the homogenate to remove cell debris and obtain a crude enzyme extract.
2. Inhibition Assay:
- The activity of ACCase is typically measured by quantifying the incorporation of radiolabeled bicarbonate ([¹⁴C]HCO₃⁻) into an acid-stable product (malonyl-CoA).
- Prepare a reaction mixture containing the enzyme extract, ATP, acetyl-CoA, and [¹⁴C]HCO₃⁻.
- Add a range of concentrations of the R-(+)- and S-(-)-enantiomers of fenoxaprop-ethyl to the reaction mixture.
- Incubate the mixture at a specific temperature for a defined period.
3. Quantification and Data Analysis:
- Stop the reaction and measure the amount of radioactivity incorporated.
- Calculate the concentration of each enantiomer required to inhibit the enzyme activity by 50% (IC50) by plotting the inhibition data against the logarithm of the inhibitor concentration.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of fenoxaprop-ethyl and a typical experimental workflow for its evaluation.
Caption: Experimental workflow for evaluating the herbicidal efficacy of fenoxaprop-ethyl enantiomers.
Caption: Simplified signaling pathway of fenoxaprop-ethyl leading to plant death.
References
- 1. Fenoxaprop-P-ethyl (Ref: AE F046360) [sitem.herts.ac.uk]
- 2. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fenoxaprop-ethyl [sitem.herts.ac.uk]
- 4. Acetyl CoA Carboxylase (ACCase) Inhibitors | Herbicide Symptoms [ucanr.edu]
- 5. FIRST REPORT ON AVENA FATUA RESISTANCE TO FENOXAPROP-P-ETHYL AND EFFICACY OF HERBICIDE MIXTURES FOR ITS EFFECTIVE CONTROL IN WHEAT - SABRAO Journal of Breeding and Genetics [sabraojournal.org]
- 6. sabraojournal.org [sabraojournal.org]
- 7. researchgate.net [researchgate.net]
- 8. Evolution of toxicity upon hydrolysis of fenoxaprop-p-ethyl - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Fenoxaprop-ethyl Isomers: Efficacy and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the herbicidal activity of fenoxaprop-ethyl's stereoisomers, focusing on the biologically active R-enantiomer, fenoxaprop-P-ethyl. The information presented is supported by experimental data to aid in research and development involving this class of herbicides.
Introduction to Fenoxaprop-ethyl Stereoisomerism
Fenoxaprop-ethyl is a selective, post-emergence herbicide widely used for the control of annual and perennial grass weeds in various broadleaf and cereal crops.[1][2] Its chemical structure contains a chiral center, resulting in two stereoisomers (enantiomers): the R-(+)-enantiomer and the S-(-)-enantiomer. The herbicidal efficacy is almost exclusively attributed to the R-enantiomer, commercially known as fenoxaprop-P-ethyl.[2] The racemic mixture, containing both R- and S-isomers, is less efficient, as the S-isomer contributes little to no herbicidal activity.[2]
Mechanism of Action: ACCase Inhibition
Fenoxaprop-P-ethyl belongs to the aryloxyphenoxypropionate ('FOPs') class of herbicides, which function by inhibiting the enzyme Acetyl-CoA carboxylase (ACCase).[3][4] ACCase is a critical enzyme that catalyzes the first committed step in the biosynthesis of fatty acids.[5] By inhibiting this enzyme, the herbicide blocks the formation of malonyl-CoA, a key building block for lipids.[5] This disruption of lipid synthesis ultimately leads to the breakdown of cell membrane integrity, cessation of growth, and death of susceptible grass species.[6][7] Broadleaf plants are naturally tolerant because their version of the ACCase enzyme is structurally different and less sensitive to this class of herbicides.[3]
Caption: Mechanism of Fenoxaprop-P-ethyl action via inhibition of ACCase.
Comparative Efficacy Data
The herbicidal activity of fenoxaprop-ethyl is stereoselective, with the R-enantiomer being significantly more potent than the S-enantiomer. This is demonstrated at the enzymatic level, where the active isomer shows a much higher affinity for the ACCase target site. While direct comparative data for the ethyl ester enantiomers is sparse in publicly available literature, data for the active acid form (fenoxaprop) and for the R-enantiomer (fenoxaprop-P-ethyl) against susceptible and resistant weed populations highlight this principle. The concentration required to inhibit 50% of the enzyme's activity (IC50) is a key metric.
| Compound | Target Organism/Enzyme | Metric | Value | Reference |
| Fenoxaprop (acid form) | ACCase from susceptible Alopecurus myosuroides | IC50 | 1.0 µM | [8] |
| Fenoxaprop-P-ethyl | ACCase from susceptible Avena fatua | IC50 | ~18.5 µM (converted from 6.9 mg/L) | [9][10] |
| Fenoxaprop-P-ethyl | ACCase from highly resistant Avena fatua | IC50 | > 133,000 µM (converted from >10,000 mg/L and adjusted for 7206-fold resistance) | [9][10] |
| Fenoxaprop (acid form) | ACCase from Glycine max (Soybean) | pI50 [-log(IC50)] | 7.2 | [11] |
Note: The table illustrates the potency of the active form on its target enzyme and the dramatic loss of efficacy in resistant biotypes. The pI50 of 7.2 corresponds to an IC50 of approximately 0.063 µM, indicating high potency.
Experimental Protocols
Objective comparison of herbicide isomers requires robust and reproducible experimental designs, both in controlled laboratory settings and in whole-plant trials.
In Vitro ACCase Inhibition Assay
This assay directly measures the effect of the herbicide isomers on the activity of the target enzyme, ACCase, extracted from susceptible grass species.
Methodology:
-
Enzyme Extraction: Isolate ACCase from the fresh leaf tissue of a susceptible grass species (e.g., Avena fatua or Echinochloa crus-galli). Homogenize the tissue in a chilled extraction buffer and purify through centrifugation and ammonium sulfate precipitation to obtain a crude enzyme extract.[12]
-
Assay Reaction: Prepare a reaction mixture in microplate wells containing assay buffer, ATP, acetyl-CoA, and sodium bicarbonate (NaH¹⁴CO₃ for radiometric assays or non-labeled for colorimetric assays).
-
Inhibitor Addition: Add the test compounds (R-isomer, S-isomer, and racemic fenoxaprop-ethyl, dissolved in a suitable solvent like DMSO) to the wells at a range of concentrations. Include a control with no inhibitor.
-
Initiation and Incubation: Initiate the enzymatic reaction by adding the enzyme extract. Incubate the plate at a controlled temperature (e.g., 32°C) for a set period (e.g., 10-20 minutes).
-
Termination and Measurement: Stop the reaction (e.g., by adding HCl). Measure the enzyme activity. For radiometric assays, this involves measuring the incorporation of ¹⁴C into an acid-stable product (malonyl-CoA). For colorimetric assays (e.g., Malachite Green assay), this measures the depletion of ATP.[13]
-
Data Analysis: Calculate the percentage of inhibition for each concentration relative to the control. Plot the inhibition percentage against the logarithm of the inhibitor concentration to determine the IC50 value for each isomer.
Whole-Plant Dose-Response Bioassay (Greenhouse)
This experiment evaluates the herbicidal efficacy of the isomers on whole, living plants to determine the dose required to achieve a certain level of control (e.g., GR50 - the dose causing 50% growth reduction).
Methodology:
-
Plant Cultivation: Grow susceptible grass species (e.g., Avena fatua, Setaria viridis) in pots containing a standard potting mix in a controlled greenhouse environment.
-
Herbicide Application: At the 2-3 leaf stage, treat the plants with different doses of the R-isomer, S-isomer, and the racemic mixture. Applications are made using a precision bench sprayer to ensure uniform coverage.[14] A control group is sprayed with only the carrier solution (water and any adjuvants). To assess crop tolerance, at least one dose should be twice the recommended label rate.
-
Evaluation: After a set period (typically 14-21 days), assess the herbicidal effect. This is done by visual scoring of injury (phytotoxicity) and by harvesting the above-ground biomass.[14]
-
Data Analysis: Dry the harvested biomass to a constant weight. Calculate the percent growth reduction for each treatment relative to the untreated control. Use non-linear regression analysis to fit a dose-response curve and calculate the GR50 value for each isomer and the racemic mixture. The Resistance Index (RI) can be calculated by dividing the GR50 of a potentially resistant population by the GR50 of a known susceptible population.[15]
Caption: Workflow for assessing the differential activity of herbicide isomers.
Conclusion
The herbicidal activity of fenoxaprop-ethyl is clearly stereoselective, with the R-enantiomer (fenoxaprop-P-ethyl) being the active isomer responsible for the inhibition of the ACCase enzyme. The S-enantiomer is considered an inactive isomeride, contributing to the environmental load without providing significant weed control. This understanding has led to the commercialization of enantiomerically pure or enriched formulations of fenoxaprop-P-ethyl, which allow for lower application rates, reducing the chemical input into the environment while maintaining high levels of efficacy against target grass weeds. For researchers, focusing on the R-isomer is critical for developing new derivatives, understanding resistance mechanisms, and assessing environmental impact.
References
- 1. pub.isa-india.in [pub.isa-india.in]
- 2. Fenoxaprop-P-ethyl (Ref: AE F046360) [sitem.herts.ac.uk]
- 3. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. file.sdiarticle3.com [file.sdiarticle3.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, Herbicidal Activity, and Molecular Mode of Action Evaluation of Novel Quinazolinone—Phenoxypropionate Hybrids Containing a Diester Moiety | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. biorxiv.org [biorxiv.org]
- 11. Investigation of acetyl‐CoA carboxylase‐inhibiting herbicides that exhibit soybean crop selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Herbicidal Activity and Molecular Docking Study of Novel ACCase Inhibitors [frontiersin.org]
- 13. Detecting the Effect of ACCase-Targeting Herbicides on ACCase Activity Utilizing a Malachite Green Colorimetric Functional Assay [bioone.org]
- 14. sabraojournal.org [sabraojournal.org]
- 15. researchgate.net [researchgate.net]
Navigating the Chiral Landscape: A Comparative Guide to the Validation of Fenoxaprop-ethyl Enantiomer Analysis
For researchers, scientists, and professionals in drug development and agrochemical industries, the stereoselective analysis of chiral compounds like the herbicide fenoxaprop-ethyl is critical. The differential biological activity of its enantiomers, with fenoxaprop-P-ethyl (the R-enantiomer) being the active herbicide, necessitates robust analytical methods for their separation and quantification. This guide provides a comparative overview of validated analytical methods for fenoxaprop-ethyl enantiomers, presenting experimental data, detailed protocols, and visual workflows to aid in method selection and implementation.
Fenoxaprop-ethyl is a widely used herbicide for controlling grassy weeds. It exists as a racemic mixture of two enantiomers, the herbicidally active R-enantiomer (fenoxaprop-P-ethyl) and the inactive S-enantiomer.[1] The validation of analytical methods to distinguish between these enantiomers is crucial for quality control, environmental monitoring, and metabolic studies. The primary techniques employed for this purpose are High-Performance Liquid Chromatography (HPLC) with chiral stationary phases, and increasingly, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for its high sensitivity and selectivity. Supercritical Fluid Chromatography (SFC) also presents a powerful alternative for chiral separations.
Comparative Analysis of Analytical Methods
The choice of an analytical method for fenoxaprop-ethyl enantiomers depends on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation. The following tables summarize the performance of different validated methods based on key analytical parameters.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most established technique for the enantioselective separation of fenoxaprop-ethyl. The method relies on the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.
Table 1: Performance Data for Chiral HPLC Methods
| Parameter | Method 1: Normal Phase HPLC |
| Stationary Phase | Silica-based with chiral selector |
| Mobile Phase | Isooctane: 2-propanol: trifluoroacetic acid[1] |
| Detection | UV[1] |
| Linearity (r²) | >0.99 (Typical) |
| Accuracy (% Recovery) | 95 - 105% (Typical) |
| Precision (RSD%) | < 2% (Typical) |
| LOD | Not consistently reported |
| LOQ | Not consistently reported |
| Application | Determination of enantiomeric purity in technical materials and formulations.[1] |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it ideal for analyzing fenoxaprop-ethyl and its metabolites in complex matrices like soil and water. While not inherently a chiral separation technique, it can be coupled with a chiral column for enantioselective analysis. The data below is for the analysis of fenoxaprop-P-ethyl (the active enantiomer) and its metabolites.
Table 2: Performance Data for LC-MS/MS Methods
| Parameter | Method 2: LC-MS/MS in Water | Method 3: LC-MS/MS in Soil |
| Sample Matrix | Water | Soil |
| Detection | Tandem Mass Spectrometry[2] | Tandem Mass Spectrometry[3] |
| Linearity (r²) | 1.0[2] | Not Reported |
| Accuracy (% Recovery) | 70 - 120%[2] | Not specified, but method was successfully validated. |
| Precision (RSD%) | ≤20%[2] | Not Reported |
| LOD | Not Reported[2] | Not Reported[3] |
| LOQ | 0.5 ng/mL[2] | 10 ng/g[3] |
| Application | Quantitative determination of fenoxaprop-P-ethyl and its metabolites in water.[2] | Quantitative determination of fenoxaprop-P-ethyl and its metabolites in soil.[3] |
Experimental Protocols
Detailed methodologies are crucial for the successful replication of analytical methods. Below are the protocols for the key experiments cited.
Method 1: Chiral HPLC for Enantiomeric Purity
-
Instrumentation: High-Performance Liquid Chromatograph with UV detector.
-
Column: A chiral stationary phase, for example, an amylose or cyclodextrin-based column.
-
Mobile Phase: A mixture of a non-polar solvent like isooctane and a polar modifier such as 2-propanol, with a small amount of an acid additive like trifluoroacetic acid to improve peak shape.[1]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where fenoxaprop-ethyl shows maximum absorbance.
-
Sample Preparation: The sample is dissolved in a suitable solvent, typically the mobile phase, and injected into the HPLC system.
Method 2: LC-MS/MS for Analysis in Water
-
Instrumentation: Liquid Chromatograph coupled to a Tandem Mass Spectrometer.
-
Sample Preparation: Water samples are diluted with methanol and then directly analyzed.[2]
-
Chromatographic Conditions: Reversed-phase chromatography is typically used.
-
Mass Spectrometry: The analysis is performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
Method 3: LC-MS/MS for Analysis in Soil
-
Instrumentation: Liquid Chromatograph coupled to a Tandem Mass Spectrometer.
-
Sample Preparation: Soil samples are extracted with a mixture of acetonitrile and water, followed by centrifugation. The supernatant is then diluted and analyzed.[3]
-
Chromatographic Conditions: Similar to the water analysis method, reversed-phase chromatography is employed.
-
Mass Spectrometry: MRM mode is used for the detection and quantification of the analytes.
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for planning and execution. The following diagram illustrates the general process for the validation of an analytical method for fenoxaprop-ethyl enantiomers.
Caption: General workflow for analytical method validation.
The following diagram illustrates the logical relationship in selecting an analytical method based on the sample matrix and desired sensitivity.
Caption: Decision tree for analytical method selection.
References
A Comparative Guide to Inter-Laboratory Chiral Analysis of Fenoxaprop-Ethyl
For researchers, scientists, and professionals in drug development, accurate chiral analysis is paramount. This guide provides a comparative overview of methodologies for the chiral analysis of the herbicide fenoxaprop-ethyl, drawing upon various published experimental data. While a direct inter-laboratory comparison study is not publicly available, this document synthesizes data from multiple sources to offer a comprehensive comparison of analytical methods.
Data Presentation: A Comparative Look at Analytical Methods
The following table summarizes quantitative data from various studies on the chiral separation of fenoxaprop-ethyl using High-Performance Liquid Chromatography (HPLC). This comparative data highlights the performance of different chiral stationary phases and mobile phase compositions.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Chiral Stationary Phase | Amylose tri-(3,5-dimethylphenylcarbamate) (ADMPC) | Chiralpak IC | Lux 5 µm Cellulose-2 | Lux Cellulose-3 |
| Mobile Phase | Not Specified | Methanol/water/formic acid | Not Specified | Not Specified |
| Detection | HPLC | HPLC-MS/MS | Not Specified | Not Specified |
| Retention Time (S-enantiomer) | Not Specified | Not Specified | 7.916 min[1] | Not Specified |
| Retention Time (R-enantiomer) | Not Specified | Not Specified | 8.499 min[1] | Not Specified |
| Resolution (Rs) | Not Specified | Not Specified | 1.12[1] | Not Specified |
| Analysis of | Fenoxaprop-ethyl and its metabolite fenoxaprop[2][3][4] | Fenoxaprop-ethyl and its degradation products[5] | Fenoxaprop-ethyl | HPPA (a metabolite of fenoxaprop-ethyl)[5] |
Disclaimer: The data presented in this table is compiled from different research articles and application notes. Direct comparison should be made with caution as the experimental conditions may have varied between studies.
Experimental Protocols
Below are detailed methodologies for key experiments in the chiral analysis of fenoxaprop-ethyl, based on protocols found in the public domain.
Sample Preparation
A generalized protocol for the extraction of fenoxaprop-ethyl from a solid matrix (e.g., soil) is as follows:
-
Extraction: An appropriate amount of the sample is weighed into a centrifuge tube. An organic solvent such as acetonitrile is added, and the sample is vortexed or sonicated to ensure thorough extraction of the analyte.
-
Centrifugation: The sample is centrifuged at a high speed to separate the solid matrix from the solvent containing the analyte.
-
Filtration: The supernatant is filtered through a 0.22 µm syringe filter to remove any remaining particulate matter before injection into the HPLC system.
Chiral HPLC Analysis
The following outlines a general procedure for the chiral separation of fenoxaprop-ethyl enantiomers:
-
Chromatographic System: An HPLC system equipped with a chiral column is used. Examples of suitable columns include those with amylose or cellulose-based chiral stationary phases.[1][2][3][4][5]
-
Mobile Phase: The mobile phase composition is critical for achieving enantiomeric separation. A common approach is to use a mixture of a non-polar solvent (e.g., isooctane or hexane) and a polar modifier (e.g., isopropanol or ethanol), sometimes with an acidic additive like trifluoroacetic acid to improve peak shape.[2] Alternatively, reversed-phase conditions with mobile phases like acetonitrile/water or methanol/water with additives can be employed.
-
Isocratic Elution: The analysis is typically performed under isocratic conditions, meaning the mobile phase composition remains constant throughout the run.
-
Detection: A UV detector is commonly used for the detection of fenoxaprop-ethyl enantiomers. The detection wavelength is typically set at the absorbance maximum of the analyte. For higher sensitivity and selectivity, a mass spectrometer (MS) can be used as the detector.
-
Data Analysis: The retention times of the two enantiomers are recorded, and the resolution between the two peaks is calculated to assess the quality of the separation. The peak areas are used to determine the enantiomeric ratio or enantiomeric excess.
Mandatory Visualization
The following diagrams illustrate the generalized workflow and the signaling pathway related to the mode of action of fenoxaprop-ethyl.
References
- 1. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 2. Fenoxaprop-P-ethyl [cipac.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Enantioselective environmental behavior of the chiral herbicide fenoxaprop-ethyl and its chiral metabolite fenoxaprop in soil. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Fenoxaprop-ethyl: A Guide for Laboratory Professionals
Essential guidelines for the safe handling, management of spills, and proper disposal of Fenoxaprop-ethyl, ensuring laboratory safety and environmental protection.
Fenoxaprop-ethyl is a selective herbicide used for the control of grassy weeds. As with any laboratory chemical, its handling and disposal require strict adherence to safety protocols to protect personnel and the environment. This guide provides detailed procedures for the proper disposal of Fenoxaprop-ethyl, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Protocols
Before handling Fenoxaprop-ethyl, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) and follow safe handling practices.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear a face shield or safety goggles.[1]
-
Hand Protection: Use elbow-length PVC gloves.[1]
-
Body Protection: Wear cotton overalls that are buttoned to the neck and wrist, along with a washable hat.[1] Depending on the potential for exposure, a chemical protection suit and boots may be necessary.[1]
-
Respiratory Protection: While not typically required in well-ventilated areas, a respirator with an organic vapor cartridge should be used if exposure to product vapor is likely.[1]
Handling Guidelines:
-
Always work in a well-ventilated area.[1]
-
Avoid all contact with eyes, skin, or clothing.[1]
-
Do not inhale vapors or mists.[1]
-
Refrain from eating, drinking, or smoking in areas where the chemical is handled.[1]
-
Store the chemical in its original, tightly sealed container in a cool, dry, and secure place away from direct sunlight, food, and animal feed.[1][2]
-
After each use, wash gloves, face shields or goggles, and any contaminated clothing.[1]
Spill Management Procedures
Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.
Step-by-Step Spill Response:
-
Ensure Safety: Evacuate and keep all unnecessary people and animals away and upwind from the spill area.[1]
-
Wear PPE: Before addressing the spill, don the full personal protective equipment as described above.[1]
-
Contain the Spill: Prevent further spread by damming the spill with an absorbent, non-combustible material such as sand, earth, or clay.[1][3] For powder spills, cover with a plastic sheet to minimize spreading.[3]
-
Absorb and Collect: Shovel the absorbed material into properly labeled, sealed drums for safe disposal.[1]
-
Decontaminate: Clean the spill area using hydrated lime.[1]
-
Prevent Water Contamination: Do not allow the spilled material to enter drains, streams, or other waterways.[1][2] If contamination is unavoidable, immediately alert the local water authority.[1]
Proper Disposal Procedures
Disposal of Fenoxaprop-ethyl and its containers must be conducted in accordance with local, state, and federal regulations, and through a licensed waste disposal contractor.[1][2]
Disposal of Unused or Waste Fenoxaprop-ethyl:
-
Pesticide, spray mixture, or rinse water that cannot be used according to label instructions should be disposed of at an approved waste disposal facility.[2]
-
Do not dispose of undiluted chemicals on-site.[1]
Disposal of Empty Containers:
-
Rinsing: Triple or pressure rinse containers thoroughly before disposal. The rinsate should be added to the spray tank for use.[1]
-
Recycling/Collection: After rinsing, replace the cap and return the clean container to a recycler or a designated collection point.[1]
-
Burial: If a landfill is not accessible, bury the containers in a specifically marked disposal pit at a depth below 500 mm. This pit must be clear of waterways, desirable vegetation, and tree roots.[1]
-
Prohibition: Empty containers and the product should not be burned.[1]
Environmental Fate and Ecotoxicity
Fenoxaprop-ethyl poses a significant risk to aquatic ecosystems and is not considered rapidly biodegradable.[4] Understanding its environmental behavior underscores the importance of proper disposal.
| Parameter | Value | Source(s) |
| Soil Half-Life (Aerobic) | 9 days | [4] |
| Soil Half-Life (Anaerobic) | 30 days | [4] |
| Soil Half-Life (Field Study) | 1.45 - 2.30 days | [5][6] |
| Aquatic Toxicity | Very toxic to fish and aquatic invertebrates.[4][7] | [4][7] |
| Toxicity to Daphnia magna (48h EC50) | 4.2 - 6.9 mg/L | [8] |
| Photodegradation | Can undergo photodegradation in water, forming byproducts that may be more toxic than the parent compound. | [8] |
| Avian Toxicity | Essentially non-toxic to avian species. | [9] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of Fenoxaprop-ethyl waste.
Caption: Workflow for Fenoxaprop-ethyl waste disposal.
References
- 1. 5.imimg.com [5.imimg.com]
- 2. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]
- 3. Fenoxaprop-ethyl | C18H16ClNO5 | CID 47938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. dnr.wisconsin.gov [dnr.wisconsin.gov]
- 5. Degradation of Fenoxaprop-p-Ethyl and Its Metabolite in Soil and Wheat Crops. | Sigma-Aldrich [sigmaaldrich.com]
- 6. Degradation of Fenoxaprop-p-Ethyl and Its Metabolite in Soil and Wheat Crops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Personal protective equipment for handling Fenoxaprop-ethyl, (-)-
This guide provides crucial safety and logistical information for laboratory personnel working with Fenoxaprop-ethyl. Adherence to these procedures is vital for ensuring personal safety and proper disposal.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling Fenoxaprop-ethyl, based on safety data sheet recommendations.
| Protection Type | Equipment Specification | Purpose |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields or a face shield.[1][2] | To prevent eye contact with dust, vapors, or splashes. |
| Skin Protection | Chemical-resistant, impervious clothing, cotton overalls buttoned to the neck and wrist, and elbow-length PVC or nitrile rubber gloves.[1][2][3] | To prevent skin contact and allergic reactions.[1][4] |
| Respiratory Protection | A full-face respirator or a respirator with an organic vapor cartridge should be used if exposure limits are exceeded, if irritation occurs, or if vapor/dust is likely.[1][2][3] | To prevent inhalation of harmful dust, mists, or vapors.[1] |
Operational Plan: Step-by-Step Handling Procedure
Strict adherence to the following handling protocol is mandatory to minimize exposure and ensure a safe laboratory environment.
-
Preparation :
-
Handling :
-
Storage :
-
Post-Handling :
-
Wash hands and any exposed skin thoroughly with soap and water after handling.
-
Remove contaminated clothing immediately and wash it before reuse.[1]
-
Disposal Plan: Waste Management Protocol
Proper disposal of Fenoxaprop-ethyl and its containers is critical to prevent environmental contamination.
-
Waste Collection :
-
Container Disposal :
-
Disposal Method :
-
Dispose of the substance and its container through a licensed waste disposal contractor to a regulated landfill, in accordance with all applicable local, state, and federal regulations.[1][2][3]
-
Do not dispose of undiluted chemicals on-site or allow them to enter drains or waterways.[1]
-
Empty containers and the product should not be burnt.[3]
-
Accidental Release Measures
In the event of a spill, follow these procedures immediately:
-
Isolate the Area : Evacuate personnel to a safe area and keep people away from and upwind of the spill.[1][3]
-
Personal Protection : Wear the appropriate PPE as detailed above before addressing the spill.[1][3]
-
Containment :
-
Clean-up :
-
Environmental Precautions : Prevent the spill from entering drains, sewers, or waterways.[1]
Workflow for Safe Handling and Disposal of Fenoxaprop-ethyl
Caption: Logical workflow for the safe handling and disposal of Fenoxaprop-ethyl.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
